Ethyl 2,2-dimethylcyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQDMPAJKBUQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937396 | |
| Record name | Ethyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16783-11-2 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16783-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,2-dimethylcyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 2,2-dimethylcyclopropanecarboxylate" synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of Ethyl 2,2-dimethylcyclopropanecarboxylate
Abstract
This compound (EDMCC) is a pivotal chemical intermediate, distinguished by its strained cyclopropane ring which imparts unique reactivity and stereochemical properties. This guide provides an in-depth exploration of the primary synthetic routes to EDMCC and its comprehensive characterization. It is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis who utilize cyclopropane-containing building blocks. We will dissect key synthetic methodologies, including the classic Simmons-Smith cyclopropanation and catalyzed carbene additions, focusing on the mechanistic rationale behind procedural choices. Furthermore, a detailed protocol for the spectroscopic analysis of the target molecule using NMR, IR, and Mass Spectrometry is presented to ensure product validation. This document serves as a practical, field-proven resource, grounding experimental protocols in established chemical principles.
Section 1: Introduction to this compound
Chemical Identity and Properties
This compound is a stable, colorless to pale yellow liquid. The core of its chemical utility lies in the three-membered carbocyclic ring, which is a prevalent motif in a wide array of bioactive molecules. The gem-dimethyl substitution provides steric influence and stability, while the ethyl ester group serves as a versatile handle for further chemical transformations.
| Property | Value | Reference(s) |
| CAS Number | 16783-11-2 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Boiling Point | 112 °C at 10 mmHg | [2] |
| InChI Key | OMQDMPAJKBUQSL-UHFFFAOYSA-N | [1] |
Significance and Applications
The significance of EDMCC stems from its role as a precursor to high-value commercial products. The cyclopropane scaffold is a key structural feature that can enhance metabolic stability and binding affinity in drug candidates.
-
Pharmaceutical Synthesis : EDMCC is a crucial chiral precursor for the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA).[1] This acid is a vital intermediate in the industrial production of Cilastatin , a renal dehydropeptidase inhibitor. Cilastatin is co-administered with certain antibiotics, like imipenem, to prevent their metabolic degradation in the kidneys, thereby enhancing their therapeutic efficacy.[1][4]
-
Agrochemical Industry : The 2,2-dimethylcyclopropanecarboxylate core is the foundational structure for synthetic pyrethroid insecticides , such as permethrin and cypermethrin.[1][5] These compounds are valued for their high potency against insects and low toxicity to mammals. EDMCC derivatives are essential for the synthesis of these widely used crop protection agents.[6]
-
Flavor and Fragrance : Certain derivatives are also used in the formulation of complex aromas and fragrances due to their pleasant, ethereal, and herbaceous odors.[2][7]
Section 2: Synthetic Strategies for EDMCC
The primary challenge in synthesizing EDMCC is the efficient and safe construction of the cyclopropane ring. The choice of method often involves a trade-off between reagent safety, substrate scope, and reaction efficiency.
Method 1: Simmons-Smith Cyclopropanation
This method is a cornerstone of cyclopropane synthesis due to its reliability, stereospecificity, and avoidance of highly hazardous reagents like diazomethane.[8] The reaction involves an organozinc carbenoid, which adds a methylene group across an alkene.
The Simmons-Smith reaction proceeds via the formation of an organozinc intermediate, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[9][10] This carbenoid then approaches the alkene (ethyl 3,3-dimethylacrylate) and delivers the CH₂ group in a concerted fashion, forming the cyclopropane ring. The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the product.[9] A significant improvement, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) instead of the Zn/Cu couple, which often increases reactivity and reproducibility.[9][10]
-
Reactor Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add dry dichloromethane (DCM, 100 mL).
-
Reagent Cooling : Cool the flask to 0 °C in an ice-water bath.
-
Carbenoid Formation : Slowly add diethylzinc (1.0 M solution in hexanes, 22 mL, 22 mmol) to the stirred DCM. Following this, add diiodomethane (1.6 mL, 20 mmol) dropwise via the dropping funnel over 20 minutes. The solution may become cloudy. Stir for an additional 20 minutes at 0 °C.
-
Substrate Addition : Add a solution of ethyl 3,3-dimethylacrylate (1.28 g, 10 mmol) in 20 mL of dry DCM to the carbenoid mixture dropwise over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching : Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of DCM.
-
Purification : Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[11]
Caption: Catalytic cyclopropanation workflow.
Section 3: Spectroscopic Characterization
Unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of EDMCC.
-
¹H NMR Analysis : The proton NMR spectrum provides distinct signals confirming the structure. The ethyl ester group presents a characteristic triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (OCH₂). [1]The two methyl groups on the cyclopropane ring are chemically equivalent and appear as a sharp singlet. The two protons on the C3 position of the cyclopropane ring are diastereotopic and will appear as a complex multiplet system.
-
¹³C NMR Analysis : The carbon spectrum will show a signal for the ester carbonyl carbon around 171 ppm. [1]Other key signals include the quaternary C2 carbon of the cyclopropane ring, the C1 and C3 carbons of the ring, the carbons of the ethyl group, and a single peak for the two equivalent methyl groups.
| NMR Data (Predicted) | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |
| Ester -OCH₂ CH₃ | 4.10 (q, J=7.1) | 60.5 |
| Ester -OCH₂CH₃ | 1.25 (t, J=7.1) | 14.3 |
| Ring -C(CH₃ )₂ | 1.15 (s) | 20.0 |
| Ring -C (CH₃)₂ | N/A | 26.0 |
| Ring -C H-COOEt | ~1.5 (m) | 28.0 |
| Ring -C H₂ | ~0.8-1.0 (m) | 18.0 |
| Ester C =O | N/A | 171.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Key Vibrational Modes : The most prominent feature in the IR spectrum will be a very strong, sharp absorption band around 1725-1735 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of the ester. [12]Other important bands include C-H stretching from the alkyl groups just below 3000 cm⁻¹, and two C-O stretching bands in the 1300-1000 cm⁻¹ region. [12]A representative spectrum for a similar compound, ethyl cyclopropanecarboxylate, confirms these assignments. [13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Ionization and Fragmentation : Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 142 . Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 97 , and the loss of the entire carbethoxy group (-•COOCH₂CH₃) to give a fragment at m/z = 69 .
Section 4: Conclusion
This compound is a valuable and versatile chemical building block. Its synthesis is most reliably and safely achieved via the Simmons-Smith reaction or its modifications, which offer excellent control and avoid hazardous reagents. For applications demanding high throughput where appropriate safety infrastructure is in place, catalytic carbene additions remain a viable, high-yield alternative. The structural integrity of the final product can be unequivocally confirmed through a standard suite of spectroscopic analyses, including NMR, IR, and MS. As the demand for complex chiral molecules in pharmaceuticals and agrochemicals grows, the efficient and enantioselective synthesis of EDMCC and its derivatives will continue to be an area of significant scientific and industrial importance.
References
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Mol-Instincts. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl Chrysanthemumate. Retrieved from [Link]
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MDPI. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]
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Mol-Instincts. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylate. Retrieved from [Link]
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ResearchGate. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]
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Organic Letters. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropyl)-, ethyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
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NIST WebBook. (n.d.). Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester. Retrieved from [Link]
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Wiley Online Library. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]
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MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
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ResearchGate. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
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ResearchGate. (2001). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
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MDPI. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]
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"Ethyl 2,2-dimethylcyclopropanecarboxylate" chemical properties and reactivity
An In-Depth Technical Guide to Ethyl 2,2-dimethylcyclopropanecarboxylate: Properties, Reactivity, and Synthetic Utility
Introduction
This compound is a pivotal chemical intermediate whose unique structural attributes—a strained three-membered ring coupled with an ester functional group—confer a distinct profile of reactivity. This guide offers a comprehensive exploration of its chemical properties, core reactivity, and significant applications, particularly its role as a foundational building block in the pharmaceutical and agrochemical industries. With a molecular formula of C₈H₁₄O₂, this compound is instrumental in the synthesis of complex, high-value molecules. Its primary industrial and research significance lies in its function as a key precursor to S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA), an essential component for the production of Cilastatin.[1][2][3] Cilastatin is a renal dehydropeptidase inhibitor, co-administered with certain antibiotics to prevent their metabolic degradation.[1][2] Furthermore, this cyclopropane derivative is a cornerstone in the industrial synthesis of synthetic pyrethroid insecticides, such as permethrin and cypermethrin, which are valued for their potent insecticidal activity and low mammalian toxicity.[1][4][5]
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and reaction monitoring.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] |
| Appearance | Colorless to slightly yellow clear liquid[6] |
| Boiling Point | 112 °C at 10 mmHg[6][7] |
| Density | 0.906 - 0.92 g/mL at 25°C[6][7] |
| Refractive Index (n20/D) | ~1.461[6][7] |
Spectroscopic Signature
While actual spectra are instrument-dependent, the expected spectroscopic characteristics provide a reliable fingerprint for structural verification.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl ester (a quartet for the -OCH₂- group and a triplet for the -CH₃ group), two singlets for the non-equivalent geminal methyl groups on the cyclopropane ring, and complex multiplets for the protons on the cyclopropane ring itself.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at approximately 170-175 ppm. Additional signals will correspond to the carbons of the ethyl group, the two gem-dimethyl carbons, the quaternary carbon, and the two CH carbons of the cyclopropane ring.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1730 cm⁻¹ due to the C=O stretching vibration of the ester functional group. Other significant bands include C-H stretches for the alkyl groups and C-O stretches associated with the ester linkage.
-
Mass Spectrometry (MS): Electron impact mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or other alkyl fragments.
Synthesis and Production
A common and efficient method for the synthesis of this compound involves the cyclopropanation of an appropriate alkene precursor. One established route is the reaction of ethyl 2,2-dimethylacrylate with diazomethane, catalyzed by a transition metal salt such as copper(I) chloride.[1] This reaction proceeds under mild conditions and is well-suited for pharmaceutical intermediate production.
An illustrative synthesis for a related, commercially important derivative, ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate, highlights the core cyclopropanation chemistry.
Experimental Protocol: Synthesis of a Dichlorovinyl Analogue
This procedure demonstrates a typical intramolecular cyclization to form the cyclopropane ring.
Objective: To synthesize ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate.[9]
Materials:
-
Metallic Sodium
-
Anhydrous Ethanol
-
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
-
Diethyl ether
-
Dry Hydrogen Chloride gas
Procedure:
-
In a suitable reaction vessel, dissolve 0.4 parts of metallic sodium in 20 parts of anhydrous ethanol to prepare a sodium ethoxide solution.
-
To this solution, add 2.7 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate.
-
Agitate the mixture under reflux for 2 hours.
-
After the reaction period, dilute the mixture with approximately 50 parts of diethyl ether.
-
Neutralize the solution by bubbling dry hydrogen chloride gas through it, which will precipitate sodium chloride.
-
Remove the precipitated sodium chloride by filtration.
-
Remove the low-boiling point substances (diethyl ether, ethanol) from the filtrate by distillation.
-
Subject the resulting residue to distillation under reduced pressure (0.3 mm Hg) to yield the final product, which has a boiling point of 72-73 °C at this pressure.[9]
This reaction demonstrates a base-induced intramolecular substitution to form the three-membered ring, a common strategy in cyclopropane synthesis.
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by the interplay between the ester functional group and the strained cyclopropane ring.
Reactions of the Ester Group
The ester moiety undergoes typical transformations such as hydrolysis, reduction, and nucleophilic substitution.
The hydrolysis of the ethyl ester to 2,2-dimethylcyclopropanecarboxylic acid is arguably its most critical industrial transformation.[1] This reaction can be achieved through standard chemical methods (acid or base catalysis) or, more elegantly, through enzymatic resolution.
Enzymatic Resolution: A significant advancement in this area is the use of lipases for the enantioselective hydrolysis of the racemic ester. This process allows for the production of the optically pure S-(+)-enantiomer of the carboxylic acid, which is the required chiral building block for Cilastatin.[2][3]
Objective: To prepare S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA) by asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE).[2]
Materials:
-
Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
Potassium phosphate buffer (1 M, pH 7.2)
-
Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Rotary shaker
Procedure:
-
Prepare the reaction medium by mixing the 1 M potassium phosphate buffer (pH 7.2) with 15% (v/v) DMF as a co-solvent to increase substrate solubility.
-
In a 50 mL Erlenmeyer flask, add 10 mL of the prepared buffer/DMF mixture.
-
Add DMCPE to the flask to achieve a final concentration of 65 mmol/L.
-
Add 0.16 g of Novozym 435 (16 g/L) to initiate the reaction.
-
Place the flask on a rotary shaker at 200 rpm and maintain the temperature at 30 °C.
-
Allow the reaction to proceed for 56 hours. Samples can be drawn at regular intervals to monitor progress via gas chromatography (GC) after extraction with ethyl acetate.
-
Upon completion, the S-(+)-DMCPA product can be isolated from the reaction mixture. This protocol achieves a yield of approximately 49.0% with an enantiomeric excess (ee) of 98.7%.[2]
The ester can be readily reduced to the corresponding primary alcohol, (2,2-dimethylcyclopropyl)methanol, using powerful reducing agents.
The standard reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, typically at low temperatures.[1] This reaction provides access to a different class of cyclopropane-containing building blocks.
Reactions of the Cyclopropane Ring
The inherent strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, a feature that can be exploited synthetically.[1]
While stable under many conditions, the ring can be opened by strong electrophiles, radical initiators, or under conditions of hydrogenolysis.[1][10][11] The regioselectivity of the ring-opening is often influenced by the substituents on the ring. For instance, reactions with electrophiles like benzeneselenenyl chloride can lead to regio- and stereoselective ring-opening, yielding functionalized butanedioate derivatives.[10] Such reactions highlight the potential of the cyclopropane ring to act as a masked double bond or a 1,3-dipole equivalent in more complex synthetic strategies.
Conclusion
This compound is a deceptively simple molecule with profound importance in applied organic synthesis. Its dual functionality—a reactive ester handle and a strained, synthetically versatile cyclopropane ring—makes it an invaluable precursor. Its central role in the production of the pharmaceutical agent Cilastatin and a wide range of pyrethroid insecticides underscores its industrial significance. The development of sophisticated protocols, particularly enzymatic resolutions, has further enhanced its value by providing efficient access to enantiomerically pure derivatives, meeting the stringent demands of modern drug development and agrochemical science.
References
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Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate. Retrieved from [Link]
-
Wang, P., Zhu, J., & He, J. (2012). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid. Biotechnology & Biotechnological Equipment, 26(6), 3413-3418. Retrieved from [Link]
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Caputo, R., et al. (1993). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (1), 49-53. Retrieved from [Link]
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ChemBK. (n.d.). ethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate. Retrieved from [Link]
- Shell International Research. (1979). Synthesis of ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylate.
-
ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 2-methylcyclopropanecarboxylate. Retrieved from [Link]
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Gambino, G., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(11), 1756-1763. Retrieved from [Link]
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Wang, C., et al. (2017). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science, 8(2), 1157-1162. Retrieved from [Link]
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OUCI. (n.d.). Enantioselective production of 2,2-dimethylcyclopropane carboxylic acid from 2,2-dimethylcyclopropane carbonitrile using the nitrile hydratase and amidase of Rhodococcus erythropolis ATCC 25544. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Pyrethroid Insecticides: A Focus on Key Precursors. Retrieved from [Link]
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The Versatile Cyclopropane Core: A Technical Guide to the Mechanism of Action of Ethyl 2,2-dimethylcyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2,2-dimethylcyclopropanecarboxylate scaffold is a cornerstone in the design of a diverse array of biologically active molecules. Its inherent structural rigidity and metabolic stability, conferred by the strained three-membered ring, make it a privileged motif in medicinal chemistry and agrochemical development. This technical guide provides an in-depth exploration of the mechanisms of action of key derivatives, offering insights into their molecular targets and physiological effects. We will delve into the neurotoxic action of pyrethroid insecticides, the targeted enzyme inhibition by the pharmaceutical agent cilastatin, and the emerging potential of other derivatives in treating complex diseases.
Part 1: Pyrethroid Insecticides - Modulators of Voltage-Gated Sodium Channels
The most prominent application of the this compound core is in the synthesis of pyrethroid insecticides. These synthetic analogues of the natural pyrethrins are potent neurotoxins in insects, exhibiting a high degree of selective toxicity.
Mechanism of Action: Persistent Activation of Sodium Channels
The primary target of pyrethroid insecticides is the voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2] These channels are crucial for the initiation and propagation of action potentials. Pyrethroids bind to the open state of the VGSCs, delaying their closure.[3] This persistent activation leads to a prolonged influx of sodium ions, causing membrane depolarization, repetitive neuronal firing, and eventual paralysis, often referred to as "knockdown".[2][3]
There are two main classes of pyrethroids, Type I and Type II, distinguished by their chemical structure and the resulting neurotoxic effects.
-
Type I pyrethroids , which lack an α-cyano group, cause rapid, repetitive nerve impulses leading to tremors and hyperexcitability.
-
Type II pyrethroids , containing an α-cyano group, induce a more prolonged opening of the sodium channels, resulting in a longer-lasting membrane depolarization that leads to paralysis and incoordination.
The differential sensitivity between insects and mammals to pyrethroids is attributed to several factors, including differences in the amino acid sequences of the sodium channel subunits, metabolic detoxification pathways, and body temperature.[2]
Signaling Pathway of Pyrethroid Action
Caption: Mechanism of pyrethroid neurotoxicity.
Part 2: Cilastatin - A Specific Inhibitor of Renal Dehydropeptidase I
In the pharmaceutical realm, a key derivative of this compound is cilastatin. This compound has no intrinsic antibacterial activity but plays a crucial role as an enzyme inhibitor in combination with carbapenem antibiotics, most notably imipenem.[4][5]
Mechanism of Action: Protecting Antibiotics from Degradation
Cilastatin is a potent, competitive, and reversible inhibitor of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located on the brush border of the proximal renal tubules.[4][6] DHP-I is responsible for the hydrolysis and inactivation of imipenem, reducing its therapeutic efficacy.[5]
By binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its plasma concentration and urinary excretion.[4][7] This co-administration ensures that therapeutic levels of the antibiotic are maintained, enhancing its antibacterial activity.
Enzyme Inhibition by Cilastatin
Caption: Cilastatin's inhibition of DHP-I protects imipenem.
Part 3: Expanding Horizons - Other Derivatives and Their Mechanisms
The versatility of the this compound scaffold extends beyond insecticides and enzyme inhibitors. Researchers are actively exploring its potential in other therapeutic areas.
Anticonvulsant Derivatives
Several studies have investigated the anticonvulsant properties of this compound derivatives.[7][8] For example, certain hydrazinecarboxamide derivatives have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[7] While the precise mechanism of action for these compounds is still under investigation, it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems involved in seizure propagation.[8][9]
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a validated target in cancer therapy, and inhibitors of this enzyme are of significant interest.[10][11] Cyclopropane-containing compounds have emerged as potential c-Met kinase inhibitors.[12] The rigid cyclopropane ring can help to orient the molecule within the ATP-binding pocket of the kinase, leading to potent and selective inhibition. The mechanism of action involves blocking the autophosphorylation of the c-Met receptor, which in turn inhibits downstream signaling pathways that promote cell proliferation, survival, and metastasis.[10][11]
Part 4: Experimental Protocols
To facilitate further research in this area, this section provides outlines of key experimental protocols for evaluating the biological activity of this compound derivatives.
Whole-Cell Voltage-Clamp/Patch-Clamp Assay for Pyrethroid Activity on Insect Neurons
This technique allows for the direct measurement of ion channel activity in isolated insect neurons.
Objective: To characterize the effects of pyrethroid derivatives on the kinetics of voltage-gated sodium channels.
Materials:
-
Isolated insect neurons (e.g., from cockroach or fly)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular and intracellular recording solutions
-
Pyrethroid compound of interest dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Neuron Preparation: Isolate and culture neurons from the desired insect species.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 3-7 MΩ. Fill the pipette with the intracellular solution.
-
Establish Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the membrane potential at a holding potential (e.g., -90 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Compound Application: Perfuse the bath with the extracellular solution containing the pyrethroid derivative at the desired concentration.
-
Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the changes in current amplitude, activation and inactivation kinetics, and tail currents to determine the effect of the compound on the voltage-gated sodium channels.[13][14][15]
Spectrophotometric Assay for Dehydropeptidase-I (DHP-I) Inhibition
This assay measures the enzymatic activity of DHP-I and the inhibitory potential of compounds like cilastatin.
Objective: To determine the IC50 value of a test compound for DHP-I.
Materials:
-
Recombinant human DHP-I
-
Substrate (e.g., imipenem)
-
Test compound (e.g., cilastatin)
-
Assay buffer (e.g., MOPS buffer, pH 7.1)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHP-I enzyme. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 297 nm for imipenem) over time. The rate of decrease in absorbance is proportional to the enzyme activity.[16]
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17][18][19]
Maximal Electroshock (MES) Seizure Test in Mice
This is a standard in vivo model for screening potential anticonvulsant drugs.
Objective: To evaluate the ability of a test compound to prevent tonic-clonic seizures.
Materials:
-
Male albino mice
-
Electroconvulsometer with corneal electrodes
-
Test compound dissolved or suspended in a suitable vehicle
-
Positive control (e.g., phenytoin)
-
Vehicle control
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory environment for several days before the experiment.
-
Compound Administration: Administer the test compound, positive control, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal or oral).
-
Seizure Induction: At the time of expected peak effect of the compound, apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. A dose-response curve can be generated to determine the median effective dose (ED50).[1][2][4][5]
Part 5: Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their stereochemistry and the nature of the substituents on the cyclopropane ring and the ester group.
Pyrethroids:
-
The stereochemistry at C1 and C3 of the cyclopropane ring is critical for insecticidal activity.
-
The nature of the alcohol moiety in the ester group significantly influences potency and selectivity.
-
The presence of an α-cyano group in Type II pyrethroids enhances their potency.
Cilastatin:
-
The specific stereochemistry of the cyclopropane ring and the amino acid side chain is essential for its inhibitory activity against DHP-I.
Anticonvulsants and c-Met Kinase Inhibitors:
-
For these emerging classes of derivatives, the SAR is still being actively investigated. However, initial studies suggest that modifications to the substituents on the cyclopropane ring and the amide/ester linkage can significantly impact their potency and selectivity.[6][7][8][9][12]
Conclusion
The this compound scaffold is a remarkable example of a versatile chemical core that has been successfully exploited to develop a range of important agrochemicals and pharmaceuticals. From the potent neurotoxic effects of pyrethroid insecticides to the specific enzyme inhibition of cilastatin and the emerging potential in anticonvulsant and anticancer therapies, the unique structural features of the cyclopropane ring continue to provide a fertile ground for the design of novel bioactive molecules. A thorough understanding of the mechanisms of action and structure-activity relationships of these derivatives is crucial for the continued development of more effective and selective agents for a variety of applications.
References
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Keeley, L. (2011, October 25). 11. Pyrethroid Action [Video]. YouTube. [Link]
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- Keynan, S., Hooper, N. M., Felici, A., Amicosante, G., & Turner, A. J. (1995). The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA. Antimicrobial Agents and Chemotherapy, 39(7), 1629–1631.
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Ethyl 2,2-Dimethylcyclopropanecarboxylate: A Technical Guide to a Versatile Chiral Building Block
Foreword: The Strategic Value of Strained Rings in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the pursuit of molecular complexity and stereochemical precision is paramount. Small, strained carbocycles, particularly the cyclopropane ring, have emerged as privileged motifs. Their unique conformational rigidity and electronic properties can impart significant advantages to bioactive molecules, including enhanced metabolic stability, improved binding affinity, and novel pharmacological profiles. Ethyl 2,2-dimethylcyclopropanecarboxylate, a deceptively simple ester, represents a cornerstone chiral building block that provides access to this valuable chemical space. This guide offers an in-depth perspective on its synthesis, chiral resolution, and strategic application, grounded in field-proven insights for researchers, scientists, and drug development professionals.
Synthesis of the Racemic Precursor: A Foundation of Quality
The journey to enantiopure materials begins with a robust and scalable synthesis of the racemic starting material. The most common and efficient method for preparing this compound is the transition-metal-catalyzed reaction of ethyl diazoacetate (EDA) with 2-methylpropene (isobutylene).
Causality in Catalyst Selection: Rhodium vs. Copper
While both copper and rhodium complexes can catalyze this cyclopropanation, dirhodium(II) catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), are often preferred. The choice is dictated by the need for a clean, high-yielding reaction with minimal side products. Rhodium carbenes are highly effective for carbene transfer to the electron-rich double bond of isobutylene.[1] The reaction proceeds via the in-situ formation of a rhodium carbene intermediate from EDA, which then adds across the alkene.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations with ethyl diazoacetate.[1][2] It is designed as a self-validating system where careful control of addition rates and temperature ensures high yield and purity.
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
2-Methylpropene (isobutylene), condensed and cooled
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reactor Setup: A flame-dried, multi-necked flask is equipped with a magnetic stirrer, a dropping funnel (for EDA), a cold finger condenser charged with dry ice/acetone, and an argon inlet.
-
Catalyst and Alkene: The flask is charged with Rh₂(OAc)₄ (approx. 0.1 mol%) and anhydrous DCM. The vessel is cooled to -10 °C.
-
Isobutylene Addition: Cooled, liquefied isobutylene (2.0-3.0 equivalents) is carefully transferred to the reaction vessel.
-
EDA Addition: Ethyl diazoacetate (1.0 equivalent), diluted in DCM, is added dropwise via the dropping funnel over several hours. The slow addition is critical to maintain a low concentration of the diazo compound, preventing dimerization and ensuring safety.[1] The reaction is typically exothermic, and the addition rate should be controlled to maintain the internal temperature below 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis for the disappearance of EDA.
-
Workup: Upon completion, the reaction mixture is allowed to warm to room temperature, and nitrogen is bubbled through the solution to remove any excess isobutylene. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield racemic this compound as a colorless liquid.
Caption: Racemic synthesis workflow.
Accessing Chirality: The Power of Enzymatic Kinetic Resolution
For applications in stereospecific synthesis, the separation of the racemic ester into its constituent enantiomers is essential. Enzymatic kinetic resolution (EKR) stands out as a mild, cost-effective, and highly selective method.[3][4]
The Principle of Lipase-Catalyzed Hydrolysis
Lipases, particularly the immobilized Candida antarctica lipase B (commonly known as Novozym 435), are exceptionally effective for this transformation.[1] These enzymes are serine hydrolases that operate via a catalytic triad (serine, histidine, aspartate). The mechanism involves the formation of a covalent acyl-enzyme intermediate. The chirality of the enzyme's active site leads to a significant difference in the rate of hydrolysis for the (R)- and (S)-enantiomers of the ester. In the case of this compound, the lipase preferentially hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester largely unreacted.
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A Technical Guide to the Biological Activity of Cyclopropanecarboxylate Scaffolds and Their Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a small yet structurally significant carbocycle, is a cornerstone motif in modern medicinal chemistry and agrochemical development.[1] Its inherent ring strain and rigidity impart unique conformational constraints and metabolic stability to molecules, making it a valuable bioisostere for various functional groups.[2][3] This guide focuses on the diverse biological activities stemming from precursors of Ethyl 2,2-dimethylcyclopropanecarboxylate, a pivotal chemical intermediate. We will explore the synthesis of this core scaffold and its subsequent elaboration into classes of compounds with potent biological effects. The primary activities discussed include the neurotoxic insecticidal action of pyrethroids, the antimicrobial and antifungal properties of novel amide derivatives, the targeted enzyme inhibition exemplified by the cilastatin precursor, and emerging applications in oncology. By synthesizing field-proven insights with mechanistic data, this document serves as an in-depth resource for professionals engaged in the discovery and development of bioactive molecules leveraging the unique cyclopropane scaffold.
Introduction: The Strategic Value of the Cyclopropane Moiety in Drug Discovery
The cyclopropane ring, despite its simple three-carbon structure, offers profound advantages in the design of bioactive compounds. Its unique electronic properties and strained bond angles create a rigid structure that can lock a molecule into a specific, bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[2] This conformational restriction is a powerful tool for optimizing drug-target interactions and minimizing off-target effects.[4]
Furthermore, the cyclopropyl group is often used as a bioisostere for double bonds or other larger groups, improving physicochemical properties.[3] A key advantage is its contribution to metabolic stability. The ring is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains, which can lead to a longer in vivo half-life for a drug, permitting less frequent dosing and improving patient compliance.[2] The diverse biological activities observed in natural and synthetic cyclopropane-containing compounds—ranging from enzyme inhibition to antimicrobial, antiviral, and antitumor effects—underscore the immense potential of this scaffold in pharmaceutical research.[1][5]
The Central Precursor: this compound
This compound is a critical chemical intermediate that serves as the foundational building block for several commercially significant products.[6] Its structure, featuring a gem-dimethyl substitution on the cyclopropane ring, is an essential feature for the biological activity of many of its derivatives.[7]
This compound's two most prominent applications are:
-
Pyrethroid Insecticides: It is an indispensable precursor in the industrial synthesis of photostable pyrethroids such as permethrin and cypermethrin, which are widely used in agriculture and public health.[6][8]
-
Pharmaceutical Synthesis: The chiral carboxylic acid derived from this ester, specifically S-(+)-2,2-dimethylcyclopropanecarboxylic acid, is the key intermediate in the production of Cilastatin.[6][9] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation and enhance its therapeutic efficacy.[6][9]
Synthesis of the Cyclopropanecarboxylate Core
The construction of the cyclopropane ring is a fundamental step in accessing these bioactive molecules. A common and efficient method involves the catalytic cyclopropanation of an alkene. For instance, this compound can be synthesized via the reaction of ethyl 2,2-dimethylacrylate with diazomethane, catalyzed by a copper(I) salt. Other established methods include the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, and various other metal-catalyzed reactions with diazo compounds that allow for high efficiency and stereoselectivity.[10][11]
Caption: Derivation of pyrethroid insecticides.
Antimicrobial and Antifungal Properties
Recent research has focused on developing novel cyclopropane-containing compounds as antimicrobial agents. By employing active splicing methods, researchers have introduced amide and aryl groups into the cyclopropane scaffold, generating new derivatives with promising activity. [3][12]
-
Antibacterial and Antifungal Spectrum: Studies have demonstrated that certain amide derivatives of cyclopropane exhibit moderate inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. [12]Furthermore, significant antifungal activity has been observed against Candida albicans. [3][13]* Mechanism of Action: While the exact mechanisms are still under investigation, molecular docking studies suggest a potential mode of antifungal action. Several active compounds show a good binding affinity for the CYP51 protein (lanosterol 14-α-demethylase), a key enzyme in fungal ergosterol biosynthesis and a validated antifungal drug target. [3][13]
Compound Class Target Organism MIC₈₀ (μg/mL) Reference Cyclopropane Amide Deriv. (F5, F9) Staphylococcus aureus 32 - 64 [12] Cyclopropane Amide Deriv. (F9, F31) Escherichia coli 32 - 64 [12] | Cyclopropane Amide Deriv. (F8, F24) | Candida albicans | 16 | [13]|
Enzyme Inhibition
The constrained nature of the cyclopropane ring makes it an excellent scaffold for designing specific enzyme inhibitors.
-
Renal Dehydropeptidase Inhibition: As previously mentioned, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is the essential precursor for Cilastatin. [9]In a clinical setting, certain potent antibiotics, such as imipenem, are rapidly metabolized in the kidneys by dehydropeptidase-I, leading to low urinary concentrations and potential nephrotoxicity. Cilastatin acts as a selective and reversible inhibitor of this enzyme, preventing the antibiotic's degradation. This inhibition enhances the antibiotic's efficacy and safety profile. [6][9]* Monoamine Oxidase (MAO) Inhibition: The broader utility of the cyclopropane ring in enzyme inhibition is exemplified by tranylcypromine (trans-2-phenylcyclopropylamine). This compound is a potent, irreversible inhibitor of monoamine oxidase (MAO) and has been used as an antidepressant drug. Its mechanism involves the oxidation of the amine to a cyclopropyliminium ion, which then acts as an alkylating agent within the enzyme's active site. [5]
Caption: Mechanism of antibiotic protection by Cilastatin.
Anticancer and Antiviral Potential
The cyclopropane moiety is increasingly being incorporated into molecules designed for oncology. Several cyclopropane-containing derivatives have demonstrated promising cytotoxic and inhibitory activities against various cancer-related targets. [14]
-
Kinase Inhibition: Certain pharmaceutical compounds containing the cyclopropane ring have shown inhibitory activity against receptor tyrosine kinases such as MET and vascular endothelial growth factor receptor 2 (VEGFR-2). [10][15]Additionally, they have exhibited cytotoxicity by inhibiting the epidermal growth factor receptor (EGFR), including mutant forms associated with drug resistance. [14][10]* Antiviral Activity: The cyclopropane ring is a feature in a number of compounds reported to have antiviral activities, highlighting another avenue for therapeutic development based on this versatile scaffold. [1][14]
Experimental Design & Protocols
To validate the biological activity of newly synthesized cyclopropane derivatives, robust and standardized experimental protocols are essential. The following is a representative protocol for assessing antimicrobial activity.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Microdilution Assay)
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC), specifically the MIC₈₀ (the minimum concentration required to inhibit 80% of microbial growth), for test compounds against bacterial and fungal strains. [3][12] Materials:
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) [3]* Negative control (DMSO/media)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound across the wells of the 96-well plate using the broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound, positive control, and negative control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Data Acquisition: After incubation, measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. The MIC₈₀ is determined as the lowest concentration of the compound that inhibits at least 80% of the microbial growth.
Caption: Workflow for antimicrobial microdilution assay.
Conclusion and Future Perspectives
The precursors and derivatives of this compound represent a rich and versatile chemical space for the development of bioactive compounds. From their well-established, dominant role in highly effective pyrethroid insecticides to their critical function in clinically important enzyme inhibitors like Cilastatin, the utility of this scaffold is undeniable.
Emerging research continues to uncover new potential. The promising antimicrobial, antifungal, and anticancer activities of novel derivatives suggest that the full therapeutic potential of the cyclopropane core is yet to be realized. Future efforts should focus on expanding chemical libraries through innovative synthetic methodologies, exploring new biological targets, and elucidating the mechanisms of action for these potent molecules. The unique structural and metabolic advantages conferred by the cyclopropane ring ensure that it will remain a high-value motif in the ongoing quest for safer and more effective therapeutic and agrochemical agents.
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Sugiyama, T., Kobayashi, A., & Yamashita, K. (1973). Configurational Relationship between Substituents on Cyclopropane Ring of Pyrethroids and Their Insecticidal Toxicity. Bioscience, Biotechnology, and Biochemistry, 37(7), 1497-1503. Retrieved from [Link]
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The Genesis and Evolution of a Key Synthetic Building Block: A Technical Guide to Ethyl 2,2-dimethylcyclopropanecarboxylate
In the landscape of organic synthesis, certain molecules, though structurally unassuming, emerge as pivotal intermediates in the creation of complex and vital compounds. Ethyl 2,2-dimethylcyclopropanecarboxylate is a prime example of such a molecule, a cornerstone in the development of both life-saving pharmaceuticals and essential agrochemicals. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this versatile cyclopropane derivative, tailored for researchers, scientists, and professionals in drug development.
Historical Context: From Natural Insecticides to Synthetic Analogues
The story of this compound is intrinsically linked to the fascinating history of pyrethroid insecticides. For centuries, the powdered flower heads of Chrysanthemum cinerariifolium and Chrysanthemum coccineum were used as natural insecticides.[1] The active insecticidal compounds, known as pyrethrins, were isolated and their structures elucidated in the early 20th century through the groundbreaking work of Hermann Staudinger and Leopold Ružička.[1] Their research, published in 1924, revealed that pyrethrins are esters of a cyclopropanecarboxylic acid, which they named chrysanthemic acid.[2]
This foundational understanding paved the way for the development of synthetic analogues with improved stability and efficacy. A significant milestone was the first synthesis of a synthetic pyrethroid, allethrin, in 1949 by Milton S. Schechter and Frederick B. LaForge.[3][4] These early synthetic efforts established the importance of the cyclopropane ring as a key pharmacophore for insecticidal activity. This compound, a simplified analogue of the chrysanthemic acid core, emerged from this lineage as a crucial building block for a new generation of synthetic pyrethroids.
A Pivotal Role in Pharmaceutical Synthesis: The Cilastatin Connection
Beyond its significance in agrochemicals, this compound is a critical starting material in the synthesis of Cilastatin .[5] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby enhancing its efficacy.[6]
The key chiral intermediate for Cilastatin synthesis is (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.[7] Racemic this compound serves as the precursor to this vital component, with subsequent enzymatic resolution being a key step to isolate the desired enantiomer.
Synthetic Methodologies: A Journey of Innovation
The synthesis of this compound has evolved significantly from early methods to modern, highly efficient catalytic processes.
Early Approaches: Intramolecular Cyclization
One of the earlier methods for constructing the cyclopropane ring of related molecules involved an intramolecular cyclization reaction. A representative example is the synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate, where a trichloro-hexenoate derivative is treated with a base like sodium ethoxide in ethanol to induce ring closure.[8]
Conceptual Workflow of Intramolecular Cyclization
Caption: Intramolecular cyclization to form a cyclopropane ring.
While effective for certain derivatives, these methods often require harsh conditions and may not be as versatile as modern catalytic approaches.
Modern Catalytic Methods: The Advent of Transition Metal Catalysis
The development of transition metal-catalyzed cyclopropanation reactions revolutionized the synthesis of cyclopropanes, offering milder conditions, higher yields, and greater control over stereochemistry.
Copper catalysts have been widely employed for the cyclopropanation of alkenes with diazo compounds. A common approach for the synthesis of this compound involves the reaction of an appropriate alkene with ethyl diazoacetate in the presence of a copper catalyst, such as copper(I) chloride.[5]
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Alkene Substrate | Carbene Source | Typical Yield | Key Advantages |
| Copper(I) Chloride | Isobutylene | Ethyl Diazoacetate | Good | Cost-effective, readily available catalyst. |
| Rhodium(II) Octanoate | Isobutylene | Ethyl Diazoacetate | High to Excellent | High efficiency and selectivity.[9] |
| Chiral Rhodium(I) Complexes | Substituted Styrenes | Ethyl Diazoacetate | Good to High | Enables asymmetric synthesis for enantiomerically enriched products.[10] |
Rhodium catalysts, particularly dirhodium tetracarboxylates, are highly effective for cyclopropanation reactions and often provide superior yields and selectivities compared to copper-based systems.[9] The mechanism generally involves the formation of a rhodium carbenoid intermediate, which then reacts with the alkene in a concerted manner.[9] Chiral rhodium catalysts have also been developed to achieve asymmetric cyclopropanation, leading to enantiomerically enriched products.[10][11]
Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound
Objective: To synthesize this compound via a rhodium-catalyzed cyclopropanation of isobutylene with ethyl diazoacetate.
Materials:
-
Rhodium(II) octanoate dimer [Rh₂(oct)₄]
-
Dichloromethane (anhydrous)
-
Isobutylene (condensed)
-
Ethyl diazoacetate (EDA)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with a catalytic amount of Rh₂(oct)₄ (e.g., 0.1 mol%) and anhydrous dichloromethane.
-
The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
A known excess of isobutylene is condensed into the reaction flask.
-
A solution of ethyl diazoacetate in anhydrous dichloromethane is added dropwise to the stirred reaction mixture via the dropping funnel over a period of several hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is carefully removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
Expected Outcome: A colorless to pale yellow liquid. The yield and purity should be determined by GC analysis and NMR spectroscopy.
Accessing Chirality: Enzymatic Resolution for Pharmaceutical Applications
For the synthesis of Cilastatin, the (S)-enantiomer of 2,2-dimethylcyclopropanecarboxylic acid is required.[7] A highly effective method for obtaining this enantiomer is through the enzymatic hydrolysis of racemic this compound.
Lipases and esterases are biocatalysts that can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This kinetic resolution allows for the separation of the desired acid and the unreacted ester. Several microbial sources, such as Rhodococcus sp., have been identified to possess esterases with high enantioselectivity for this transformation.[7]
General Scheme of Enzymatic Resolution
Caption: Enzymatic kinetic resolution of racemic this compound.
Experimental Protocol: Enzymatic Hydrolysis of Racemic this compound
Objective: To obtain (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid through enzymatic hydrolysis of the racemic ethyl ester.
Materials:
-
Racemic this compound
-
Immobilized lipase or whole cells of a suitable microorganism (e.g., Rhodococcus sp.)
-
Phosphate buffer (e.g., pH 7.0)
-
Sodium hydroxide solution (for pH control)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid for acidification (e.g., hydrochloric acid)
Procedure:
-
A buffered aqueous solution is prepared in a temperature-controlled reaction vessel.
-
The racemic this compound is added to the buffer. An organic co-solvent may be used to improve substrate solubility.
-
The immobilized enzyme or whole cells are added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C).
-
The pH of the reaction mixture is maintained at a constant value (e.g., 7.0) by the controlled addition of a sodium hydroxide solution. The consumption of base is an indicator of the reaction progress.
-
The reaction is monitored for conversion and enantiomeric excess (ee) of the product acid and the remaining ester using chiral HPLC or GC.
-
Once the desired conversion (typically around 50%) is reached, the reaction is stopped by filtering off the biocatalyst.
-
The aqueous phase is washed with an organic solvent to remove the unreacted (R)-ester.
-
The aqueous phase is then acidified to a low pH (e.g., pH 2) with hydrochloric acid.
-
The (S)-carboxylic acid is extracted from the acidified aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
Expected Outcome: A white solid. The enantiomeric excess of the product should be determined by chiral chromatography.
Conclusion and Future Outlook
This compound stands as a testament to the enduring impact of fundamental research in organic chemistry. From its conceptual origins in the study of natural products to its current role as a key building block in complex synthesis, its journey highlights the continuous evolution of synthetic methodologies. The development of highly efficient and stereoselective catalytic methods, coupled with the precision of biocatalysis, has made this versatile molecule and its derivatives readily accessible for vital applications in medicine and agriculture. As the demand for enantiomerically pure pharmaceuticals and more sustainable chemical processes grows, the story of this compound will undoubtedly continue to evolve, with new innovations in catalysis and biotransformation shaping its future applications.
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History of Pyrethroids. (n.d.). Retrieved from [Link]
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- Enantioselective production of 2,2-dimethylcyclopropane carboxylic acid from 2,2-dimethylcyclopropane carbonitrile using the nitrile hydratase and amidase of Rhodococcus erythropolis
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Rhodium(II)‐Catalyzed Cyclopropanation. (2014). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis and Conformation of Ethyl 2,2-dimethylcyclopropanecarboxylate
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of Ethyl 2,2-dimethylcyclopropanecarboxylate, a key intermediate in the synthesis of high-value pharmaceuticals and agrochemicals. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's stereochemistry, spectroscopic signature, and synthetic pathways. By integrating theoretical principles with spectral data from analogous compounds, this document serves as a vital resource for understanding and utilizing this important building block in complex organic synthesis.
Introduction: The Significance of a Strained Ring
This compound, with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , is a deceptively simple molecule with profound implications in medicinal and agricultural chemistry.[1] Its core, a cyclopropane ring, imparts significant ring strain, which in turn provides a unique combination of conformational rigidity and enhanced reactivity. This strained three-membered ring is a cornerstone in the synthesis of a variety of bioactive molecules, most notably as a crucial chiral precursor for the renal dehydropeptidase inhibitor Cilastatin and for pyrethroid insecticides like permethrin and cypermethrin.[1] Understanding the nuanced structural features of this molecule is paramount for its effective application in the synthesis of complex target structures.
This guide will delve into a detailed structural analysis, a predictive exploration of its spectroscopic characteristics, a theoretical examination of its conformational landscape, and a practical overview of its synthesis.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound is characterized by a cyclopropane ring substituted with two methyl groups at the C2 position and an ethyl carboxylate group at the C1 position.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 16783-11-2 | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
| Boiling Point | 112 °C / 10 mmHg | [2] |
| Density | 0.92 g/mL | [2] |
| Refractive Index | 1.46 | [2] |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex in the upfield region due to the diastereotopic nature of the cyclopropane ring protons and the presence of the ethyl and methyl groups.
-
Ethyl Group: A quartet around 3.7-4.1 ppm (for the -OCH₂- protons) coupled to a triplet around 1.2 ppm (for the -CH₃ protons) is anticipated.[3][4]
-
Cyclopropane Ring Protons: The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at C1 will likely appear as a multiplet. The diastereotopic methylene protons at C3 will also present as complex multiplets, significantly shielded by the cyclopropane ring, likely in the range of 0.5-1.5 ppm.[5][6]
-
Methyl Groups: The two methyl groups at C2 are chemically equivalent and will likely appear as a single sharp singlet in the upfield region, typically around 1.1-1.3 ppm.
¹³C NMR: The carbon NMR spectrum will provide clear signals for each of the unique carbon environments.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around 170-175 ppm.
-
Ethyl Group: The -OCH₂- carbon should appear around 60 ppm, and the -CH₃ carbon around 14 ppm.[7]
-
Cyclopropane Ring Carbons: The carbons of the cyclopropane ring are highly shielded and will appear in the upfield region. The quaternary C2 carbon will be in the range of 20-30 ppm, while the C1 and C3 carbons will be in the range of 15-25 ppm. The C1 carbon, being attached to the ester group, will be the most downfield of the ring carbons.[8][9]
-
Methyl Carbons: The two equivalent methyl carbons at C2 will give a single signal in the range of 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption of the ester functional group.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ for the carbonyl group of the saturated ester.[10][11]
-
C-O Stretch: A strong band corresponding to the C-O single bond stretching of the ester will be present in the 1000-1300 cm⁻¹ region.[10][12][13]
-
C-H Stretch: C-H stretching vibrations for the sp³ hybridized carbons of the ethyl, methyl, and cyclopropane groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will likely involve characteristic losses from the ester group.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent peak at m/z = 97, corresponding to the loss of the ethoxy radical.
-
Loss of Ethene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is accessible, a McLafferty rearrangement could lead to a peak at m/z = 98.[14]
-
Loss of the Ethyl Group (-•CH₂CH₃): A peak at m/z = 113 corresponding to the loss of an ethyl radical.
-
Other Fragments: Other significant fragments may arise from the cleavage of the cyclopropane ring.
Conformational Analysis: A Theoretical Perspective
In the absence of definitive experimental data from X-ray crystallography or gas-phase electron diffraction for this compound, a theoretical conformational analysis can be undertaken based on established principles.
The cyclopropane ring itself is a rigid, planar structure.[6] Therefore, the primary conformational flexibility arises from the rotation around the C1-C(O) single bond of the ethyl carboxylate substituent. The two main conformers would be the s-trans and s-cis forms, referring to the arrangement of the carbonyl group relative to the C1-C3 bond of the cyclopropane ring.
Due to steric hindrance between the carbonyl oxygen and the C2-methyl groups, the s-trans conformer, where the carbonyl group is directed away from the gem-dimethyl group, is predicted to be the more stable and therefore the predominant conformation. Studies on substituted cyclopropanes have shown that π-acceptor substituents, like the carboxylate group, prefer a conformation that bisects the ring to maximize overlap with the ring's Walsh orbitals.[15]
Experimental Protocols: Synthesis
This compound is primarily synthesized via the cyclopropanation of an appropriate alkene precursor. Two common and effective methods are the Simmons-Smith reaction and catalytic cyclopropanation using a diazo compound.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[16][17][18][19]
Step-by-Step Protocol:
-
Preparation of Zinc-Copper Couple: Activate zinc dust by treating it with a solution of copper(II) sulfate in water. Filter, wash with acetone, and dry the resulting zinc-copper couple.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the activated zinc-copper couple and dry diethyl ether.
-
Addition of Reagents: Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux should be maintained.
-
Addition of Alkene: After the initial reaction subsides, add a solution of ethyl senecioate (ethyl 3,3-dimethylacrylate) in diethyl ether dropwise.
-
Reaction and Workup: Stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC). Cool the mixture, and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to obtain pure this compound.
Catalytic Cyclopropanation with Ethyl Diazoacetate
This method involves the reaction of an alkene with ethyl diazoacetate in the presence of a transition metal catalyst, such as a rhodium or copper complex.[20][21][22]
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the transition metal catalyst (e.g., rhodium(II) acetate dimer) in a dry, inert solvent such as dichloromethane.
-
Addition of Alkene: Introduce isobutylene into the reaction vessel. This can be done by bubbling the gas through the solution or by using a lecture bottle.
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate in the same solvent dropwise to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and prevent its dimerization.
-
Reaction Monitoring and Workup: Monitor the reaction progress by TLC or GC. Once the starting materials are consumed, quench the reaction.
-
Purification: Remove the catalyst by filtration through a short plug of silica gel. Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or distillation to yield this compound.
Conclusion
This compound is a molecule of significant synthetic utility, whose value is intrinsically linked to its unique structural and electronic properties. This guide has provided a comprehensive overview of its structural analysis, predicted spectroscopic characteristics, theoretical conformational preferences, and key synthetic methodologies. For researchers and professionals in drug discovery and development, a thorough understanding of these fundamental aspects is essential for the rational design and efficient synthesis of novel, high-value chemical entities. The insights provided herein are intended to serve as a foundational resource to facilitate further innovation in the application of this versatile cyclopropane derivative.
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The Pivotal Role of Ethyl 2,2-dimethylcyclopropanecarboxylate in Modern Organic Synthesis: A Technical Guide
Foreword: The Enduring Significance of Strained Ring Systems
In the landscape of organic synthesis, the humble cyclopropane ring stands out. Its inherent ring strain, a consequence of compressed C-C-C bond angles deviating significantly from the ideal 109.5°, imbues it with unique chemical reactivity, making it far more than a mere saturated carbocycle.[1] This strained architecture renders the cyclopropane moiety an invaluable synthon, susceptible to controlled ring-opening reactions and capable of imparting profound conformational rigidity and specific metabolic profiles to larger molecules. It is within this context of "strain-driven reactivity" that Ethyl 2,2-dimethylcyclopropanecarboxylate emerges as a cornerstone building block, a deceptively simple ester that serves as a gateway to complex and high-value molecules in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of its synthesis, core reactivity, and pivotal applications, offering both foundational knowledge and field-proven insights for the practicing researcher.
The Molecule at a Glance: Structural Features and Inherent Reactivity
This compound, at its core, is an ester of 2,2-dimethylcyclopropanecarboxylic acid. The gem-dimethyl substitution on the C2 position of the cyclopropane ring provides steric bulk and influences the molecule's stability and conformational preferences. The true driver of its synthetic utility, however, is the electronic nature of the three-membered ring.
The C-C bonds within the cyclopropane ring possess a high degree of p-character, often described using the Walsh orbital model. This creates a system with electronic properties somewhere between a typical alkane and an alkene. This "pseudo-double bond" character, combined with significant angle strain (approximately 27.5 kcal/mol), makes the ring susceptible to cleavage by a variety of reagents, including electrophiles, nucleophiles, and radical species.[1] This inherent reactivity is the causal factor behind its utility; the ring can be selectively opened to generate more complex acyclic structures or can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | ~160-165°C |
| Density | ~0.96 g/cm³ |
Synthesis of the Cyclopropane Core: Building the Strained Ring
The construction of the 2,2-dimethylcyclopropane carboxylate framework is a critical first step. Several methodologies have been established, with the choice often dictated by scale, available starting materials, and desired stereochemistry.
Cyclopropanation of Alkenes
A common and conceptually straightforward approach involves the addition of a carbene or carbenoid to an appropriately substituted alkene.
-
Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate an alkene.[2] For the synthesis of the title compound's core, the reaction would proceed via the cyclopropanation of ethyl 3,3-dimethylacrylate (ethyl senecioate). The reaction is believed to proceed through a concerted, "butterfly-type" transition state, ensuring that the stereochemistry of the starting alkene is retained in the product.[3]
Experimental Protocol: Simmons-Smith Cyclopropanation
-
A flame-dried flask under a nitrogen atmosphere is charged with activated zinc-copper couple.
-
Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane. The mixture is gently refluxed to initiate the formation of the iodomethylzinc iodide carbenoid.
-
A solution of ethyl 3,3-dimethylacrylate in diethyl ether is added dropwise to the carbenoid slurry at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until GC-MS analysis indicates complete consumption of the starting alkene.
-
The reaction is quenched cautiously with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
-
-
Diazoacetate Method: Another powerful technique involves the transition metal-catalyzed decomposition of ethyl diazoacetate in the presence of an alkene, such as 2-methylpropene.[4] Catalysts based on copper or rhodium are frequently employed. This method generates a metal carbene intermediate that then adds to the double bond.
Caption: General workflow for alkene cyclopropanation.
Application in Agrochemicals: The Pyrethroid Insecticides
Perhaps the most significant industrial application of this compound derivatives is in the synthesis of synthetic pyrethroids. These insecticides are synthetic analogs of the natural insecticidal pyrethrins found in chrysanthemums.[5] They are characterized by high insecticidal activity, low mammalian toxicity, and biodegradability. Molecules like Permethrin and Cypermethrin are cornerstones of modern crop protection and public health pest control programs.
The core of these insecticides is a substituted 2,2-dimethylcyclopropanecarboxylic acid, which is esterified with a specific alcohol moiety (e.g., 3-phenoxybenzyl alcohol).
Synthesis of Permethrin Precursor
The synthesis of Permethrin requires a more functionalized analog, specifically 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The ethyl ester of this acid is a direct and crucial intermediate.
Protocol: Synthesis of Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [6]
-
Metallic sodium is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
To this solution, ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate is added.
-
The mixture is heated under reflux for approximately 2 hours, during which an intramolecular cyclization occurs, driven by the ethoxide base.
-
After cooling, the reaction mixture is diluted with diethyl ether and neutralized with hydrogen chloride gas.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by vacuum distillation to yield the target cyclopropane carboxylate with a reported yield of 87%.[6]
Conversion to Permethrin
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the acid chloride and coupled with the alcohol portion.
Caption: Key steps in the synthesis of Permethrin.
This multi-step process, starting from a derivative of this compound, highlights the compound's foundational role. The specific cis/trans isomeric ratio of the final product, which significantly impacts its insecticidal activity, can be controlled during the synthesis and purification of these intermediates.[7]
Application in Pharmaceuticals: Chiral Synthesis of Cilastatin
In the pharmaceutical realm, the stereochemistry of a molecule is paramount. This compound serves as a key racemic precursor for the synthesis of the chiral drug Cilastatin . Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its metabolic degradation in the kidneys, thereby enhancing its efficacy.[8][9]
The critical component of Cilastatin is the enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid ((S)-(+)-DMCPA).[8]
Enzymatic Kinetic Resolution
The most efficient and elegant method for obtaining (S)-(+)-DMCPA is through the enzymatic kinetic resolution of racemic this compound. This process leverages the high stereoselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer of the ester, leaving the other unreacted.
Protocol: Enzymatic Resolution using Novozym 435 [8]
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.2) is prepared. To enhance the solubility of the hydrophobic ester, a water-miscible co-solvent like N,N-dimethylformamide (DMF) may be added (e.g., 5-15% v/v).[8]
-
Substrate Addition: Racemic this compound is added to the buffered solution.
-
Enzyme Addition: Immobilized lipase, typically Novozym 435 (Candida antarctica lipase B), is added to the mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for a specified period (e.g., 24-64 hours). The enzyme selectively catalyzes the hydrolysis of the (S)-ester to the (S)-carboxylic acid.
-
Workup: After the reaction, the immobilized enzyme is filtered off for reuse. The aqueous phase is acidified (e.g., with HCl) to protonate the carboxylate.
-
Extraction: The (S)-(+)-DMCPA is extracted into an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester remains in the organic phase and can be separated and racemized for recycling.
-
Purification: The organic extract containing the acid is dried and the solvent is evaporated to yield enantiomerically enriched (S)-(+)-DMCPA, often with an enantiomeric excess (ee) greater than 99%.[8]
| Parameter | Optimized Condition | Rationale |
| Enzyme | Novozym 435 | High enantioselectivity and activity for this substrate.[8] |
| pH | ~7.2 | Optimal for lipase activity and stability. |
| Temperature | 30°C | Balances reaction rate and enzyme stability.[8] |
| Co-solvent | 15% DMF | Increases substrate solubility, improving mass transfer.[8] |
Other Synthetic Applications
The utility of this cyclopropane building block extends to other areas:
-
Flavor and Fragrance: The closely related ethyl chrysanthemate is known for its pleasant, floral aroma and is used in fragrance formulations.[7][10] By extension, this compound and its derivatives can contribute to complex aromatic profiles in perfumery.
-
Research and Development: As a structurally simple yet reactive molecule, it serves as a valuable tool in academic and industrial research for studying reaction mechanisms and developing novel synthetic methodologies involving strained ring systems.[10] The predictable reactivity of the cyclopropane ring allows for its use as a probe in exploring new chemical transformations.
Conclusion: A Versatile and Indispensable Building Block
This compound is a testament to the profound impact that small, strained molecules can have on the landscape of organic synthesis. Its importance is not merely academic; it is a direct and vital precursor to products that safeguard global food supplies and enhance human health. The ability to synthesize this core structure and, critically, to resolve it into its constituent enantiomers, provides chemists with a powerful tool. From the stereocontrolled construction of pyrethroid insecticides to the elegant enzymatic synthesis of a key pharmaceutical intermediate, this versatile building block continues to be a cornerstone of modern, high-value chemical manufacturing. The principles of ring strain and stereoselective catalysis that underpin its utility will undoubtedly continue to inspire new synthetic innovations for years to come.
References
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Y-H. Wei, Y-J. Zheng, et al. (2011). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid. Journal of the Chinese Chemical Society. Available at: [Link]
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Li, Z., et al. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review. Available at: [Link]
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Guangchen Chemical. (2024). What is Ethyl Chrysanthemate. Guangchen Chemical. Available at: [Link]
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Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Molbase. Available at: [Link]
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Patil, S., et al. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances. Available at: [Link]
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Zhang, J., et al. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate. PubChem. Available at: [Link]
-
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Organic Chemistry Frontiers. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate
Introduction: The Significance of the Cyclopropane Moiety
The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its inherent ring strain imparts unique electronic and conformational properties, rendering it a valuable component in medicinal chemistry for modulating potency, selectivity, and metabolic stability. Ethyl 2,2-dimethylcyclopropanecarboxylate is a key intermediate in the synthesis of various important compounds, including pyrethroid insecticides and pharmaceuticals. This document provides a comprehensive guide for the synthesis of this compound from ethyl 2,2-dimethylacrylate via a modified Simmons-Smith reaction, tailored for researchers and professionals in organic synthesis and drug development.
Reaction Overview: The Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, prized for its stereospecificity and broad functional group tolerance.[1][2] The reaction employs an organozinc carbenoid, typically generated in situ, to deliver a methylene group (CH₂) across a carbon-carbon double bond. This process occurs in a concerted fashion, meaning the new carbon-carbon bonds are formed simultaneously, thus preserving the stereochemistry of the starting alkene.[3][4]
The classic Simmons-Smith reagent is formed from diiodomethane (CH₂I₂) and a zinc-copper couple. However, a significant advancement, known as the Furukawa modification , utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[5] This modification often leads to a more reliable and reproducible generation of the active carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI), and is the recommended approach for this protocol.[1][2]
Mechanism of Action: A Concerted Approach
The currently accepted mechanism for the Simmons-Smith reaction involves the following key steps:
-
Formation of the Zinc Carbenoid: Diethylzinc reacts with diiodomethane to form the active cyclopropanating agent, (iodomethyl)zinc iodide, and a byproduct, ethyl iodide.
-
Concerted Methylene Transfer: The zinc carbenoid then coordinates to the alkene. The methylene group is transferred to the double bond through a three-centered "butterfly" transition state, resulting in the formation of the cyclopropane ring and zinc iodide.[6]
This concerted mechanism ensures that the reaction is a syn-addition, where both new C-C bonds are formed on the same face of the original double bond.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from ethyl 2,2-dimethylacrylate using the Furukawa modification of the Simmons-Smith reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2,2-dimethylacrylate | ≥98% | Standard chemical supplier | --- |
| Diethylzinc (1.0 M in hexanes) | Reagent grade | Standard chemical supplier | Pyrophoric, handle with extreme care under inert atmosphere. |
| Diiodomethane | ≥99%, stabilized | Standard chemical supplier | Store protected from light. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier | Dry over CaH₂ and distill before use. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | --- | --- | For quenching the reaction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | --- | --- | For work-up. |
| Brine (Saturated aq. NaCl) | --- | --- | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying the organic phase. |
| Diethyl ether | Anhydrous | Standard chemical supplier | For extraction. |
Equipment
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Ice-water bath
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
-
Standard laboratory glassware
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.
-
Diiodomethane is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially toxic solvent. Use only in a well-ventilated fume hood.
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of diethylzinc.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser connected to an inert gas line.
-
Flush the entire system with argon or nitrogen for at least 15 minutes.
-
-
Reagent Addition:
-
To the flask, add anhydrous dichloromethane (e.g., 50 mL for a 10 mmol scale reaction).
-
Add diiodomethane (2.2 equivalents) to the dichloromethane via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the diethylzinc solution (1.0 M in hexanes, 2.0 equivalents) dropwise via syringe to the stirred solution over 15-20 minutes. A white precipitate may form.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the zinc carbenoid.
-
-
Cyclopropanation:
-
Slowly add ethyl 2,2-dimethylacrylate (1.0 equivalent) to the reaction mixture at 0 °C via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Data Analysis and Expected Results
The final product, this compound, is a colorless liquid.
| Property | Expected Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | ~72-73 °C at 0.3 mmHg (literature value for a similar compound)[7] |
| Appearance | Colorless liquid |
| Expected Yield | 70-85% |
Spectroscopic Characterization
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the protons of the dimethylcyclopropane ring. The geminal methyl groups will appear as two singlets, and the cyclopropyl protons will be observed in the upfield region, typically between 0.5 and 1.5 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should display signals for the ester carbonyl carbon (around 172 ppm), the two carbons of the ethyl group, the quaternary carbon of the cyclopropane ring, the two methyl carbons, and the CH₂ and CH carbons of the cyclopropane ring.
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive zinc carbenoid | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored diethylzinc. |
| Incomplete reaction | Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). | |
| Presence of starting material | Insufficient amount of Simmons-Smith reagent | Use a slight excess of diiodomethane and diethylzinc (e.g., 2.5 equivalents each). |
| Formation of byproducts | Reaction quenched too vigorously | Quench the reaction slowly at 0 °C. |
| Impure starting materials | Purify the ethyl 2,2-dimethylacrylate before use if necessary. |
Conclusion
The described protocol, utilizing the Furukawa modification of the Simmons-Smith reaction, provides a reliable and efficient method for the synthesis of this compound. This procedure is amenable to moderate scale-up and yields the desired product in good purity after distillation. The careful handling of pyrophoric and toxic reagents is paramount for the safe and successful execution of this synthesis. The resulting cyclopropane derivative serves as a valuable building block for further synthetic transformations in the development of novel chemical entities.
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (URL: [Link])
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. (URL: [Link])
-
Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity. Chemical Science (RSC Publishing). (URL: [Link])
-
Chemical Properties of Ethyl 2-methylcyclopropanecarboxylate (CAS 20913-25-1). Cheméo. (URL: [Link])
-
Ethyl cyclopropanecarboxylate. PubChem. (URL: [Link])
-
Simmons-Smith Reaction. Organic Chemistry Portal. (URL: [Link])
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (URL: [Link])
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. (URL: [Link])
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. (URL: [Link])
- Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)
-
Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester. PubChem. (URL: [Link])
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. (URL: [Link])
- Simmons-Smith Cyclopropan
-
Ethyl 2-formylcyclopropanecarboxylate. PubChem. (URL: [Link])
- Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate - Optional[13C NMR] - Chemical Shifts. (URL: not available)
-
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate. PubChem. (URL: [Link])
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- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Resolution Chiral Separation of Ethyl 2,2-dimethylcyclopropanecarboxylate Enantiomers by HPLC
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Ethyl 2,2-dimethylcyclopropanecarboxylate. This chiral building block is a critical intermediate in the synthesis of various pharmaceuticals and pyrethroid insecticides, making the accurate determination of its enantiomeric purity essential. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, achieving baseline resolution of the (1R,2S)-(-) and (1S,2R)-(+) enantiomers. This protocol is designed for researchers, quality control analysts, and process chemists in the pharmaceutical and agrochemical industries.
Introduction: The Significance of Chiral Purity
This compound is a key chiral precursor whose stereochemistry directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API) or agrochemical. The enantiomers of a chiral compound often exhibit different pharmacological, toxicological, and metabolic properties.[1] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs and other bioactive compounds.[1]
The development of reliable analytical methods for chiral separation is, therefore, a critical step in both research and manufacturing.[2] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its versatility, sensitivity, and scalability.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chemical structures, including the precursors of synthetic pyrethroids.[4][5]
This guide provides a detailed protocol for the separation of this compound enantiomers, explaining the scientific rationale behind the selection of the stationary and mobile phases to ensure a reproducible and high-resolution separation.
Chiral Recognition: The Scientific Rationale
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6] The stability of these complexes differs, leading to different retention times on the column.
For this application, a cellulose-based CSP, specifically Cellulose tris(3,5-dimethylphenylcarbamate) , is selected. This choice is informed by extensive literature on the successful separation of pyrethroids and their precursors, which share the cyclopropane structural motif.[4] The mechanism of chiral recognition on this type of CSP is multifaceted and involves a combination of interactions:[7]
-
Steric Interactions and Inclusion: The polysaccharide polymer forms a helical structure, creating chiral grooves or cavities. One enantiomer can fit more snugly into these grooves than the other, leading to a stronger interaction and longer retention.
-
Hydrogen Bonding: The carbamate linkages on the cellulose backbone can act as hydrogen bond donors and acceptors, interacting with polar groups on the analyte, such as the ester carbonyl group.
-
π-π Interactions: The phenyl groups of the chiral selector can engage in π-π stacking with aromatic rings on the analyte. While this compound itself is not aromatic, this interaction mode is a key feature of the CSP's broad selectivity.[7]
A normal phase mobile phase, consisting of a non-polar alkane (n-hexane) and a polar modifier (2-propanol), is employed. This solvent system enhances the hydrogen bonding and dipole-dipole interactions that are crucial for chiral recognition on polysaccharide-based CSPs.
Experimental Protocol and Methodology
Materials and Reagents
-
Analyte: Racemic this compound
-
Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA)
-
Sample Diluent: n-Hexane/2-Propanol (90:10, v/v)
HPLC System and Conditions
| Parameter | Specification |
| HPLC System | A standard analytical HPLC system with a UV detector |
| Chiral Column | Lux® Cellulose-1 , 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 1.0 mg/mL in diluent |
Note: The Lux Cellulose-1 column is based on a Cellulose tris(3,5-dimethylphenylcarbamate) selector, known for its broad enantioselectivity.[2] Equivalent columns such as the CHIRALCEL® OD-H can also be used.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent (n-Hexane/2-Propanol, 90:10).
-
Mix thoroughly and filter through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the Lux® Cellulose-1 column with the mobile phase (n-Hexane/2-Propanol, 98:2) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard solution.
-
Run the analysis for a sufficient time to allow the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
Expected Results and Performance
Under the specified conditions, a baseline separation of the two enantiomers is expected. The following table summarizes the anticipated chromatographic performance.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.20} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: Data are illustrative but represent typical performance for this type of separation. The elution order of enantiomers should be confirmed with enantiomerically pure standards if available.
The Selectivity Factor (α) , a measure of the separation between the two peaks, is calculated as the ratio of the retention factors (k2/k1). A value greater than 1.1 is generally indicative of a good separation. The Resolution (R_s) quantifies the degree of separation between the two peaks, with a value greater than 1.5 indicating baseline resolution.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the chiral separation analysis.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The method described in this application note provides a reliable and high-resolution separation of the enantiomers of this compound. The use of a cellulose-based chiral stationary phase under normal phase conditions is highly effective for this class of compounds. This protocol can be readily implemented in quality control laboratories for routine analysis of enantiomeric purity and can serve as a starting point for further method optimization or for scaling up to preparative chromatography.
References
-
Unknown. (1986). Separation of pyrethroid enantiomers by chiral high-performance liquid chromatography. Journal of Chromatography A, 356, 123-134. Available at: [Link]
-
Unknown. (Date unavailable). Chiral pyrethroid insecticide fenpropathrin and its metabolite: enantiomeric separation and pharmacokinetic degradation in soils by reverse-phase high-performance liquid chromatography. Analytical Methods. Available at: [Link]
-
Girelli, A. M., et al. (Date unavailable). A study on the separation of synthetic pyrethroid stereoisomers by HPLC. ResearchGate. Available at: [Link]
-
Pardo, A., & Peris, C. (2010). Characteristics and enantiomeric analysis of chiral pyrethroids. Journal of Chromatography A, 1217(7), 968-989. Available at: [Link]
-
Unknown. (Date unavailable). Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Haginaka, J. (Date unavailable). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]
-
Phenomenex. (Date unavailable). Chiral HPLC Separations. Available at: [Link]
-
Pintér, G., et al. (Date unavailable). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. National Institutes of Health. Available at: [Link]
-
Daicel Chiral Technologies. (Date unavailable). Immobilized Protein Stationary Phases. Available at: [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Rizzato, E., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. National Institutes of Health. Available at: [Link]
-
Daicel Chiral Technologies. (2022). Daicel Chiral Technologies Announces the Launch of CHIRALPAK® IM. Available at: [Link]
-
Carradori, S., et al. (2020). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. MDPI. Available at: [Link]
-
Ribeiro, A. R., et al. (Date unavailable). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health. Available at: [Link]
-
Unknown. (Date unavailable). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. ResearchGate. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Phenomenex. (Date unavailable). Chiral HPLC Separations. Available at: [Link]
-
Roje, M., et al. (Date unavailable). Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. FULIR. Available at: [Link]
-
Roje, M., et al. (Date unavailable). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. Available at: [Link]
-
Kumar, P., et al. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. Available at: [Link]
-
Unknown. (Date unavailable). Molecular recognition of the hplc whelk-o1 selector towards the conformational enantiomers of nevirapine and oxcarbazepine. PubliCatt. Available at: [Link]
-
Gomaa, A. A., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. National Institutes of Health. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
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- 5. Characteristics and enantiomeric analysis of chiral pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of Ethyl 2,2-dimethylcyclopropanecarboxylate in the Total Synthesis of Cilastatin
Abstract
Cilastatin is a critical pharmaceutical agent, acting as a renal dehydropeptidase-I inhibitor to prevent the metabolism of β-lactam antibiotics like imipenem, thereby enhancing their efficacy.[1] The cornerstone of Cilastatin's biological activity is its unique (1S)-2,2-dimethylcyclopropane moiety, which mimics the natural substrate of the enzyme. This document provides an in-depth guide on the utilization of Ethyl 2,2-dimethylcyclopropanecarboxylate as the pivotal starting material for constructing this essential chiral cyclopropane core. We will explore the strategic considerations, mechanistic underpinnings, and detailed protocols for the key synthetic transformations, focusing on achieving high stereochemical purity through modern biocatalytic methods.
Introduction: The Significance of the Cyclopropane Moiety in Cilastatin
The chemical structure of Cilastatin, [R-[R, S-(Z)]]-7-[(2-amino-2-carboxyethyl)thio]-2-[[(1S)-2,2-dimethylcyclopropyl)carbonyl]amino-2-heptenoic acid, reveals a complex architecture.[1] However, its inhibitory function against dehydropeptidase-I is primarily attributed to the strained, sterically hindered cyclopropane carboxamide group. This rigid three-membered ring acts as a potent and specific inhibitor. Consequently, the efficient and enantiomerically pure synthesis of the (S)-(+)-2,2-dimethylcyclopropane carboxylic acid intermediate is the most critical challenge in the total synthesis of Cilastatin. This compound serves as a readily accessible and versatile precursor to this key intermediate.[2]
Strategic Synthesis Overview
The total synthesis of Cilastatin from this compound can be logically segmented into three major phases, each with its own set of chemical challenges and solutions.
Figure 1: High-level synthetic workflow for Cilastatin.
Phase 1: Synthesis and Resolution of the Cyclopropane Core
The journey begins with the synthesis of the racemic cyclopropane ester, followed by the crucial step of isolating the desired (S)-enantiomer.
Protocol: Synthesis of Racemic this compound
One common and effective method for synthesizing the cyclopropane ring is through the copper-catalyzed reaction of an alkene with a diazo compound.[2] This approach is well-suited for industrial scale-up.
Objective: To synthesize racemic this compound from ethyl 3,3-dimethylacrylate.
Materials:
-
Ethyl 3,3-dimethylacrylate
-
Diazomethane (handle with extreme caution; generated in situ)
-
Copper(I) Chloride (CuCl)
-
Diethyl ether (anhydrous)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve Ethyl 3,3-dimethylacrylate (1.0 eq) and a catalytic amount of Copper(I) Chloride (approx. 0.02 eq) in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diazomethane: Slowly add a freshly prepared ethereal solution of diazomethane (approx. 1.5 eq) dropwise from the dropping funnel over 2-3 hours. Causality: Slow addition is critical to control the exothermic reaction and prevent the violent decomposition of diazomethane. The copper catalyst facilitates the formation of a copper carbene intermediate, which then undergoes cyclopropanation with the alkene.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting acrylate indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the slow, dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
Protocol: Enantioselective Enzymatic Resolution
While classical chemical resolution is possible, biocatalysis offers superior enantioselectivity, milder reaction conditions, and a greener footprint.[4] Lipases, such as Novozyme 435 (immobilized Candida antarctica lipase B), are highly effective for the enantioselective hydrolysis of the racemic ester.[5]
Objective: To resolve racemic this compound to obtain (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
Mechanism Insight: The enzyme's chiral active site preferentially accommodates one enantiomer of the ester, catalyzing its hydrolysis to the corresponding carboxylic acid. The other enantiomer remains largely unreacted. This kinetic resolution allows for the separation of the desired acid from the unreacted ester.
Figure 2: Workflow of the enzymatic resolution process.
Materials:
-
Racemic this compound
-
Novozyme 435
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Sodium hydroxide solution (e.g., 1 M) for pH control
-
Ethyl acetate
-
Hydrochloric acid (e.g., 2 M)
Step-by-Step Protocol:
-
Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer and the racemic ester. The concentration of the ester is a key parameter to optimize (e.g., 50-100 mmol/L).[5]
-
Enzyme Addition: Add Novozyme 435 (e.g., 15-20 g/L).[5] Begin vigorous stirring to ensure good mixing of the biphasic system.
-
pH Control: Maintain the pH of the reaction at the desired optimum (e.g., 7.2) by the controlled addition of NaOH solution using a pH-stat or manual titration. Causality: As the hydrolysis proceeds, it produces carboxylic acid, which lowers the pH. Maintaining a constant pH is crucial for optimal enzyme activity and stability.
-
Monitoring: Monitor the reaction progress by tracking the consumption of NaOH. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the product acid and the remaining ester.
-
Enzyme Removal: Once the target conversion is reached, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can be washed and reused.
-
Product Isolation:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted (R)-ester with a suitable organic solvent like ethyl acetate.
-
Acidify the remaining aqueous layer to pH ~2-3 with HCl.
-
Extract the (S)-acid product with ethyl acetate.
-
-
Purification: Combine the organic extracts containing the (S)-acid, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. The enantiomeric excess should be determined by chiral HPLC or GC.
| Parameter | Optimized Value | Rationale |
| Enzyme | Novozyme 435 | High enantioselectivity and activity for this substrate.[5] |
| Substrate Conc. | 65 mmol/L | Balances reaction rate with potential substrate inhibition.[5] |
| pH | 7.2 | Optimal pH for Novozyme 435 activity in this hydrolysis.[5] |
| Temperature | 30°C | Provides a good balance between reaction rate and enzyme stability.[5] |
| Reaction Time | ~64 h | Time required to reach ~50% conversion for maximal ee.[5] |
Table 1: Optimized Reaction Conditions for Enzymatic Resolution.[5]
Phase 2 & 3: Elaboration to Cilastatin
With the chiral cyclopropane core in hand, the next phases involve coupling it to the heptenoate backbone and finally introducing the L-cysteine moiety.
Protocol: Amidation and Coupling
The carboxylic acid is first converted to a more reactive species, typically an amide, for subsequent coupling reactions. S-(+)-2,2-dimethylcyclopropane carboxamide is a key intermediate.[4]
Objective: To synthesize 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid.
Materials:
-
(S)-(+)-2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl chloride or similar activating agent
-
Ammonia source
-
Ethyl 7-chloro-2-amino-2-heptenoate derivative
-
Suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
Step-by-Step Protocol:
-
Acid Activation: Convert the (S)-acid to its acid chloride by reacting with thionyl chloride. This highly reactive intermediate is typically used immediately without purification.
-
Amide Formation: React the acid chloride with an ammonia source to form (S)-2,2-dimethylcyclopropane carboxamide.
-
Coupling Reaction: Condense the (S)-amide with the ethyl 7-chloro-2-ketoheptanoate derivative in the presence of an acid catalyst (like p-toluenesulfonic acid) to form the enamine linkage.[6]
-
Purification: The resulting intermediate, 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid ethyl ester, is purified. Patent literature describes crystallization from mixed solvents like ethyl acetate and hexane.[7]
Protocol: Final Condensation with L-Cysteine
The final step involves a nucleophilic substitution reaction to introduce the L-cysteine side chain, forming the characteristic thioether bond of Cilastatin.
Objective: To synthesize Cilastatin via condensation with L-Cysteine.
Materials:
-
7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid
-
L-Cysteine
-
Base (e.g., Sodium Hydroxide)
-
Aqueous solvent system
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the heptenoic acid intermediate in an aqueous solution of a base like sodium hydroxide.
-
Addition of Cysteine: Add L-Cysteine to the solution and stir at room temperature until the reaction is complete, as monitored by HPLC.[8][9]
-
Isomerization & Purification: The reaction often yields a mixture of Z and E isomers. The undesired E-isomer can be converted to the desired Z-isomer (Cilastatin) by heating the reaction mixture under acidic conditions (pH 0.5-1.5).[8]
-
Isolation: The crude Cilastatin is then purified. Industrial processes often avoid column chromatography in favor of purification by precipitation, crystallization, and slurrying with non-ionic adsorbent resins.[8][9][10] The pH is carefully adjusted (typically to 2.0-4.0) to precipitate the Cilastatin acid, which is then filtered and dried.[6][9]
| Intermediate Purity Check | Method | Typical Purity | Common Impurities |
| Z-7-chloro-2-((S)-...)heptenoate | HPLC | >99.0% | E-isomer (<0.1%), starting materials.[11] |
| Cilastatin Acid | HPLC | >99.5% | E-isomer, degradation products, residual salts.[9][10] |
Table 2: Purity specifications for key Cilastatin intermediates.
Conclusion
This compound is a cornerstone in the industrial synthesis of Cilastatin. Its conversion to the enantiopure (S)-acid via robust biocatalytic methods represents a key enabling technology, ensuring the production of this vital pharmaceutical agent with high purity and efficiency. The protocols and insights provided herein offer a comprehensive guide for researchers and developers working on the synthesis of Cilastatin and related cyclopropane-containing molecules, highlighting the critical interplay between chemical synthesis and enzymatic resolution to achieve complex molecular targets.
References
- Google Patents. WO2003018544A1 - Process for the preparation of cilastatin.
- Google Patents. CN110305033A - A kind of purification process of cilastatin sodium intermediate.
-
ResearchGate. Scheme 2. General mechanism for cyclopropanation and-propenation. [Online] Available at: [Link]
-
Semantic Scholar. An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor. [Online] Available at: [Link]
- Google Patents. US8247606B2 - Process for the preparation of cilastatin and sodium salt.
-
Science & Technology Review. Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. [Online] Available at: [Link]
-
PubChem. Cilastatin | C16H26N2O5S | CID 6435415. [Online] Available at: [Link]
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Online] Available at: [Link]
- Google Patents. WO2011061609A2 - Processes for the preparation of cilastatin.
- Google Patents. EP2394979A1 - Intermediate of cilastatin and preparation method thereof.
- Google Patents. CN101200434A - Preparation method for (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid.
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Application Notes & Protocols: Ethyl 2,2-dimethylcyclopropanecarboxylate as a Pivotal Precursor for the Synthesis of Pyrethroid Insecticides
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Pyrethroid insecticides are a critically important class of neurotoxic agents used extensively in agriculture and public health for their high efficacy and relatively low mammalian toxicity.[1] Structurally, they are synthetic analogs of the natural pyrethrins, which are esters derived from chrysanthemic acid.[2] The cornerstone of their molecular architecture is the cyclopropanecarboxylate core, which is indispensable for their insecticidal activity. This document provides an in-depth technical guide on the role of Ethyl 2,2-dimethylcyclopropanecarboxylate, a fundamental and versatile chemical intermediate, as a precursor to the acid moieties required for synthesizing several key second-generation pyrethroids, including Permethrin, Cypermethrin, and Deltamethrin.[3][4] We will elucidate the synthetic pathways from this foundational precursor to the activated acid chlorides and detail the subsequent esterification protocols to yield the final active ingredients. The causality behind experimental choices, self-validating protocols, and quantitative data are provided to support researchers in the field.
Introduction: The Central Role of the Cyclopropane Ring
The insecticidal potency of pyrethroids is intrinsically linked to the stereochemistry and substitution pattern of the 2,2-dimethylcyclopropanecarboxylic acid ring.[5][6] First-generation pyrethroids, such as Allethrin, were esters of chrysanthemic acid. However, these compounds exhibited limited stability in the presence of light and air, restricting their use primarily to indoor applications.[2] The development of second-generation pyrethroids overcame this limitation through a key structural modification: the replacement of the isobutenyl side chain of chrysanthemic acid with a dihalovinyl group (e.g., dichlorovinyl or dibromovinyl).[1] This change conferred the photostability required for agricultural applications.
This compound serves as a foundational building block from which these crucial dihalovinyl acid moieties can be synthesized. Its stable, simple structure allows for controlled chemical transformations to build the complexity required for highly active pyrethroids. This guide outlines the synthetic journey from this precursor to the final insecticidal esters.
Synthesis of Key Pyrethroid Acid Moieties from the Precursor
The conversion of this compound into the acid chlorides necessary for modern pyrethroid synthesis is a multi-step process. The general workflow involves modifying the substituent at the C3 position of the cyclopropane ring, followed by hydrolysis of the ethyl ester and subsequent conversion to a highly reactive acyl chloride.
Caption: General workflow for converting the precursor to activated acid chlorides.
Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride)
DV-acyl chloride is the essential acid component for the synthesis of Permethrin and Cypermethrin.[7][8] The industrial synthesis often starts from precursors that can be conceptually derived from the basic cyclopropane structure. A representative method involves the cyclization of an appropriate acyclic ester.[9]
Protocol 2.1.1: Synthesis of Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
This protocol describes a cyclization reaction to form the core structure for Permethrin and Cypermethrin.
-
Rationale: This intramolecular cyclization, often base-catalyzed, is an efficient method for constructing the strained three-membered ring from a more flexible acyclic precursor. Sodium ethoxide is a strong, non-nucleophilic base suitable for this transformation.[9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve metallic sodium (0.4 parts by weight) in anhydrous ethanol (20 parts).
-
Addition of Precursor: To the sodium ethoxide solution, add ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate (2.7 parts) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 2 hours. Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether (50 parts). Neutralize the mixture by bubbling dry hydrogen chloride gas until the precipitation of sodium chloride is complete.
-
Purification: Filter the sodium chloride precipitate. Remove the solvent and other low-boiling-point substances from the filtrate by distillation under reduced pressure.
-
Final Product: Purify the residue by vacuum distillation (e.g., 72-73°C at 0.3 mmHg) to yield pure ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate.[9]
Protocol 2.1.2: Hydrolysis to DCCA and Conversion to DV-acyl chloride
-
Rationale: The ethyl ester must be hydrolyzed to the corresponding carboxylic acid before it can be activated as an acyl chloride. Saponification with a strong base like potassium hydroxide is a standard and effective method. Thionyl chloride (SOCl₂) is a common and highly effective reagent for converting carboxylic acids to acyl chlorides, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[8]
-
Hydrolysis: Reflux the ethyl ester from Protocol 2.1.1 with an excess of 10% methanolic potassium hydroxide for 4 hours.
-
Acidification: After cooling, remove the methanol under reduced pressure. Dissolve the residue in water and acidify to pH < 2 with concentrated HCl to precipitate the 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA).
-
Isolation: Filter the solid DCCA, wash with cold water, and dry under vacuum.
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, add the dried DCCA to an excess of thionyl chloride. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux until the evolution of gas ceases (typically 2-3 hours).
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude DV-acyl chloride, which can be used directly in the next step or further purified by vacuum distillation.[8]
Synthesis of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DBV-acyl chloride)
This stereochemically pure acid chloride is the precursor for Deltamethrin, a highly potent single-isomer pyrethroid.[10][11] The synthesis requires careful control of stereochemistry.
Protocol 2.2: Synthesis and Activation of the Dibromo-analogue
-
Rationale: The synthesis of Deltamethrin's acid moiety is highly specific to achieve the desired (1R, 3R) stereochemistry, which is crucial for its high insecticidal activity.[12] The process often involves resolution of a racemic mixture or an asymmetric synthesis. The final activation to the acid chloride follows the same logic as for the dichloro-analogue.
-
Synthesis: The synthesis of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a specialized process, often achieved by selective crystallization of the diastereomeric esters or other asymmetric methods starting from appropriate precursors.[11]
-
Activation: Following the same procedure as in Protocol 2.1.2 (steps 4-6), the stereochemically pure dibromo-acid is reacted with thionyl chloride to yield the corresponding (1R,3R)-DBV-acyl chloride.
Final Stage Synthesis: Esterification to Target Pyrethroids
The final step in pyrethroid synthesis is the coupling of the activated cyclopropanecarbonyl chloride with the appropriate alcohol moiety. This is a classic esterification reaction, typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[8]
Caption: Final esterification pathways to target pyrethroid insecticides.
Synthesis of Permethrin
Protocol 3.1: Coupling of DV-acyl chloride with 3-Phenoxybenzyl Alcohol
-
Rationale: This is a direct esterification. The reaction is typically performed in an inert solvent like toluene to control the reaction temperature and facilitate product isolation. A base is required to drive the reaction to completion by neutralizing the HCl formed.[8]
-
Reaction Setup: In a dry reaction vessel, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and pyridine (1.1 eq) in dry toluene.
-
Acyl Chloride Addition: Add a solution of DV-acyl chloride (1.05 eq, cis/trans ratio typically 40:60) in toluene dropwise to the alcohol solution at room temperature.
-
Reaction: Heat the mixture to 80-85°C and stir for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) or GC.
-
Workup: Cool the reaction mixture. Wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Permethrin. Further purification can be achieved by column chromatography or recrystallization if necessary.[8]
| Parameter | Value | Reference(s) |
| Reactants | DV-acyl chloride, 3-Phenoxybenzyl alcohol | [8] |
| Solvent | Toluene | [8] |
| Base | Pyridine | [8] |
| Temperature | 80-85°C | [8] |
| Typical Yield | >90% | - |
| Isomeric Ratio | Typically 40:60 (cis:trans) | [8] |
Table 1: Typical reaction parameters for Permethrin synthesis.
Synthesis of Cypermethrin
Protocol 3.2: One-Pot Synthesis from 3-Phenoxybenzaldehyde
-
Rationale: This efficient one-pot synthesis avoids the isolation of the unstable cyanohydrin intermediate. 3-Phenoxybenzaldehyde reacts with sodium cyanide in situ to form the cyanohydrin anion, which is immediately trapped by the DV-acyl chloride in a biphasic system facilitated by a phase-transfer catalyst.[7][13]
-
Reaction Setup: In a flask, add water, sodium cyanide (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq). Stir until dissolved.
-
Aldehyde Addition: Add a solution of 3-phenoxybenzaldehyde (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or toluene) to the aqueous mixture. Stir vigorously for 30 minutes at 25-30°C to form the cyanohydrin.
-
Acylation: Cool the mixture to 15-20°C. Add DV-acyl chloride (1.05 eq) dropwise over 30-60 minutes, maintaining the temperature.
-
Reaction: Allow the reaction to stir at 20-25°C for 2-4 hours until the aldehyde is consumed (monitor by GC).
-
Workup: Stop the stirring and separate the organic layer. Wash the organic layer with water, then with a dilute HCl solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield Cypermethrin as a viscous oil, which is a mixture of stereoisomers.[7][13]
| Parameter | Value | Reference(s) |
| Reactants | 3-Phenoxybenzaldehyde, NaCN, DV-acyl chloride | [7],[13] |
| Solvent System | Water / Dichloromethane (Biphasic) | [7] |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | [13] |
| Temperature | 15-30°C | [13] |
| Typical Yield | >95% | - |
Table 2: Typical reaction parameters for one-pot Cypermethrin synthesis.
Synthesis of Deltamethrin
Protocol 3.3: Stereospecific Esterification for a Single Isomer
-
Rationale: The synthesis of Deltamethrin requires the coupling of two specific, chirally pure precursors: (1R,3R)-DBV-acyl chloride and (S)-α-cyano-3-phenoxybenzyl alcohol. This ensures the formation of a single, highly active stereoisomer. The reaction conditions are similar to other pyrethroid esterifications.[11][12]
-
Reaction Setup: The procedure is analogous to the Permethrin synthesis (Protocol 3.1), but requires strict use of stereochemically pure starting materials. Dissolve (S)-α-cyano-3-phenoxybenzyl alcohol (1.0 eq) in a dry, inert solvent like toluene.
-
Acyl Chloride Addition: Add a solution of (1R,3R)-DBV-acyl chloride (1.0 eq) dropwise at a low temperature (e.g., 0-5°C).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete.
-
Workup and Purification: The workup is similar to that for Permethrin. The product is often a crystalline solid and can be purified by selective recrystallization from a suitable solvent system (e.g., hexane/isopropanol) to yield the pure (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate isomer.[11]
| Parameter | Value | Reference(s) |
| Acid Chloride | (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | [11],[12] |
| Alcohol | (S)-α-cyano-3-phenoxybenzyl alcohol | [11],[12] |
| Key Feature | Stereospecific coupling of single enantiomers | [11] |
| Purification | Selective Recrystallization | [11] |
| Final Product | Single Isomer | [10] |
Table 3: Key parameters for stereospecific Deltamethrin synthesis.
Conclusion
This compound and the chemical scaffolds derived from it are foundational to the synthesis of the most important and widely used photostable pyrethroid insecticides. The protocols and pathways detailed herein demonstrate how this simple precursor is chemically elaborated into activated acid moieties, which are then coupled with specific alcohol components to generate complex and potent active ingredients like Permethrin, Cypermethrin, and Deltamethrin. Understanding these synthetic routes, from the rationale behind the choice of reagents to the detailed procedural steps, is essential for researchers in agrochemical synthesis, process development, and the ongoing discovery of novel insecticidal agents. The continued refinement of these synthetic pathways remains a key objective to improve efficiency, reduce costs, and enhance the environmental sustainability of pyrethroid production.
References
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Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 55-77. [Link]
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Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2024). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
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- Mornico, D., et al. (1981). Pyrethroids and their preparation, their pesticidal composition.
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Isman, M. B. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. IRIS. [Link]
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Soderlund, D. M. (2012). Discovery and development of pyrethroid insecticides. PMC - NIH. [Link]
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Yan, S., et al. (2025). The Synthesis of Pyrethroids. PubMed. [Link]
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Organic Chemistry. (n.d.). Essay - Diels-Alder Reaction and Insecticides. [Link]
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Eawag-BBD. (2011). Cypermethrin Degradation Pathway. [Link]
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Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. [Link]
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National Center for Biotechnology Information. (n.d.). Deltamethrin. PubChem Compound Database. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. [Link]
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MDPI. (2023). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. [Link]
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AERU, University of Hertfordshire. (n.d.). Deltamethrin (Ref: OMS 1998). [Link]
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Royal Society of Chemistry. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. [Link]
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ChemSynthesis. (n.d.). ethyl 2-methylcyclopropanecarboxylate. [Link]
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Nicolaou, K. C., et al. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition. [Link]
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ResearchGate. (n.d.). Development of non-dimethylcyclopropanecarboxylic acid esters. [Link]
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PubMed. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. [Link]
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Application Notes & Protocols: Strategic Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate via Alkene Cyclopropanation
Introduction: The Strategic Value of the Cyclopropane Motif
The cyclopropane ring, a fundamental three-membered carbocycle, is far more than a chemical curiosity. Its inherent ring strain and unique electronic properties make it a powerful structural motif in medicinal chemistry and agrochemical design. The incorporation of a cyclopropane ring can introduce conformational rigidity, modulate metabolic stability, and fine-tune lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic profiles.
This guide focuses on the synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate , a pivotal building block in the chemical industry. This compound serves as a key intermediate in the production of high-value active pharmaceutical ingredients (APIs) and potent agrochemicals. Notably, it is a precursor to the S-(+)-2,2-dimethylcyclopropanecarboxylic acid core of Cilastatin , a renal dehydropeptidase inhibitor co-administered with the β-lactam antibiotic imipenem to prevent its degradation.[1][2] Furthermore, this cyclopropane derivative is fundamental to the industrial synthesis of synthetic pyrethroid insecticides, such as permethrin and cypermethrin , which are valued for their high efficacy and relatively low mammalian toxicity.[1][3][4]
This document provides a detailed overview of the primary synthetic strategies for the cyclopropanation of alkenes to yield this compound, with a focus on transition metal-catalyzed reactions. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful, safe, and scalable synthesis.
Part 1: Mechanistic Foundations of Alkene Cyclopropanation
The construction of a cyclopropane ring from an alkene involves the formal addition of a carbene (:CH₂) or a carbenoid equivalent across the double bond. The choice of methodology is dictated by factors such as substrate scope, desired stereochemistry, functional group tolerance, and safety considerations. Two dominant strategies are the metal-catalyzed decomposition of diazo compounds and the Simmons-Smith reaction.
Transition Metal-Catalyzed Carbene Transfer from Ethyl Diazoacetate
This is one of the most versatile and widely employed methods for cyclopropanation.[5] The reaction involves a transition metal catalyst, typically based on rhodium(II) or copper(I), which reacts with a diazo compound, such as ethyl diazoacetate (EDA), to generate a highly reactive metal-carbene intermediate. This intermediate then transfers the carbene moiety to the alkene.
Causality of Mechanism: The metal catalyst's primary role is to facilitate the controlled decomposition of the diazo compound by forming a metal-carbene complex. This prevents the uncontrolled and often explosive decomposition of free diazo compounds and tames the reactivity of the resulting carbene. The reaction proceeds via attack of the diazo compound on the metal center, followed by the expulsion of dinitrogen gas (N₂) to form the key metal-carbene species.[6] This electrophilic carbene is then delivered to the nucleophilic alkene in a concerted fashion, which preserves the stereochemistry of the starting alkene.[6][7] Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective due to their high catalytic activity and ability to function under mild conditions.[6][8]
Caption: General mechanism for metal-catalyzed cyclopropanation.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and highly reliable method that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to an alkene.[9][10] This reaction is renowned for its stereospecificity, where the stereochemistry of the alkene is retained in the cyclopropane product.[11][12]
Causality of Mechanism: The active reagent is formed by the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple or diethylzinc (Furukawa modification).[9][13] Unlike the metal-carbene pathway, the Simmons-Smith reagent is a carbenoid, not a free carbene. The reaction proceeds through a concerted, "butterfly-shaped" transition state where both new carbon-carbon bonds are formed simultaneously from the same face of the alkene.[12][14] This concerted mechanism is the reason for the reaction's high stereospecificity. The presence of nearby hydroxyl groups on the substrate can chelate to the zinc atom, directing the cyclopropanation to the syn face, a feature that provides excellent diastereocontrol in complex molecule synthesis.
Caption: The concerted mechanism of the Simmons-Smith reaction.
Part 2: Experimental Protocols for Synthesis
The target molecule, this compound, is synthesized by the reaction of a carbene derived from ethyl diazoacetate with isobutylene (2-methylpropene). Due to isobutylene being a gas at room temperature, the reaction is typically performed in a sealed pressure vessel or by bubbling the gas through the reaction mixture at low temperature.
Safety First: Ethyl diazoacetate (EDA) is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood, behind a blast shield, and away from heat, light, and strong acids or bases. All reactions involving EDA should be conducted by trained personnel. Isobutylene is a highly flammable gas.
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation
This protocol is preferred for its high efficiency, selectivity, and mild reaction conditions. The slow addition of EDA is critical to maintain a low steady-state concentration, minimizing hazardous side reactions like dimerization and polymerization.
Experimental Workflow
Caption: Step-by-step workflow for the Rhodium-catalyzed synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | CAS No. |
|---|---|---|---|---|---|---|
| Isobutylene | C₄H₈ | 56.11 | ~1.5 - 2.0 g | ~0.027-0.036 | 1.5 - 2.0 | 115-11-7 |
| Ethyl Diazoacetate (EDA) | C₄H₆N₂O₂ | 114.10 | 2.0 g | 0.0175 | 1.0 | 623-73-4 |
| Dirhodium Tetraacetate | C₈H₁₂O₈Rh₂ | 442.00 | 39 mg | 0.000088 | 0.005 | 15956-28-2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | 75-09-2 |
| Saturated NaHCO₃ (aq) | - | - | 30 mL | - | - | - |
| Brine | - | - | 30 mL | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | 7487-88-9 |
Step-by-Step Methodology
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump inlet), a condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Catalyst & Solvent Charging: Charge the flask with dirhodium tetraacetate (39 mg, 0.088 mmol) and anhydrous dichloromethane (30 mL).
-
Alkene Introduction: Cool the flask to 0°C in an ice bath. Bubble isobutylene gas through the stirred solution for 15-20 minutes until approximately 1.5-2.0 g has been condensed and dissolved. A dry ice/acetone condenser can be used to minimize loss.
-
EDA Addition: Prepare a solution of ethyl diazoacetate (2.0 g, 17.5 mmol) in anhydrous dichloromethane (20 mL). Using a syringe pump, add this solution dropwise to the reaction mixture over 4-6 hours. Rationale: Slow addition is paramount to prevent the buildup of EDA and the formation of diethyl maleate and fumarate via carbene dimerization.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours, or until gas chromatography (GC) analysis indicates complete consumption of the EDA.
-
Work-up: Carefully quench any remaining reactive species by filtering the reaction mixture through a small plug of silica gel, washing with additional DCM. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a clear liquid.
Part 3: Applications in API and Agrochemical Synthesis
The utility of this compound is best illustrated by its role as a strategic precursor.
Synthesis of Cilastatin
The chiral carboxylic acid derived from this compound is the cornerstone of the Cilastatin structure. Cilastatin inhibits the enzyme renal dehydropeptidase, which would otherwise metabolize and inactivate the antibiotic imipenem, thereby extending its therapeutic window.[1][2] The synthesis involves enzymatic hydrolysis or chemical resolution to obtain the desired (S)-enantiomer, which is then elaborated through several steps to the final API.[1]
Caption: Synthetic relationship to the API Cilastatin.
Synthesis of Pyrethroid Insecticides
The 2,2-dimethylcyclopropanecarboxylate core is also the foundation for a major class of synthetic insecticides known as pyrethroids, including permethrin.[1][15] These compounds are esters of the corresponding cyclopropanecarboxylic acid (often with vinyl or dichlorovinyl substituents on the ring) and an alcohol like 3-phenoxybenzyl alcohol.[3][16] They function as potent neurotoxins in insects by targeting voltage-gated sodium channels, but exhibit low toxicity in mammals.[4][17] The industrial synthesis often starts from precursors that lead to this core cyclopropane structure.[15]
Conclusion
The synthesis of this compound via transition metal-catalyzed cyclopropanation of isobutylene is a robust and scalable process. The rhodium(II)-catalyzed approach, in particular, offers high yields and excellent control, making it a preferred method in both academic and industrial settings. Understanding the underlying mechanisms and adhering to strict safety and procedural protocols are essential for the successful synthesis of this versatile chemical intermediate. Its critical role in the production of life-saving drugs like Cilastatin and essential agrochemicals like permethrin underscores the strategic importance of mastering its synthesis.
References
- Staudinger, H., & Ružička, L. (1924). Insektentötende Stoffe H. Zur Konstitution der Chrysanthemummonocarbonsäure und -dicarbonsäure. Helvetica Chimica Acta. [URL: Not directly available, historical document]
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- Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). (+)-trans-Chrysanthemic acid. Retrieved January 7, 2026, from [URL: https://www.kangmeichem.com/products/plus-trans-chrysanthemic-acid]
- BenchChem. (n.d.). (-)-cis-Permethrin: A Technical Guide to Synthesis and Purification. Retrieved January 7, 2026, from [URL: https://www.benchchem.
- International Agency for Research on Cancer. (1991). Permethrin. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. [URL: https://publications.iarc.
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- Pichersky, E., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Plant Biotechnology Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5899650/]
- Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. [URL: https://pubmed.ncbi.nlm.nih.gov/17836323/]
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- Zhang, X. P., et al. (2017). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554988/]
- Wikipedia Contributors. (2023). Simmons–Smith reaction. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]
- Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved January 7, 2026, from [URL: https://www.masterorganicchemistry.
- Bonafoux, D., et al. (2009). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. European Journal of Organic Chemistry. [URL: https://www.researchgate.
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- TCI Deutschland GmbH. (n.d.). Simmons-Smith Cyclopropanation Reaction. Retrieved January 7, 2026, from [URL: https://www.tcichemicals.
- Wikipedia Contributors. (2023). Cyclopropanation. In Wikipedia. [URL: https://en.wikipedia.
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Application Note: High-Resolution Analytical Strategies for the Purity Determination of Ethyl 2,2-dimethylcyclopropanecarboxylate
Abstract and Introduction
Ethyl 2,2-dimethylcyclopropanecarboxylate is a pivotal chemical intermediate, recognized for its strained cyclopropane ring structure. This motif is integral to the synthesis of high-value molecules in the pharmaceutical and agrochemical industries.[1][2] Notably, it serves as a key chiral precursor for Cilastatin, a renal dehydropeptidase inhibitor, and as a fundamental building block for synthetic pyrethroid insecticides like permethrin.[1][3] Given its role in the synthesis of active pharmaceutical ingredients (APIs) and regulated agrochemicals, the stringent assessment of its purity is not merely a quality control metric but a critical determinant of final product safety, efficacy, and stability.
Potential impurities may arise from unreacted starting materials, by-products from the cyclopropanation reaction, or subsequent degradation.[3] These can include residual solvents, isomeric variants, or related esters. This application note provides a multi-faceted analytical approach for the comprehensive purity assessment of this compound, leveraging orthogonal techniques to ensure robust and reliable characterization. We will detail protocols for Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), culminating in a discussion on method validation in accordance with ICH guidelines.[4][5]
Strategic Selection of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the potential impurities. This compound is a volatile, non-chiral small molecule, which guides our primary method selection. A logical workflow for purity analysis involves an initial high-resolution separation to quantify impurities, followed by structural identification of any detected components and, where necessary, absolute quantification using a primary method.
Caption: Strategic workflow for purity analysis of this compound.
Primary Purity Assay by Gas Chromatography (GC)
3.1 Expertise & Experience: The Rationale for GC-FID Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable. This compound fits these criteria perfectly. We select a Flame Ionization Detector (FID) due to its exceptional sensitivity and near-universal response to carbon-containing compounds. This allows for the application of area percent calculations to provide a reliable estimation of purity, assuming all impurities have a similar response factor to the main compound. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its proven utility in separating compounds based on their boiling points, which is the primary differentiating factor for likely process impurities.
3.2 Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as Ethyl Acetate or Dichloromethane.
-
Standard Preparation (for Assay): Prepare a standard of known concentration (e.g., 5 mg/mL) of a certified reference material in the same solvent.
-
Chromatographic Conditions: The following conditions have been optimized for high resolution and efficient analysis time.
| Parameter | Value |
| Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (100:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70 °C (hold 1 min), Ramp: 10 °C/min to 280 °C, Hold for 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
-
Data Analysis:
-
For purity assessment by area normalization, calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For assay against a reference standard, use the external standard calculation method.
-
3.3 Trustworthiness: System Suitability Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. This ensures the system is performing with adequate precision.
Orthogonal Purity Verification by Quantitative ¹H NMR (qNMR)
4.1 Expertise & Experience: The Power of qNMR Quantitative NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal, making it an inherently quantitative technique.[8] This method is orthogonal to chromatography, meaning it relies on a different chemical principle (magnetic properties of nuclei vs. partitioning behavior), providing a powerful, independent verification of the purity value.[9] It is particularly adept at detecting non-volatile or inorganic impurities that would be missed by GC.[6]
4.2 Experimental Protocol: qNMR
-
Instrumentation: An NMR spectrometer with a field strength of ≥400 MHz.
-
Internal Standard (IS) Selection: Choose a high-purity (>99.9%) internal standard with sharp signals that do not overlap with the analyte signals. Maleic anhydride or 1,4-dinitrobenzene are suitable candidates.
-
Sample Preparation: a. Accurately weigh ~20 mg of the this compound sample into a clean vial. b. Accurately weigh ~10 mg of the chosen internal standard into the same vial. c. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
NMR Acquisition Parameters: To ensure accurate quantification, specific parameters must be set.
| Parameter | Value/Rationale |
| Pulse Program | Standard quantitative ¹H experiment (e.g., zg30) |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest relaxation time of both analyte and IS). A D1 of 30-60 seconds is often sufficient. |
| Number of Scans (NS) | ≥ 16 (to ensure adequate signal-to-noise) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Temperature | Controlled at 298 K |
-
Data Processing & Calculation: a. Process the spectrum with a suitable window function (e.g., exponential with a line broadening of 0.3 Hz). b. Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. c. Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P_IS = Purity of the internal standard
-
4.3 Trustworthiness: Validating Peak Purity Potential signal overlap from impurities can compromise qNMR accuracy. It is advisable to run a 2D NMR experiment, such as a ¹H-¹H COSY, to confirm that the signals chosen for integration are free from underlying impurity signals.[10]
Impurity Identification by GC-Mass Spectrometry (GC-MS)
5.1 Principle and Workflow Any impurity peak detected during the GC-FID analysis that is above the reporting threshold (typically 0.05%) must be identified. GC-MS is the ideal technique for this purpose. The gas chromatograph separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of the impurity, often by comparison to spectral libraries (like NIST) or by interpreting the fragmentation pattern.[11][12][13][14]
Caption: Workflow for the identification of unknown impurities using GC-MS.
5.2 Protocol: GC-MS The GC method used for GC-MS should be identical to the GC-FID method to allow for direct correlation of retention times. The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
Method Validation Framework
Any analytical method intended for quality control of pharmaceutical or agrochemical intermediates must be validated to demonstrate its fitness for purpose.[15] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[4][5][16][17]
6.1 Core Validation Parameters for a Purity Method The following table summarizes the key parameters and their relevance for the GC-FID purity method.
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[4][16] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[4][16] |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision and accuracy.[16] |
| Accuracy | The closeness of test results to the true value. Often determined by spike/recovery studies.[4][16] |
| Precision | The closeness of agreement among a series of measurements. Includes Repeatability and Intermediate Precision.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of its downstream products. A robust analytical control strategy employs a primary chromatographic method, such as the detailed GC-FID protocol, for routine screening and quantitation of impurities. This must be supported by an orthogonal method, like qNMR, for independent verification and absolute purity assignment. Furthermore, a definitive identification technique, GC-MS, is essential for characterizing any unknown impurities. By implementing these detailed protocols and adhering to a strict validation framework based on ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital chemical intermediate.
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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate
Introduction: The Industrial Significance of a Strained Ring
Ethyl 2,2-dimethylcyclopropanecarboxylate is a pivotal chemical intermediate whose strained cyclopropane ring is a cornerstone in the synthesis of high-value commercial products. Its primary industrial applications lie in the pharmaceutical and agrochemical sectors. In the pharmaceutical industry, it serves as a key chiral precursor for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor that is co-administered with certain carbapenem antibiotics to prevent their metabolic degradation and enhance their efficacy.[1] In agriculture, this molecule is a fundamental building block for the production of synthetic pyrethroid insecticides, such as permethrin and cypermethrin, which are widely used due to their high efficacy and relatively low mammalian toxicity.[1] The growing demand in these sectors necessitates robust, scalable, and economically viable manufacturing processes for this crucial intermediate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on practical, field-proven insights and methodologies.
Strategic Approaches to Industrial Cyclopropanation
Several synthetic routes to this compound have been developed. For industrial-scale production, the choice of method is dictated by factors such as safety, cost of raw materials, reaction efficiency, and scalability.
-
Diazomethane-based Methods: While the cyclopropanation of ethyl 2,2-dimethylacrylate using diazomethane in the presence of a copper catalyst is a known method, the highly explosive and toxic nature of diazomethane renders this route largely unsuitable and hazardous for large-scale industrial synthesis.[1][2]
-
Simmons-Smith Reaction and its Modifications: The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a more practical and widely used method for cyclopropanation.[2] A significant advancement for industrial applications is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity and reproducibility.[2][3] This method is generally stereospecific, preserving the geometry of the starting alkene.
-
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a green and efficient alternative for cyclopropanation reactions. This methodology involves the use of a catalyst to facilitate the transfer of a reactant between two immiscible phases (typically aqueous and organic), enabling the reaction to proceed under milder conditions and often with simpler work-up procedures. This approach can be highly cost-effective and amenable to large-scale operations.
This guide will focus on a representative industrial-scale protocol based on the principles of the Furukawa-modified Simmons-Smith reaction, a method well-regarded for its reliability and scalability. Additionally, we will discuss the potential of continuous flow chemistry as a modern approach to enhance the safety and efficiency of this process.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages in the large-scale production of this compound.
Sources
Application Notes & Protocols: Stereoselective Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate Derivatives
Abstract
The 2,2-dimethylcyclopropane carboxylate scaffold is a privileged structural motif found in a multitude of high-value molecules, including leading pharmaceuticals and agrochemicals.[1] Its rigid, three-dimensional structure imparts unique physicochemical properties that are highly desirable in drug design. Specifically, this core is integral to the structure of pyrethroid insecticides like permethrin and cypermethrin, as well as the renal dehydropeptidase inhibitor, Cilastatin, which is co-administered with certain antibiotics to enhance their efficacy.[1][2][3] The biological activity of these compounds is critically dependent on their stereochemistry. Consequently, the development of robust, stereoselective synthetic methods to access enantiomerically pure derivatives of ethyl 2,2-dimethylcyclopropanecarboxylate is of paramount importance to the chemical and pharmaceutical industries. This guide provides an in-depth overview of field-proven strategies for achieving high stereocontrol in the synthesis of these vital building blocks, detailing the underlying mechanistic principles and providing actionable experimental protocols.
The Imperative of Stereocontrol
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. Different stereoisomers of a drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[4] For cyclopropane derivatives, control over both relative (diastereoselectivity, cis/trans) and absolute (enantioselectivity, R/S) stereochemistry is crucial. This guide focuses on four principal strategies that have proven effective for the stereoselective construction of the cyclopropane ring: Transition-Metal Catalysis, Ylide-Mediated Reactions, Directed Simmons-Smith Cyclopropanation, and Biocatalysis.
Strategy I: Transition-Metal Catalyzed Asymmetric Carbene Transfer
The most versatile and widely employed method for asymmetric cyclopropanation is the transition-metal catalyzed reaction of an alkene with a diazo compound, typically ethyl diazoacetate (EDA).[5] The catalyst, composed of a metal center and a chiral ligand, forms a transient metal-carbene intermediate that transfers the carbene moiety to the alkene. The sophisticated design of the chiral ligand is the cornerstone of stereocontrol, creating a chiral environment that directs the approach of the alkene and dictates the stereochemistry of the product.
Causality of Catalyst Selection
-
Rhodium (Rh) Catalysis: Chiral dirhodium(II) tetracarboxylate complexes, particularly those derived from prolinates and other amino acids, are exceptionally effective.[6][7] The rigid, box-like structure of these catalysts provides a well-defined chiral pocket that enforces high levels of enantio- and diastereocontrol, especially in reactions with vinyldiazomethanes and other substituted diazo compounds.[6][8][9]
-
Copper (Cu) Catalysis: Copper complexes featuring chiral bisoxazoline (BOX) or Schiff-base ligands represent a classical and cost-effective approach.[10][11] The stereochemical outcome is highly sensitive to the ligand's structure; for instance, steric bulk on the oxazoline rings and the nature of the counterion can significantly influence both catalytic activity and selectivity.[12] The formation of a copper-carbene complex is the rate-limiting step, which then reacts with the alkene to form the cyclopropane.[13]
-
Cobalt (Co) Catalysis: Recent advances have established cobalt-based systems as powerful catalysts. Co(II) complexes supported by D2-symmetric chiral amidoporphyrin ligands can mediate highly efficient asymmetric radical cyclopropanations.[14] An alternative approach avoids the use of potentially hazardous diazoalkanes altogether by using gem-dichloroalkanes as carbene precursors, which are activated by a cobalt catalyst in the presence of a zinc reductant.[15]
Data Summary: Metal-Catalyzed Cyclopropanation
| Catalyst System | Alkene Substrate | Diazo Reagent | Solvent | Yield (%) | d.r. (trans:cis) | ee (%) (trans) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl Diazoacetate | CH₂Cl₂ | >90 | >95:5 | >98 | [5] |
| Cu(I)-Bisoxazoline | 2,5-Dimethyl-2,4-hexadiene | l-menthyl Diazoacetate | Hexane | 95 | 94:6 | 97 | [12] |
| Chiral Rh(III) Complex | β,γ-Unsaturated Ketoester | Sulfoxonium Ylide | CH₂Cl₂ | 89 | >20:1 | 99 | [8] |
| Engineered Myoglobin | Styrene Derivatives | Ethyl Diazoacetate | Buffer | High | >99:1 | >99 | [4] |
Protocol: Asymmetric Cyclopropanation using a Rhodium(II) Catalyst
Objective: To synthesize an enantioenriched vinylcyclopropane derivative.
Materials:
-
Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-prolinate)₄) (1 mol%)
-
Alkene (1.2 equiv)
-
Vinyldiazomethane solution in Et₂O (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium(II) catalyst (1 mol%).
-
Add anhydrous DCM via syringe to dissolve the catalyst.
-
Add the alkene substrate (1.2 equiv) to the solution and cool the mixture to the optimized temperature (typically between 0 °C and -78 °C).
-
Slowly add the vinyldiazomethane solution (1.0 equiv) over 2-4 hours using a syringe pump. Causality: Slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions like dimerization and ensuring the catalytic cycle proceeds efficiently.
-
Stir the reaction at this temperature for an additional 4-12 hours, monitoring completion by TLC or GC-MS.
-
Upon completion, warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired cyclopropane derivative.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Diagram: Generalized Catalytic Cycle for Carbene Transfer
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Application Notes and Protocols: Reactivity of Ethyl 2,2-dimethylcyclopropanecarboxylate
<
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the reactivity of ethyl 2,2-dimethylcyclopropanecarboxylate, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique strained cyclopropane ring and ester functionality offer a versatile platform for a variety of chemical transformations.[1][2] We will explore its reactions with both nucleophiles and electrophiles, providing in-depth mechanistic insights and field-proven experimental protocols. The content herein is designed to empower researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Synthetic Utility of a Strained Ring System
This compound, a derivative of chrysanthemic acid, is a valuable intermediate in organic synthesis.[3][4][5] Its importance is underscored by its role as a precursor to cilastatin, a renal dehydropeptidase inhibitor, and various pyrethroid insecticides.[1][6] The inherent ring strain of the cyclopropane moiety, approximately 27 kcal/mol, renders it susceptible to ring-opening reactions, while the ethyl ester group provides a handle for classical nucleophilic acyl substitution and reduction reactions.[1] This dual reactivity allows for the orthogonal functionalization of the molecule, a highly desirable feature in complex molecule synthesis.[2][3]
This guide will systematically dissect the reactivity of this compound, categorizing its transformations based on the attacking species: nucleophiles and electrophiles. For each category, we will discuss the key reaction types, provide mechanistic rationale for observed selectivity, and present detailed, reproducible protocols for benchmark reactions.
Reactions with Nucleophiles: Targeting the Ester and the Ring
Nucleophilic attack on this compound can occur at two primary sites: the electrophilic carbonyl carbon of the ester group and the carbon atoms of the cyclopropane ring. The regioselectivity of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Reactions at the Carbonyl Group
These reactions are characteristic of esters and proceed without disruption of the cyclopropane ring.
The hydrolysis of the ethyl ester to the corresponding 2,2-dimethylcyclopropanecarboxylic acid is a fundamental transformation, often employed in the synthesis of pharmaceuticals like cilastatin.[1][6] This can be achieved under both acidic and basic conditions, as well as through enzymatic catalysis for enantioselective resolutions.[1][6][7]
-
Base-Catalyzed Hydrolysis (Saponification): This is a high-yielding and straightforward method.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process and often requires forcing conditions.
-
Enzymatic Hydrolysis: Lipases, such as Novozym 435, can be used for the asymmetric hydrolysis of the racemic ester to yield enantiomerically enriched S-(+)-2,2-dimethylcyclopropanecarboxylic acid.[6][7]
Protocol 1: Base-Catalyzed Hydrolysis of this compound
| Parameter | Value |
| Reactants | This compound, Potassium Hydroxide |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Acidification with HCl, Extraction with Ether |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add potassium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,2-dimethylcyclopropanecarboxylic acid.
dot
Caption: Mechanism of LiAlH₄ reduction of the ester to the primary alcohol.
The reaction with amines or their derivatives can lead to the formation of the corresponding amides. This transformation is useful for introducing nitrogen-containing functionalities and has been explored in the synthesis of potential anticonvulsant agents. [1][8]
Ring-Opening Reactions with Nucleophiles
The strained cyclopropane ring can be opened by nucleophiles, particularly when the ring is activated by an electron-withdrawing group like the ethyl ester. [9][10][11]These reactions typically proceed via an SN2-type mechanism, leading to the formation of difunctionalized, open-chain products. [9][10] The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. Generally, the attack occurs at the less substituted carbon of the most polarized C-C bond. In the case of this compound, the C1-C2 and C1-C3 bonds are polarized by the electron-withdrawing ester group.
Reactions with Electrophiles: Activating the Cyclopropane Ring
The cyclopropane ring exhibits some double-bond character and can react with electrophiles, leading to ring-opening. [12][13]These reactions are often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the ester, further polarizing the C-C bonds of the ring and increasing its susceptibility to electrophilic attack. [14][15] An example of such a reaction is the selenenylation of related cyclopropanecarboxylates, where electrophilic selenium reagents, in the presence of a Lewis acid like TiCl₄, induce ring-opening to form substituted butanedioates. [14]While specific protocols for this compound are less common in the literature, the principles of these reactions are applicable. The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aldehydes in the presence of TaCl₅ to form tetrahydronaphthalenes further illustrates the synthetic potential of electrophile-induced ring-opening and subsequent cyclization cascades. [16] dot
Caption: General pathway for Lewis acid-catalyzed electrophilic ring-opening.
Summary and Outlook
This compound is a versatile synthetic intermediate with a rich and varied reaction chemistry. Its ester functionality allows for conventional transformations such as hydrolysis, reduction, and amidation, providing access to a range of valuable derivatives. Concurrently, the strained cyclopropane ring can be strategically opened by both nucleophiles and electrophiles, leading to the formation of complex acyclic structures. The ability to control the reaction pathway by careful selection of reagents and conditions makes this compound a powerful tool in the arsenal of the synthetic chemist. Future research in this area will likely focus on developing new catalytic and stereoselective methods for the functionalization of this important scaffold.
References
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ResearchGate. Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. Available from: [Link]
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Semantic Scholar. Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+). Available from: [Link]
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RSC Publishing. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Available from: [Link]
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NIH National Center for Biotechnology Information. Reactivity of electrophilic cyclopropanes. Available from: [Link]
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Semantic Scholar. Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. Available from: [Link]
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Asian Publication Corporation. Synthesis and Characterization of Chrysanthemic Acid Esters. Available from: [Link]
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ACS Publications. Stereoselective Cyclopropanation Reactions. Available from: [Link]
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Taylor & Francis Online. Synthesis of All Stereoisomers of the Norchrysanthemic Acid Methyl Ester. Available from: [Link]
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ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available from: [Link]
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Wikipedia. Chrysanthemic acid. Available from: [Link]
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Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]
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ResearchGate. Reactivity of electrophilic cyclopropanes. Available from: [Link]
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Wikipedia. Activation of cyclopropanes by transition metals. Available from: [Link]
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Dalal Institute. Addition to Cyclopropane Ring. Available from: [Link]
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RSC Publishing. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-( p -siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Available from: [Link]
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OUCI. Enantioselective production of 2,2-dimethylcyclopropane carboxylic acid from 2,2-dimethylcyclopropane carbonitrile using the nitrile hydratase and amidase of Rhodococcus erythropolis ATCC 25544. Available from: [Link]
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De Gruyter. Reactivity of electrophilic cyclopropanes. Available from: [Link]
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ACS Publications. Cyclopropanes from reactions of transition metal carbene complexes with olefins. Available from: [Link]
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Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available from: [Link]
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ScholarWorks at University of Montana. Reactions of diethyl 2-vinylcyclopropane-11-dicarboxylate with nucleophiles. Available from: [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
RSC Publishing. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Available from: [Link]
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Chemistry LibreTexts. 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Available from: [Link]
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ResearchGate. Diastereoselective addition of heteroatom nucleophiles to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate. Available from: [Link]
-
Reddit. LiAlH4. Available from: [Link]
-
PubMed. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Available from: [Link]
-
YouTube. LiAlH4 Reduction, Ester To Alcohol Mechanism | Organic Chemistry. Available from: [Link]
-
NIH National Center for Biotechnology Information. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Available from: [Link]
-
NIH National Center for Biotechnology Information. Ethyl 2-formylcyclopropanecarboxylate. Available from: [Link]
-
NIH National Center for Biotechnology Information. Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester. Available from: [Link]
-
RSC Publishing. Acid-catalysed reactions of amines with dimethyl carbonate. Available from: [Link]
-
NIH National Center for Biotechnology Information. Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate. Available from: [Link]
-
NIH National Center for Biotechnology Information. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available from: [Link]
-
Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed... Available from: [Link]
-
YouTube. Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl. Available from: [Link]
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Filo. Q.1. Ammonolysis of ethyl chloride followed by reaction of the amine so f... Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl 2,2-dimethylcyclopropanecarboxylate. As a valuable building block for pharmaceuticals like Cilastatin and various pyrethroid insecticides, optimizing its synthesis is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance yield, purity, and overall success in your synthetic endeavors.
I. Strategic Overview: Selecting Your Synthetic Pathway
The synthesis of this compound can be approached through several effective methods. The optimal choice depends on available starting materials, scalability, and desired stereochemical outcomes. The two most prevalent and well-documented routes are:
-
Transition Metal-Catalyzed Cyclopropanation: This method involves the reaction of an alkene (e.g., 2-methylpropene) with ethyl diazoacetate (EDA) in the presence of a metal catalyst, most commonly a rhodium(II) or copper complex. This approach is highly versatile but requires careful control of the hazardous diazo compound.
-
Simmons-Smith Cyclopropanation: A classic and robust method that utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an appropriate alkene precursor.[2][3][4] This method avoids the use of diazo compounds and is known for its functional group tolerance.[2]
This guide will focus on troubleshooting these two primary pathways.
II. Troubleshooting Guide & FAQs: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This method is favored for its efficiency but is sensitive to several experimental parameters.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yields in this reaction are common and can almost always be traced back to one of three areas: the quality and handling of ethyl diazoacetate (EDA), the reaction setup, or catalyst activity.
-
Ethyl Diazoacetate (EDA) Decomposition: EDA is prone to decomposition, especially in the presence of acid.[5] Traces of acid can catalyze the loss of nitrogen gas, leading to various non-productive pathways.
-
Solution: Ensure your EDA is freshly prepared or, if purchased, is stored correctly and neutralized before use. A simple wash with a saturated sodium bicarbonate solution followed by drying over anhydrous sodium sulfate can remove acidic impurities.[5]
-
-
Carbene Dimerization: The highly reactive carbene intermediate generated from EDA can react with another molecule of EDA to form diethyl maleate and diethyl fumarate.[6] This is a major pathway for yield loss.
-
Solution: The concentration of the free carbene must be kept to a minimum. This is best achieved by the slow addition of EDA to the reaction mixture containing the alkene and catalyst. A syringe pump is highly recommended for this purpose, with addition times often spanning several hours.[5]
-
-
Catalyst Inactivation: The rhodium catalyst can be poisoned by impurities in the reagents or solvent. Water is a known inhibitor for many catalytic systems.
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation and other side reactions.
-
dot
Caption: Troubleshooting low yields in EDA cyclopropanation.
Question 2: My reaction is producing significant amounts of diethyl maleate and fumarate. How can I suppress this side reaction?
Answer: The formation of these C=C bond-containing dimers is a clear indication that the carbene intermediate is reacting with itself rather than the target alkene.
-
Causality: This occurs when the instantaneous concentration of the carbene is too high, making self-reaction statistically more likely than reaction with the alkene.
-
Primary Solution: As mentioned above, the most effective solution is to add the EDA solution very slowly using a syringe pump. This maintains a low, steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene.[5][6]
-
Secondary Considerations:
-
Alkene Concentration: Ensure the alkene is present in a stoichiometric excess relative to the total amount of EDA to be added. This increases the probability of the desired reaction.
-
Catalyst Choice: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is standard, some substrates may benefit from catalysts with different ligands that modulate the reactivity of the carbene intermediate.[5]
-
Question 3: Instead of the desired cyclopropane, I am forming an epoxide. Why is this happening?
Answer: This side reaction is particularly common when using α,β-unsaturated aldehydes or ketones as substrates. The rhodium carbene can act as a nucleophile and attack the carbonyl carbon, leading to an ylide intermediate that rearranges to form an epoxide rather than cyclopropanating the double bond.[7]
-
Mechanistic Insight: The oxygen of the carbonyl group can coordinate to the Lewis acidic rhodium center, favoring the formation of a carbonyl ylide.
-
Solution: If your substrate contains a susceptible carbonyl group, consider protecting it before the cyclopropanation step. Alternatively, explore different catalytic systems. For simple alkene substrates used for this compound synthesis, this is less of a concern.
III. Troubleshooting Guide & FAQs: Simmons-Smith Cyclopropanation
This classic reaction is reliable but sensitive to the quality of the reagents and the activation of the zinc.
Question 1: My Simmons-Smith reaction is sluggish or fails to initiate. What should I check first?
Answer: The most common point of failure in a Simmons-Smith reaction is the generation of the active organozinc carbenoid species.
-
Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting with diiodomethane.
-
Solution: The zinc must be activated. This can be achieved by several methods:
-
Zinc-Copper Couple: Treating zinc dust with a copper(II) sulfate solution is a standard method to create a more reactive bimetallic couple.
-
Acid Washing: A quick wash with dilute HCl can remove the oxide layer. Ensure the zinc is thoroughly washed with water, ethanol, and ether, and dried under vacuum before use.
-
Ultrasonication: Placing the reaction flask in an ultrasonic bath can help break up the oxide layer and initiate the reaction.[8]
-
-
-
Reagent Quality:
-
Diiodomethane: This reagent can decompose over time, releasing iodine which can inhibit the reaction. If your diiodomethane is dark brown, it should be purified by passing it through a short plug of activated alumina or by washing with a sodium thiosulfate solution.
-
Solvent: Ethereal solvents like diethyl ether or dimethoxyethane (DME) are standard. They must be anhydrous, as water will quench the organozinc intermediate.
-
dot
Caption: Key checks for initiating the Simmons-Smith reaction.
Question 2: I am observing side products that appear to be methylated versions of my starting material or solvent. What is the cause?
Answer: This is a known side reaction, particularly when using substrates with heteroatoms like alcohols or when using an excess of the Simmons-Smith reagent for prolonged reaction times.[2]
-
Causality: The organozinc carbenoid (ICH₂ZnI) is a potent methylene transfer agent but can also act as a methylating agent. The Lewis acidic byproduct, zinc iodide (ZnI₂), can further promote side reactions.[2]
-
Solutions:
-
Stoichiometry and Reaction Time: Use a modest excess of the Simmons-Smith reagent (typically 1.5-2.0 equivalents) and monitor the reaction closely by TLC or GC-MS. Avoid unnecessarily long reaction times after the starting material has been consumed.
-
Quenching: Upon completion, the reaction can be quenched with pyridine. Pyridine acts as a Lewis base and coordinates to the ZnI₂ byproduct, effectively scavenging it and preventing it from catalyzing further side reactions.[2]
-
Furukawa Modification: Consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane.[2][9] This often leads to cleaner reactions and can be more reproducible than using the zinc-copper couple.
-
IV. Purification and Characterization
FAQ: What is the best method to purify the final product, and what should I expect from analytical characterization?
-
Purification:
-
Distillation: this compound is a relatively volatile liquid. Vacuum distillation is an excellent method for purification on a larger scale, effectively separating it from non-volatile impurities and catalyst residues.[10]
-
Flash Column Chromatography: For smaller scales or to separate from byproducts with similar boiling points, flash chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.
-
-
Characterization:
-
¹H NMR: The proton NMR spectrum is highly characteristic. Expect to see a quartet for the ethyl ester's -CH₂- group around 4.0-4.2 ppm and a corresponding triplet for the -CH₃ group around 1.2 ppm. The protons on the cyclopropane ring and the gem-dimethyl groups will appear as complex multiplets in the upfield region (typically 0.8-1.5 ppm).
-
¹³C NMR: The carbonyl carbon of the ester will appear significantly downfield (~171 ppm). The quaternary carbon and the CH carbons of the cyclopropane ring, along with the gem-dimethyl carbons, will be found in the upfield region.
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool for assessing purity and identifying any volatile byproducts. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142, with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments.
-
V. Experimental Protocols
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of 2-Methylpropene with Ethyl Diazoacetate
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations.[5]
-
Setup: Under an argon atmosphere, add the alkene substrate (e.g., 2-methylpropene condensed at low temperature, or a suitable liquid precursor) and anhydrous dichloromethane to an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a magnetic stirrer.
-
Catalyst Addition: Add the dirhodium(II) tetraacetate catalyst (Rh₂(OAc)₄, typically 0.5-1 mol%).
-
EDA Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane. Using a syringe pump, add this solution to the reaction flask dropwise over a period of 4-8 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or GC-MS. The disappearance of the diazo compound (a yellow spot on TLC) is a good indicator of reaction progress.
-
Workup: Once the reaction is complete, carefully add a few drops of acetic acid to quench any remaining EDA. Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography.
Protocol 2: Simmons-Smith Cyclopropanation of Ethyl 3-methyl-2-butenoate
This protocol is based on the classic Simmons-Smith procedure.[2][4]
-
Zinc Activation (Zn-Cu Couple): In a flask, stir zinc dust (3.0 equivalents) with a 5% aqueous solution of copper(II) sulfate for 15 minutes. Decant the solution and wash the resulting dark gray solid (the Zn-Cu couple) sequentially with water, ethanol, and diethyl ether. Dry the couple under high vacuum and use immediately.
-
Setup: To an oven-dried flask under an argon atmosphere, add the activated Zn-Cu couple and anhydrous diethyl ether.
-
Reagent Addition: Add diiodomethane (1.5 equivalents) dropwise to the zinc suspension. A gentle reflux may be observed, indicating the formation of the carbenoid. Stir for 30-60 minutes at room temperature.
-
Alkene Addition: Add a solution of ethyl 3-methyl-2-butenoate (1.0 equivalent) in anhydrous diethyl ether to the carbenoid mixture.
-
Reaction: Stir the mixture at room temperature or gentle reflux. Monitor the reaction progress by GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad with diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
VI. Quantitative Data Summary
| Parameter | Rhodium-Catalyzed Route | Simmons-Smith Route |
| Typical Yield | 60-90% | 70-95% |
| Key Reagents | Ethyl Diazoacetate, Rh₂(OAc)₄ | Diiodomethane, Activated Zinc |
| Primary Hazard | Toxic/Explosive Diazo Compound | Corrosive Diiodomethane |
| Common Byproducts | Diethyl Maleate/Fumarate | Methylated impurities, ZnI₂ adducts |
| Scalability | Good, requires slow addition | Excellent |
Note: Yields are highly dependent on substrate, purity of reagents, and precise reaction conditions.
VII. References
-
BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. Retrieved from BenchChem Technical Support.
-
Kanai, H., Nishiguchi, Y., & Matsuda, H. (1983). Cyclopropanation of Dimethyl Fumarate and Maleate with gem-Dihalides Catalyzed by Co(0)- or Ni(0)-Complex and Zinc. Bulletin of the Chemical Society of Japan, 56(5), 1592-1597.
-
Maurya, R. A., Kapure, J. S., Adiyala, P. R., & Srikanth, G. (2013). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances, 3(36), 15600-15603.
-
Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. (n.d.). Molbase.
-
Simmons–Smith reaction. (2023). In Wikipedia.
-
Baran, P. S. (2020). Cyclopropane Group Meeting. Baran Laboratory, Scripps Research.
-
BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Retrieved from BenchChem Technical Support.
-
Kanai, H., Nishiguchi, Y., & Matsuda, H. (1983). CYCLOPROPANATION OF DIMETHYL FUMARATE AND MALEATE WITH GEM-DIHALIDES CATALYZED BY Co(0)- OR Ni(0)-COMPLEX AND ZINC. Bulletin of the Chemical Society of Japan, 56, 1592-1597.
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686.
-
Maurya, R. A., et al. (2013). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. ResearchGate.
-
Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
-
A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. (2021). ACS Publications.
-
Doyle, M. P., et al. (2006). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH Public Access.
-
Aggarwal, V. K., et al. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1.
-
Simmons-Smith reaction. (n.d.). chemeurope.com.
-
Ashenhurst, J. (2023). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Master Organic Chemistry.
-
Cyclopropanation reactions of diazoacetates. (n.d.). ResearchGate.
-
Martínez, A., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Advances.
-
Cyclopropanation. (2023). In Wikipedia.
-
Singh, V., & Singh, P. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8234.
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
-
Simmons-Smith Cyclopropanation Reaction. (2004). ResearchGate.
-
Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. (2009). Google Patents.
-
This compound|16783-11-2. (n.d.). Benchchem.
-
Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(37), 8837–8846.
-
Cyclopropanation using diethyl malonate. (n.d.). ResearchGate.
-
Scott, M. E., Tseng, N.-W., & Lautens, M. (2006). 2-METHYLENECYCLOPROPANECARBOXYLIC ACID. Organic Syntheses.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2019). ETD.
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich.
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2010). ResearchGate.
-
Patel, R., et al. (2021). GC- MS (Gas Chromatography - Mass Spectrometry). International Journal of Research in Ayurveda and Pharmacy, 12(2).
-
Gas chromatography/mass spectrometry analysis of reaction products... (n.d.). ResearchGate.
-
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate. (n.d.). Chem-Impex.
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- 10. prepchem.com [prepchem.com]
Common impurities and by-products in "Ethyl 2,2-dimethylcyclopropanecarboxylate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 2,2-Dimethylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in your experiments, ensuring you can optimize your reaction conditions for higher yield and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, including cilastatin and pyrethroid insecticides.[1] Its synthesis, while conceptually straightforward, can be prone to the formation of various impurities and by-products that can complicate purification and affect the quality of the final product. This guide will focus on the two most common synthetic routes: the Diazoacetate Method and the Simmons-Smith Reaction, providing insights into the side reactions and practical advice for troubleshooting.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered during the synthesis of this compound.
Diazoacetate Method
The reaction of an appropriate alkene with ethyl diazoacetate (EDA), typically catalyzed by a copper or rhodium complex, is a widely used method for the synthesis of this compound.[1] However, the instability of EDA can lead to several by-products.[2][3]
Question 1: My reaction yield is low, and I observe significant amounts of diethyl fumarate and diethyl maleate in my crude product. What is causing this and how can I prevent it?
Answer:
The formation of diethyl fumarate and diethyl maleate is a classic side reaction in cyclopropanations using ethyl diazoacetate. It arises from the dimerization of the carbene intermediate generated from EDA, especially when the concentration of EDA is too high relative to the alkene or the catalyst is not sufficiently active.[4][5]
Causality:
-
High EDA Concentration: If EDA is added too quickly, the generated carbene intermediate has a higher probability of reacting with another molecule of EDA or another carbene molecule, leading to the formation of the more stable dimeric products (diethyl fumarate and diethyl maleate).
-
Catalyst Inactivity: An inactive or poisoned catalyst will not efficiently trap the carbene for the cyclopropanation reaction, allowing it to dimerize instead.
Troubleshooting & Mitigation:
-
Slow Addition of EDA: The most critical parameter to control is the rate of addition of ethyl diazoacetate. Utilize a syringe pump to add the EDA solution to the reaction mixture over a prolonged period (e.g., 4-8 hours).[4] This maintains a low, steady-state concentration of the reactive carbene intermediate, favoring the desired cyclopropanation over dimerization.
-
Ensure Catalyst Activity:
-
Optimize Reaction Temperature: While room temperature is often suitable for rhodium-catalyzed reactions, temperature can influence the relative rates of competing reactions.[7] If dimerization is persistent, consider lowering the reaction temperature.
Question 2: My crude NMR shows complex signals in the alkene region, suggesting other by-products besides the expected dimers. What could these be?
Answer:
Besides dimerization, the carbene intermediate can undergo other side reactions, such as C-H insertion into the solvent or the starting materials. If your starting alkene has allylic protons, C-H insertion at these positions can be a competing pathway.
Causality:
-
Reactive C-H Bonds: The electrophilic carbene can insert into available C-H bonds, particularly those that are activated (e.g., allylic C-H bonds) or in high concentration (e.g., solvent).
-
Catalyst Choice: The choice of metal catalyst and ligands can influence the selectivity between cyclopropanation and C-H insertion.
Troubleshooting & Mitigation:
-
Solvent Selection: Choose a solvent with no or less reactive C-H bonds. Dichloromethane or 1,2-dichloroethane are common choices.
-
Catalyst Screening: If C-H insertion is a significant issue, screening different catalysts may be necessary. For example, some copper-based catalysts may offer different selectivity profiles compared to rhodium catalysts.
-
Purification: These by-products can often be separated from the desired product by flash column chromatography.
Simmons-Smith Reaction
The Simmons-Smith reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[8] While it avoids the use of unstable diazo compounds, it has its own set of potential side reactions.
Question 3: I am using the Furukawa modification (diethylzinc and diiodomethane) and observe an ethylated by-product in my GC-MS analysis. What is its origin?
Answer:
The observation of an ethylated by-product is a known side reaction when using diethylzinc (Et₂Zn) in the Furukawa modification of the Simmons-Smith reaction.[2] An ethyl group from the diethylzinc reagent can be transferred to the substrate, competing with the desired methylene transfer.
Causality:
-
Reagent Reactivity: Diethylzinc is a reactive organometallic compound that can act as an ethylating agent, especially in the presence of Lewis acidic zinc species formed during the reaction.
Troubleshooting & Mitigation:
-
Low Temperature: Perform the reaction at low temperatures (0 °C to -40 °C) to minimize the rate of the competing ethylation reaction.
-
Reagent Purity: Ensure the purity of the diethylzinc and diiodomethane. Impurities can sometimes exacerbate side reactions.
-
Stoichiometry Control: Use the correct stoichiometry of reagents as recommended in established protocols. An excess of diethylzinc might increase the likelihood of ethylation.
Question 4: My Simmons-Smith reaction is sluggish, and the yield is low even after a long reaction time. What could be the problem?
Answer:
Low reactivity in a Simmons-Smith reaction is often traced back to the activity of the zinc reagent.
Causality:
-
Poorly Activated Zinc: The zinc-copper couple must be freshly prepared and highly active to ensure efficient formation of the organozinc carbenoid.[4] The surface of the zinc can oxidize over time, reducing its reactivity.
-
Moisture: The reaction is sensitive to moisture, which can quench the organozinc intermediates.[9]
Troubleshooting & Mitigation:
-
Activate the Zinc: Ensure the zinc-copper couple is properly activated. This is typically done by washing zinc dust with an acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) sulfate solution.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether or dichloromethane). The reaction should be run under an inert atmosphere.[9]
-
Ultrasonication: In some cases, ultrasonication can be used to improve the rate of formation of the organozinc reagent by activating the zinc surface.[10]
Part 2: Analytical Protocols
Accurate analysis of the reaction mixture and the final product is crucial for troubleshooting and ensuring the quality of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring the progress of the reaction and identifying volatile impurities.
Table 1: Example GC-MS Protocol
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu |
Expected Retention Times (Approximate):
-
This compound: The retention time will depend on the specific system, but it will be the major peak.
-
Diethyl Fumarate/Maleate: These isomers will typically elute after the main product and may be partially resolved.
-
Starting Alkene: Will have a shorter retention time than the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation and identification of impurities.
¹H NMR of this compound (in CDCl₃):
-
~4.1 ppm (q, 2H): -OCH₂CH₃
-
~1.25 ppm (t, 3H): -OCH₂CH₃
-
~1.1-1.2 ppm (s, 6H): Two methyl groups on the cyclopropane ring.
-
~0.8-1.5 ppm (m, 3H): Protons on the cyclopropane ring. The cyclopropyl protons often show complex splitting patterns and appear in the characteristic upfield region of the spectrum.[7][11]
Identifying Impurities by ¹H NMR:
-
Diethyl Fumarate: A singlet at ~6.8 ppm.
-
Diethyl Maleate: A singlet at ~6.2 ppm.
-
Unreacted Starting Materials: Signals corresponding to the specific alkene used will be present.
¹³C NMR of this compound (in CDCl₃):
-
~173 ppm: Ester carbonyl carbon.
-
~60 ppm: -OCH₂CH₃
-
~20-30 ppm: Carbons of the cyclopropane ring and the gem-dimethyl groups.
-
~14 ppm: -OCH₂CH₃
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for purity assessment of the final product. A reversed-phase method is generally suitable.
Table 2: Example HPLC Protocol
| Parameter | Setting |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A gradient elution may be necessary for complex mixtures. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, accuracy, and precision according to standard guidelines.[12][13][14]
Part 3: Purification Protocols
Flash Column Chromatography
For removal of polar and non-polar impurities, flash column chromatography is a standard and effective method.
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully add the silica gel with the adsorbed product to the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).[15]
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Visualizations
Workflow for Troubleshooting Low Yield in Diazoacetate Cyclopropanation
Caption: Troubleshooting workflow for low yields in diazoacetate reactions.
Impurity Formation Pathways
Caption: Common impurity formation pathways in the two main synthetic routes.
References
-
Simmons–Smith reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Nakamura, E., et al. Reaction pathways of the Simmons-Smith reaction. J Am Chem Soc. 2003;125(8):2341-50. [Link]
-
Simmons–Smith reaction. Grokipedia. Accessed January 12, 2026. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Simmons-Smith Reaction. NROChemistry. Accessed January 12, 2026. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Accessed January 12, 2026. [Link]
-
Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Figshare. Accessed January 12, 2026. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Accessed January 12, 2026. [Link]
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. Accessed January 12, 2026. [Link]
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. Accessed January 12, 2026. [Link]
-
Ethyl cyclopropanecarboxylate. PubChem. Accessed January 12, 2026. [Link]
-
Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. MDPI. Accessed January 12, 2026. [Link]
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Accessed January 12, 2026. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Accessed January 12, 2026. [Link]
-
Ethylcyclopropane. PubChem. Accessed January 12, 2026. [Link]
-
GC MS ANALYSIS OF TERPENES FROM ETHYL ACETATE EXTRACT OF CHRYSANTHEMUM INDICUM LEAVES. ResearchGate. Accessed January 12, 2026. [Link]
-
Ethyl chrysanthemate. PubChem. Accessed January 12, 2026. [Link]
- Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates.
-
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate. PubChem. Accessed January 12, 2026. [Link]
-
Prepacked columns. Cytiva. Accessed January 12, 2026. [Link]
-
1-Ethyl-2-methylcyclopropane. PubChem. Accessed January 12, 2026. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Accessed January 12, 2026. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Accessed January 12, 2026. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. Accessed January 12, 2026. [Link]
-
Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form. PubMed. Accessed January 12, 2026. [Link]
-
Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PMC. Accessed January 12, 2026. [Link]
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- 13. researchgate.net [researchgate.net]
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- 15. figshare.com [figshare.com]
Troubleshooting low conversion in the enzymatic resolution of "Ethyl 2,2-dimethylcyclopropanecarboxylate"
Welcome to the technical support resource for the enzymatic resolution of ethyl 2,2-dimethylcyclopropanecarboxylate (DMcPE). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion, encountered during this critical biocatalytic process. The kinetic resolution of racemic DMcPE is a key step in synthesizing chiral building blocks like S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMcPA), a precursor for pharmaceuticals such as Cilastatin.[1]
This document provides in-depth, question-and-answer-based troubleshooting guides and validated experimental protocols to help you optimize your reaction outcomes.
Section 1: Core Troubleshooting Guide
This section addresses the most pressing issue of low conversion, breaking it down into specific questions you might be asking in the lab.
Q1: My reaction has stalled, and the conversion is well below the theoretical maximum of 50%. What are the primary factors I should investigate?
When conversion plateaus prematurely, it's essential to systematically diagnose the potential causes. The issue often stems from one of three areas: the enzyme's health, the reaction conditions, or substrate/product-related effects.
Here is a logical workflow to follow for troubleshooting:
Caption: General troubleshooting workflow for low conversion.
Causality Explained:
-
Enzyme Inactivation: The biocatalyst may have lost activity due to factors like extreme pH, high temperature, or poisoning by impurities. Always verify the enzyme's specific activity as a first step.[2][3]
-
Suboptimal Conditions: Enzymes have a narrow window of optimal performance.[4] A deviation from the ideal pH, temperature, or ionic strength can drastically reduce the reaction rate.[1]
-
Mass Transfer Limitation: The substrate, DMcPE, has poor solubility in water. This is a significant bottleneck, as the enzyme can only act on dissolved substrate. If the substrate isn't available at the enzyme's active site, the reaction will be slow or stall.[1][5]
-
Substrate or Product Inhibition: High concentrations of the substrate can sometimes bind to the enzyme in a non-productive way, inhibiting its function.[1][4] Similarly, the accumulation of the carboxylic acid product can lower the local pH or directly inhibit the enzyme.
Q2: How do I confirm my enzyme is active and rule it out as the problem?
It's crucial to test your enzyme's activity independently of the main reaction. This can be done using a standard colorimetric assay.
Protocol: Standard Lipase Activity Assay (using p-Nitrophenyl Butyrate)
This protocol provides a rapid assessment of lipase activity. The enzyme hydrolyzes the p-nitrophenyl butyrate (pNPB) substrate to release p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.
Materials:
-
Lipase (e.g., Novozym 435)
-
Phosphate buffer (50 mM, pH 7.2)
-
p-Nitrophenyl butyrate (pNPB) solution (10 mM in isopropanol)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture by adding 950 µL of phosphate buffer to a cuvette.
-
Add 10-20 mg of your immobilized enzyme (or an appropriate amount of free enzyme solution) to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) in the spectrophotometer's sample holder.
-
Initiate the reaction by adding 50 µL of the pNPB solution. Mix gently by inversion.
-
Immediately begin monitoring the increase in absorbance at 405 nm over 5 minutes.
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) to convert this rate into enzyme activity units (U), where one unit (U) is defined as the amount of enzyme that liberates 1 µmol of product per minute.
Trustworthiness: If you observe significant activity in this assay but low conversion in your main experiment, the problem is almost certainly with the reaction conditions or substrate, not the enzyme itself. This validation step prevents unnecessary and costly replacement of a perfectly functional biocatalyst.
Q3: My enzyme is active, but the conversion of DMcPE is still poor. How do I address the known issue of substrate solubility?
Poor substrate solubility is a primary bottleneck in this reaction.[1] The most effective strategy is "solvent engineering" — the addition of a water-miscible organic co-solvent to increase the substrate's concentration in the aqueous phase.[6]
Actionable Advice: Perform a co-solvent screen.
Protocol: Co-Solvent Screening for Enhanced DMcPE Resolution
-
Set up a series of parallel reactions in vials. Each vial should contain:
-
Phosphate buffer (e.g., 1 M, pH 7.2)
-
DMcPE substrate (e.g., 50-65 mmol/L)[1]
-
Immobilized lipase (e.g., Novozym 435, at a fixed concentration)
-
-
To each vial, add a different water-miscible organic co-solvent at a set volume percentage (e.g., start with 5-15% v/v).
-
Include a control reaction with no co-solvent.
-
Incubate all reactions at a constant temperature (e.g., 30°C) with identical agitation (e.g., 200 rpm).[1]
-
Take samples at regular intervals (e.g., 8, 16, 24 hours) and quench the reaction (e.g., by filtering out the enzyme and adding an organic solvent for extraction).
-
Analyze the samples by chiral HPLC to determine conversion and the enantiomeric excess (ee) of the product.[7]
Data Presentation: Example Co-Solvent Screen Results
| Co-Solvent (15% v/v) | Dielectric Constant (ε) | Conversion at 24h (%) | S-(+)-DMcPA ee (%) |
| None (Control) | 78.5 | 28.5 | >99 |
| Acetone | 20.7 | 35.2 | >99 |
| Acetonitrile | 37.5 | 33.1 | >98 |
| DMF | 36.7 | 38.1 | 98.6 |
| DMSO | 46.7 | 36.5 | >98 |
| 1,2-Propanediol | 32.0 | 34.8 | >99 |
| This data is illustrative, based on trends reported in the literature.[1] |
Causality Explained: The addition of a hydrophilic organic co-solvent like Dimethylformamide (DMF) increases the solubility of the hydrophobic DMcPE substrate in the aqueous buffer.[1] This reduces mass-transfer limitations, allowing the enzyme greater access to the substrate and thereby increasing the reaction rate and overall conversion.[1]
Q4: I've added a co-solvent, but my conversion is still not optimal. What other reaction parameters should I fine-tune?
With solubility addressed, the next step is to optimize the core reaction parameters that govern enzyme kinetics: pH, temperature, and substrate concentration.
Caption: Interdependency of key reaction parameters.
-
pH Optimization: The activity of lipases is highly dependent on pH. The ionization state of amino acid residues in the active site, particularly the catalytic triad (Ser-His-Asp), is critical for catalysis.[8][9] For the hydrolysis of DMcPE with Novozym 435, the optimal pH is around 7.2.[1] Operating at a pH far from this optimum will result in a sharp decrease in activity.
-
Action: Perform the reaction in a series of buffers with different pH values (e.g., ranging from 6.0 to 8.0) to identify the optimum for your specific system.[1]
-
-
Temperature Optimization: Temperature has a dual effect. Increasing it generally boosts the reaction rate, but excessively high temperatures can lead to enzyme denaturation and a loss of enantioselectivity.[3][6] A temperature of 30°C is a good starting point for this reaction.[1]
-
Action: Run the reaction at various temperatures (e.g., 25°C, 30°C, 35°C, 40°C) and measure both conversion rate and enantiomeric excess (ee) to find the best balance.
-
-
Substrate Concentration: While higher substrate concentration can increase the reaction rate, very high levels may lead to substrate inhibition, where the reaction rate actually decreases.[1][4]
-
Action: Evaluate a range of initial DMcPE concentrations (e.g., 20 mmol/L to 80 mmol/L) to find the concentration that gives the highest yield without causing significant inhibition.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What enzyme should I use for this resolution? A: The most widely cited and effective enzyme for this transformation is the immobilized form of Candida antarctica Lipase B (CALB), commercially known as Novozym 435.[1][10] Its high enantioselectivity, stability in organic co-solvents, and ease of recovery (due to immobilization) make it an excellent choice.[11]
Q: How do I monitor the progress of my reaction? A: The gold standard for monitoring this kinetic resolution is Chiral High-Performance Liquid Chromatography (HPLC) .[7][12] This technique allows you to simultaneously quantify the amounts of the starting racemic ester, the unreacted ester enantiomer, and the carboxylic acid product enantiomer. This provides precise data on both conversion and enantiomeric excess (ee). Gas Chromatography (GC) with a chiral column can also be used.[13]
Q: My conversion stops at exactly 50%, but the enantiomeric excess (ee) is low. What does this mean? A: This scenario suggests that the hydrolysis is occurring but is not enantioselective. The enzyme is treating both enantiomers of the ester as equal substrates. This could be due to using a non-selective enzyme or operating under conditions (e.g., very high temperature) that have destroyed the enzyme's chiral recognition capabilities. You should verify you are using a highly enantioselective lipase like CALB and re-optimize the reaction temperature.[6]
Q: Can I reuse my immobilized enzyme? A: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability, which significantly reduces costs.[10] After the reaction, the enzyme can be recovered by simple filtration, washed (e.g., with hexane or another suitable solvent), and dried before being used in a subsequent batch.[13] It is advisable to test the enzyme's activity after several cycles, as some activity loss is inevitable.[10]
Q: What is the mechanism of lipase-catalyzed ester hydrolysis? A: Lipases are serine hydrolases. The catalytic mechanism involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate, releasing the alcohol portion of the ester. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product and regenerating the free enzyme for the next catalytic cycle.
References
-
Liu, Y., et al. (2012). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent–Water Medium. Biotechnology & Biotechnological Equipment, 26(6), 3412-3417. [Link]
-
Elazar, M. (2015). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
-
Majewska, P., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(21), 3936. [Link]
-
Elazar, M. (2015). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. [Link]
-
Guilbault, G. G., & Sadar, M. H. (1980). A rapid spectrophotometric method for the determination of esterase activity. Journal of Biochemical and Biophysical Methods, 3(6), 345-354. [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Thompson, M. P., et al. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering. [Link]
-
Bisog, S., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11(40), 6857-6866. [Link]
-
BioXconomy. (2026). Enzymes open the door for simpler, more efficient oligo therapeutic synthesis. BioXconomy. [Link]
-
Siuzdak, G., & Bothner, B. (1999). Monitoring Enzyme Catalysis with Mass Spectrometry. Journal of Biological Chemistry, 274(47), 33835-33840. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry. [Link]
-
Cenmed Enterprises. Lipase B Candida Antarctica Immobilized. Cenmed Enterprises. [Link]
-
Teixeira, J., et al. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 24(22), 16327. [Link]
-
Majewska, P., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Thompson, M. P., et al. (2021). Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption. ACS Medicinal Chemistry Letters, 12(7), 1056-1061. [Link]
-
Paizs, C., & Toşa, M. I. (2019). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts, 9(12), 1024. [Link]
-
Roy, I., et al. (2022). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. [Link]
-
Gröger, H., & Böttcher, D. (2021). Grand Challenges in Biocatalysis. Frontiers in Catalysis. [Link]
-
Monash University. Factors affecting enzyme activity. Monash University Student Academic Success. [Link]
-
Navone, L., et al. (2021). Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020). Catalysts, 11(2), 253. [Link]
-
Contente, M. L., & Molinari, F. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(10), 2531. [Link]
-
Westphal, M. V., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 59. [Link]
-
Kim, B. H., et al. (2024). Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters. Food Science and Biotechnology, 33(1), 159-170. [Link]
-
Corvay Specialty Chemicals GmbH. (2025). Candida Antartica Lipase B - CAL B immobilized. Corvay. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2019, April 24). ENZYMES (2/2) - Factors Affecting Reaction Rate [Video]. YouTube. [Link]
-
Andrade, L. H., et al. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 25(18), 4252. [Link]
-
Straathof, A. J., et al. (1998). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Journal of Molecular Catalysis B: Enzymatic, 4(4-6), 209-217. [Link]
-
Karmee, S. K., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4242. [Link]
Sources
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- 13. books.rsc.org [books.rsc.org]
"Ethyl 2,2-dimethylcyclopropanecarboxylate" purification challenges and solutions
Welcome to the technical support center for the purification of Ethyl 2,2-dimethylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound, a key intermediate in the synthesis of pharmaceuticals like Cilastatin and various pyrethroid insecticides.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your purification endeavors.
Purification Philosophy: A Proactive Approach
The key to successful purification is understanding the potential impurities that can arise during synthesis. The most common synthetic route to this compound involves the cyclopropanation of an appropriate precursor.[1] Impurities can include unreacted starting materials, catalysts, and byproducts from side reactions. A proactive approach to purification involves anticipating these impurities and selecting the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For a typical cyclopropanation reaction, you should anticipate the following:
-
Unreacted Starting Materials: Such as the precursor alkene and the diazo compound or other cyclopropanating agent.
-
Catalyst Residues: If a metal catalyst (e.g., copper or rhodium-based) was used, trace amounts may remain.[2]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Side-Reaction Byproducts: Depending on the specific reaction conditions, byproducts from dimerization of the carbene, insertion into C-H bonds, or other unintended pathways can occur.
-
Isomeric Impurities: While less common for this specific molecule, related cyclopropanations can yield cis/trans isomers which can be challenging to separate.[3][4]
Q2: My initial purification by distillation resulted in a co-elution of an impurity with a similar boiling point. What are my options?
A2: This is a common challenge. When fractional distillation is insufficient, you have several alternative or supplementary techniques to consider:
-
Flash Column Chromatography: This is often the next logical step. The polarity difference between your desired product and the impurity, even if slight, can be exploited for separation on a silica gel column.
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, Prep-GC can offer excellent separation of compounds with very close boiling points.
-
Crystallization: If your product is a solid at room temperature or can be derivatized to a crystalline solid, fractional crystallization can be a powerful purification method. This technique relies on differences in solubility of the compound and its impurities in a given solvent system.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity of your sample and to identify volatile impurities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can reveal the presence of impurities, even at low levels.[8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., the ester carbonyl) and provide a fingerprint of your molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after distillation | Product loss due to high vacuum or temperature: The product may be volatile and carried over into the vacuum trap. | Optimize distillation parameters: Use a well-controlled vacuum and a heating mantle with precise temperature regulation. Consider using a shorter distillation path. |
| Incomplete reaction: A significant amount of starting material remains. | Re-evaluate your reaction conditions: Ensure complete conversion before beginning purification. | |
| Persistent solvent residue in the final product (confirmed by NMR) | Inefficient removal during rotary evaporation or distillation: High-boiling point solvents can be particularly challenging to remove. | High-vacuum drying: Use a high-vacuum pump with a cold trap to remove residual solvent. Azeotropic distillation: Add a lower-boiling point solvent that forms an azeotrope with the residual solvent to facilitate its removal. |
| Product appears as an oil but should be a solid | Presence of impurities: Impurities can depress the melting point and prevent crystallization. | Further purification: Employ flash column chromatography to remove the impurities. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Multiple spots on TLC after column chromatography | Column overloading: Too much crude material was loaded onto the column. | Reduce the amount of sample loaded: A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Inappropriate solvent system: The polarity of the eluent is either too high or too low, resulting in poor separation. | Optimize the solvent system: Use TLC to test various solvent mixtures to find one that gives good separation (Rf values between 0.2 and 0.5 for the desired compound). |
Purification Workflows
Decision-Making Flowchart for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Detailed Experimental Protocols
Protocol 1: Fractional Distillation Under Reduced Pressure
This protocol is suitable for the initial purification of this compound, especially for removing lower and higher boiling point impurities.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions. Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.
-
Analysis: Analyze the collected fraction by GC-MS or TLC to assess its purity.
Protocol 2: Flash Column Chromatography
This method is effective for separating this compound from impurities with similar boiling points but different polarities.[11]
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the solvent system, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the final product by GC-MS and NMR.
Protocol 3: Recrystallization
If the product is a solid or can be induced to crystallize, this technique can yield very high purity material. A two-solvent system is often effective.[12][13]
Materials:
-
Two miscible solvents: one in which the compound is soluble (solvent 1) and one in which it is poorly soluble (solvent 2).
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the impure compound in the minimum amount of hot solvent 1.
-
Inducing Crystallization: While the solution is still warm, add solvent 2 dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of solvent 1 until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent 2.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Assess the purity of the recrystallized product.
References
-
Scribd. (n.d.). Fractional Distillation Lab Guide. Retrieved from [Link]
-
JETIR. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]
-
ResearchGate. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Wang, P., Zhu, J., & He, J. (2010). Enzymatic Resolution of Racemic Ethyl-2,2-Dimethylcyclopropanecarboxylate To S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium.
-
Ashenhurst, J. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium. Retrieved from [Link]
- Google Patents. (n.d.). US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.
-
Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]
-
YouTube. (2014, January 24). Lab 5: Fractional Distillation. Retrieved from [Link]
-
PubMed. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved from [Link]
-
JETIR. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
SpringerLink. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]
-
Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Cytiva. (n.d.). Prepacked columns. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
Livsmedelsverket. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-formylcyclopropanecarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR, X-Ray and MS Investigations of Ethyl 2-Aroyl-and Ethyl 2-Arylcarbamoyl-4,5- dimethyl-1,2,3,6-tetrahydropyridazine-1- carboxylates: Flexible Multidentate Ligands. Retrieved from [Link]
-
Tes. (n.d.). NMR examples explained: ethyl 2,2-dimethylpropanoate. Retrieved from [Link]
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- 4. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Cyclopropanation of Ethyl 2,2-dimethylacrylate
Welcome to the technical support guide for troubleshooting the cyclopropanation of ethyl 2,2-dimethylacrylate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing cyclopropane rings on sterically hindered and electron-deficient substrates. Here, we move beyond standard protocols to address the specific side reactions and challenges you may encounter, providing not just solutions but the mechanistic reasoning behind them.
Troubleshooting Guide: Common Issues & Solutions
The cyclopropanation of ethyl 2,2-dimethylacrylate presents a classic challenge in synthetic chemistry, balancing the steric hindrance of the gem-dimethyl group with the reduced nucleophilicity of the electron-deficient double bond. This often leads to low yields and the formation of unexpected byproducts. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Cyclopropane Product
Question: "I've run my reaction, but analysis (TLC, GC-MS, ¹H NMR) shows mostly unreacted starting material. What are the likely causes and how can I fix this?"
This is the most frequent issue, and its causes are highly dependent on the chosen cyclopropanation method.
| Method | Potential Cause | Troubleshooting & Optimization Steps |
| Simmons-Smith | Inactive Zinc Carbenoid: The zinc-copper couple (Zn-Cu) may have low activity due to oxidation or improper preparation.[1] | 1. Activate the Zinc: Ensure the zinc source is freshly activated. For Zn-Cu couple, treat zinc dust with HCl, wash with water, ethanol, and ether, then dry under vacuum. 2. Use the Furukawa Modification: Switch from the heterogeneous Zn-Cu couple to the homogeneous and often more reliable diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1][2] This system is generally more reactive. |
| Poor Alkene Reactivity: As an electron-deficient alkene, ethyl 2,2-dimethylacrylate is inherently a poor substrate for the electrophilic Simmons-Smith reagent.[3][4] | 1. Increase Temperature: Cautiously increase the reaction temperature (e.g., from room temperature to 40 °C in refluxing ether or 1,2-dichloroethane) to increase the reaction rate. Monitor carefully for decomposition. 2. Extended Reaction Time: Allow the reaction to stir for a longer period (24-48 hours).[1] 3. Consider an Alternative Method: The Simmons-Smith reaction is often not the ideal choice for this substrate class.[3][5] Consider the Corey-Chaykovsky reaction. | |
| Corey-Chaykovsky | Ylide Decomposition: The sulfur ylide may be decomposing before it can react with the acrylate. This can be caused by impurities or improper temperature control. | 1. Strict Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or below) and maintain this temperature during the addition of the acrylate. 2. Use Purified Reagents: Ensure the sulfonium/sulfoxonium salt is pure and the base (e.g., NaH) is fresh. Use anhydrous solvents. |
| Metal-Catalyzed | Catalyst Inactivity: The transition metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) may be inactive or poisoned. | 1. Use Fresh Catalyst: Ensure the catalyst is from a reliable source and stored correctly. 2. Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (N₂ or Ar) as many catalysts are sensitive to oxygen.[1] |
| Diazo Compound Decomposition: The diazo precursor (e.g., ethyl diazoacetate) can decompose, often leading to carbene dimerization (e.g., forming diethyl maleate and fumarate).[6][7] | 1. Slow Addition: Use a syringe pump to add the diazo compound slowly to the solution containing the catalyst and the alkene.[6] This keeps the instantaneous concentration of the free carbene low, minimizing side reactions.[8] 2. Temperature Control: Avoid excessive heat, which can accelerate decomposition. |
Issue 2: Formation of an Acyclic Adduct Instead of the Cyclopropane
Question: "My starting material is consumed, but I've isolated a major byproduct that appears to be a Michael adduct, not the cyclopropane. Why did the ring fail to close?"
This issue is specific to the Corey-Chaykovsky reaction . The mechanism involves a two-step process: a nucleophilic 1,4-conjugate addition (Michael addition) of the ylide to the acrylate, followed by an intramolecular Sₙ2 reaction to form the cyclopropane and displace the sulfide.[9][10] If the second step fails, the Michael adduct is isolated after workup.
-
Ensure Rigorously Anhydrous Conditions: The intermediate enolate is basic and can be readily protonated by water or other protic sources. Oven-dry all glassware, use anhydrous solvents (e.g., dry DMSO or THF), and maintain an inert atmosphere.[1]
-
Choice of Base and Solvent: The ylide is typically generated by deprotonating a sulfoxonium salt with a strong base like sodium hydride (NaH).[9] Using NaH in an aprotic solvent like DMSO is ideal because the base is non-nucleophilic, and the solvent can facilitate the subsequent Sₙ2 cyclization step.
-
Reagent Stoichiometry: Using a slight excess of the ylide can sometimes help drive the reaction to completion. However, be aware that protic functional groups on the substrate can consume the ylide, necessitating a larger excess.[11]
Issue 3: Polymerization or Formation of Oligomeric Byproducts
Question: "The reaction becomes thick and difficult to stir, and after workup, I'm left with a sticky, uncharacterizable material. What is causing this?"
Ethyl 2,2-dimethylacrylate, like other acrylates, is a monomer susceptible to polymerization under certain conditions.
-
Anionic Polymerization: Strong bases or nucleophiles can initiate the anionic polymerization of the acrylate. This is a risk in the Corey-Chaykovsky reaction if the ylide acts as an initiator rather than solely as a cyclopropanating agent.
-
Solution: Maintain a low temperature to disfavor the polymerization pathway. Ensure rapid and efficient mixing to prevent localized high concentrations of the ylide.
-
-
Radical Polymerization: Although less common in these reaction types, trace impurities or exposure to light/air could initiate radical polymerization.
-
Solution: Degas solvents and ensure the reaction is run under an inert atmosphere in the dark. Adding a radical inhibitor like hydroquinone or BHT is a possible but last-resort diagnostic tool, as it may interfere with the desired reaction.
-
-
Carbene Dimerization and Oligomerization (Metal-Catalyzed): In reactions using diazo compounds, side reactions of the generated metal carbene can lead to various byproducts.
Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is best suited for ethyl 2,2-dimethylacrylate?
For a sterically hindered, electron-deficient alkene, the Corey-Chaykovsky reaction using a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide) is often the most successful method.[9][12] The nucleophilic nature of the ylide readily overcomes the electronic deactivation of the double bond. While transition metal-catalyzed methods can work, they may require significant optimization.[6][13] The Simmons-Smith reaction is generally the least effective choice for this substrate class due to the electrophilic nature of the zinc carbenoid.[3]
Q2: Can I use a sulfonium ylide (e.g., from trimethylsulfonium iodide) instead of a sulfoxonium ylide?
While both can be used, they exhibit different reactivity. With α,β-unsaturated carbonyls, sulfoxonium ylides strongly favor 1,4-addition to give cyclopropanes.[12] Sulfonium ylides are less stable and more reactive, and while they can also give cyclopropanes, they sometimes favor 1,2-addition to the carbonyl group, which would form an epoxide.[14] For an ester like this substrate, 1,4-addition is the primary pathway, but the sulfoxonium ylide is generally considered more reliable for cyclopropanation of enones and related systems.
Q3: My reaction is stereospecific with other alkenes. Will it be with ethyl 2,2-dimethylacrylate?
This question is not applicable to ethyl 2,2-dimethylacrylate as the double bond is prochiral but has no pre-existing E/Z stereochemistry to preserve. The product will be a single enantiomeric pair (a racemate) unless a chiral reagent or catalyst is used. Both Simmons-Smith and metal-catalyzed cyclopropanations are known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[15][16]
Experimental Protocols
Protocol 1: Corey-Chaykovsky Cyclopropanation (Recommended)
This protocol is adapted from established procedures for the cyclopropanation of Michael acceptors.[9][10]
Step-by-Step Methodology:
-
Preparation: In an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Ylide Generation: Carefully add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the NaH suspension at room temperature. The mixture will self-heat, and hydrogen gas will evolve. Stir for approximately 45-60 minutes until the gas evolution ceases and the solution becomes clear.
-
Reaction: Cool the resulting ylide solution to 10-15 °C in a water bath. Add ethyl 2,2-dimethylacrylate (1.0 eq) dropwise via syringe, ensuring the temperature does not exceed 25 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature or warm to 50 °C to ensure completion. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Once complete, carefully pour the reaction mixture into a flask containing ice-water. Extract the aqueous phase several times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (2025).
- Benchchem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
-
Wikipedia. (2023). Simmons–Smith reaction. [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. [Link]
-
Wikipedia. (2023). Metal-catalyzed cyclopropanations. [Link]
-
Purdue University. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]
-
MDPI. (2021). Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. [Link]
-
Chemical Reviews. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Purdue University Graduate School. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
-
ResearchGate. (2025). Simmons‐Smith Cyclopropanation Reaction. [Link]
-
Wikipedia. (2023). Cyclopropanation. [Link]
-
National Institutes of Health. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
ResearchGate. (2023). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. [Link]
-
ResearchGate. (2018). Cyclopropanation of doubly activated alkenes 2 with EDA under catalyst-free conditions. [Link]
-
Patsnap. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. [Link]
-
ETH Zürich. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. [Link]
-
Macmillan Group, Princeton University. (2008). Enolate Formation and Reactivity. [Link]
-
National Institutes of Health. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. [Link]
-
Docentes FCT NOVA. (2003). Stereoselective Cyclopropanation Reactions. [Link]
-
ResearchGate. (2006). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. [Link]
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Technical Support Center: Improving Enantioselectivity in the Synthesis of Ethyl 2,2-dimethylcyclopropan-ecarboxylate
Welcome to the technical support center for the asymmetric synthesis of ethyl 2,2-dimethylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enantioselective cyclopropanation. This compound and its derivatives, such as chrysanthemic acid, are crucial building blocks for pharmaceuticals like Cilastatin and pyrethroid insecticides.[1][2][3] Achieving high enantioselectivity in their synthesis is paramount for ensuring the desired biological activity and minimizing off-target effects.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices.
Troubleshooting Guide: Common Issues in Enantioselective Cyclopropanation
This section addresses specific problems you might encounter during the synthesis of this compound, offering structured solutions and the scientific rationale behind them.
Q1: My reaction is producing a racemic or near-racemic mixture (low enantiomeric excess, ee). What are the most likely causes and how can I fix this?
Answer:
Low enantiomeric excess is a frequent challenge and typically points to issues with the chiral catalyst system or the reaction conditions. Here’s a systematic approach to diagnosing and solving the problem.
Core Directive: The Chiral Ligand is Paramount The single most critical factor for high enantioselectivity is the chiral ligand.[4] Its structure creates the chiral environment around the metal center, which dictates the facial selectivity of the carbene addition to the alkene.
Troubleshooting Workflow for Low Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Breakdown:
-
Chiral Ligand Screening: There is no universal ligand. The optimal choice depends on the metal and the specific substrates. For copper-catalyzed reactions, bis(oxazoline) (BOX) ligands are known to be highly effective.[5] For rhodium catalysts, chiral prolinate derivatives have shown excellent results.[6] If your current ligand is underperforming, screening a small library of related ligands with varying steric and electronic properties is the most logical first step.
-
Catalyst Preparation and Handling:
-
Air and Moisture Sensitivity: Many cyclopropanation catalysts, particularly those involving Cu(I), are sensitive to oxidation. Ensure all glassware is rigorously oven-dried and the reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen).[4]
-
Catalyst Activation: Some catalyst precursors require in-situ activation. For example, Cu(II) precursors are often reduced to the active Cu(I) species. Incomplete activation will lead to a lower concentration of the active chiral catalyst.
-
-
Reaction Temperature: Asymmetric cyclopropanations are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer. The energy difference between the diastereomeric transition states is often small, and thermal energy can overcome this barrier, leading to racemization. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity. A solvent screen is crucial. Non-coordinating solvents like dichloromethane (DCM), pentane, or toluene are often preferred as they are less likely to interfere with the catalyst's active site.
-
Rate of Addition: The diazo compound should be added slowly, typically via a syringe pump, over several hours. This maintains a very low concentration of the highly reactive metal carbene intermediate, minimizing side reactions and the formation of achiral byproducts that can complicate purification and analysis.
Q2: The reaction yield is low, even though the conversion of starting material is high. What's happening?
Answer:
Low isolated yield with high conversion suggests that your starting material is being consumed but is forming undesired side products instead of the target cyclopropane.
Common Side Reactions in Metal-Carbene Chemistry:
-
Carbene Dimerization: The most common side reaction is the coupling of two carbene intermediates to form olefins (e.g., diethyl maleate and fumarate from ethyl diazoacetate). This is often favored at higher concentrations of the carbene.
-
Solution: As mentioned above, ensure slow addition of the diazo compound to keep the instantaneous concentration of the carbene low.[7]
-
-
C-H Insertion: The metal carbene can insert into solvent C-H bonds or even intramolecularly into the substrate's own C-H bonds if sterically accessible.
-
Solution: Choose a solvent with strong C-H bonds that are less susceptible to insertion (e.g., benzene, pentane).
-
-
Ylide Formation: If the substrate contains heteroatoms (like oxygen or nitrogen), the carbene can form a transient ylide, which may then undergo pathways other than cyclopropanation.[8]
Caption: Competing reaction pathways for a metal carbene intermediate.
Q3: I'm observing poor diastereoselectivity (formation of both cis and trans isomers). How can I favor the desired trans-isomer?
Answer:
For many applications, particularly in pyrethroids, the trans-isomer is the more biologically active one.[3] Diastereoselectivity is primarily governed by steric interactions in the transition state.
Factors Influencing Diastereoselectivity:
| Factor | Influence on Diastereoselectivity | Rationale & Actionable Advice |
| Chiral Ligand | High | The steric bulk of the chiral ligand is a primary determinant.[4] Ligands with bulky substituents (e.g., tert-butyl or adamantyl groups on BOX or prolinate catalysts) create a more constrained chiral pocket, forcing the alkene to approach in a specific orientation that minimizes steric clash, often favoring the trans product.[6][8] Action: Screen ligands with increasing steric bulk. |
| Carbene Precursor | Moderate | The size of the ester group on the diazoacetate can influence selectivity. Bulkier esters (e.g., tert-butyl or dicyclohexylmethyl) can increase steric hindrance and favor the trans isomer. |
| Alkene Substitution | High | The inherent structure of the alkene plays a role. In the synthesis of this compound, the substrate is isobutylene (or a precursor), which is prochiral. The catalyst must differentiate between the two faces of the double bond. |
| Metal Center | Moderate | Rhodium(II) catalysts, particularly those with bulky carboxylate or prolinate ligands, are well-known for promoting high trans selectivity in cyclopropanations with ethyl diazoacetate.[6][7] |
Frequently Asked Questions (FAQs)
Q4: Which catalytic system is better for this synthesis: Copper(I) or Rhodium(II)?
A4: Both Cu(I) and Rh(II) complexes are highly effective for asymmetric cyclopropanation. The "better" system depends on your specific goals, available ligands, and substrate.
-
Copper(I) Catalysts: Often paired with bis(oxazoline) (BOX) or Schiff base ligands.[5][9] They are generally less expensive than rhodium catalysts and can provide excellent enantioselectivities (often >95% ee).[5] They can sometimes be more sensitive to air and require careful handling.
-
Rhodium(II) Catalysts: Dirhodium tetracarboxylates, especially those with chiral N-(arylsulfonyl)prolinate ligands, are powerful catalysts.[6] They are known for their high activity and can provide exceptional levels of both diastereoselectivity and enantioselectivity.[6][8] While more expensive, their reliability and high turnover numbers often justify the cost in process development.
Q5: How do I accurately determine the enantiomeric excess (ee) of my product?
A5: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .
-
Principle: These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your product. This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Procedure:
-
Dissolve a small, purified sample of your product in an appropriate solvent (e.g., hexane/isopropanol).
-
Inject the sample onto a chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD for HPLC; cyclodextrin-based columns for GC).[10]
-
The two enantiomers will appear as separate peaks in the chromatogram.
-
The enantiomeric excess is calculated from the areas of the two peaks: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
-
Important: You must first analyze a racemic sample to confirm the identity of the peaks corresponding to each enantiomer.
Q6: Can I use an enzymatic method for this synthesis?
A6: Yes, enzymatic methods, specifically kinetic resolution, are a powerful alternative or complementary strategy.
-
Concept of Enzymatic Kinetic Resolution: This method starts with a racemic mixture of this compound. A lipase (e.g., Novozyme 435) is used to selectively hydrolyze one of the enantiomers (e.g., the (R)-ester) into its corresponding carboxylic acid, leaving the other enantiomer (the desired (S)-ester) unreacted.[1]
-
Workflow:
-
Prepare racemic this compound.
-
Incubate the racemate with a lipase in a buffered aqueous solution.
-
Monitor the reaction by chiral HPLC until ~50% conversion is reached.
-
Stop the reaction and separate the unreacted ester from the newly formed carboxylic acid.
-
-
Advantage: This method can produce both enantiomers in very high optical purity (>99% ee).
-
Disadvantage: The maximum theoretical yield for the desired enantiomer is 50%.
Experimental Protocols
Protocol 1: General Procedure for Rh(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example and must be optimized for your specific ligand and substrate.
-
Glassware Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an argon inlet), and a rubber septum, add the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1.0 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., pentane or CH₂Cl₂, 0.1 M) via cannula, followed by the alkene (isobutylene, condensed at low temperature, or an appropriate precursor; 5-10 equivalents).
-
Diazo Addition: In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.0 equivalent) in the same anhydrous solvent. Place the syringe in a syringe pump.
-
Reaction: Begin stirring the catalyst/alkene mixture and slowly add the ethyl diazoacetate solution over 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound.
-
Analysis: Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC or GC).
References
- Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes.PubMed.
- Technical Support Center: Optimizing Cyclopropanation Reactions.Benchchem.
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.National Institutes of Health (NIH).
- Metal-catalyzed cyclopropanations.Wikipedia.
- Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis.Journal of the American Chemical Society.
- New chiral Schiff base–Cu(II) complexes as cyclopropanation catalysts.ResearchGate.
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes.Journal of the American Chemical Society.
- This compound|16783-11-2.Benchchem.
- Cilastatin | C16H26N2O5S | CID 6435415.PubChem, National Institutes of Health (NIH).
- US3658879A - Process for the preparation of chrysanthemic acid.Google Patents.
- A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl Cyclohex-2-ene-1-carboxylate Derivatives.Benchchem.
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- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enzymatic Hydrolysis of Ethyl 2,2-dimethylcyclopropanecarboxylate
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the enzymatic hydrolysis of Ethyl 2,2-dimethylcyclopropanecarboxylate, with a specific focus on the impact of co-solvents. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common challenges encountered during the enzymatic hydrolysis of this compound in the presence of co-solvents.
Question 1: Why is my enzyme activity unexpectedly low when I add a co-solvent?
Answer:
Several factors can contribute to a decrease in enzyme activity upon the addition of a co-solvent.
-
Enzyme Denaturation: Many organic solvents can disrupt the delicate three-dimensional structure of enzymes, leading to denaturation and loss of catalytic function. This is particularly true for polar, water-miscible solvents that can strip the essential water layer surrounding the enzyme, which is crucial for maintaining its active conformation.[1][2][3]
-
Active Site Inhibition: Co-solvent molecules can directly interfere with the reaction by binding to the enzyme's active site, competing with the substrate (this compound).[4][5][6] This is more common with polar solvents that can form strong interactions with the amino acid residues in the active site.[4]
-
Sub-optimal Co-solvent Concentration: The concentration of the co-solvent is critical. While low concentrations can enhance substrate solubility and increase reaction rates, higher concentrations often lead to an inhibitory effect.[7] It is essential to perform a concentration optimization study for each new co-solvent.
-
Water Activity (aw): The amount of water available to the enzyme, known as water activity, is a critical parameter in non-aqueous or low-water media.[8][9] Hydrophilic co-solvents can "strip" this essential water from the enzyme, reducing its flexibility and catalytic efficiency.[7]
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a range of co-solvents with varying polarities (LogP values). Hydrophobic solvents are often less denaturing than hydrophilic ones.[10]
-
Optimize Co-solvent Concentration: Perform a dose-response experiment by varying the co-solvent concentration (e.g., 1-20% v/v) to identify the optimal level that balances substrate solubility with enzyme activity.[7]
-
Control Water Activity: For reactions in organic media, ensure the enzyme preparation is adequately hydrated. This can be achieved by equilibrating the enzyme with a salt hydrate pair or by adding a specific amount of buffer to the reaction mixture.
-
Consider Enzyme Immobilization: Immobilizing the enzyme, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), can significantly enhance its stability in the presence of organic solvents.[6]
Question 2: How do I select the most appropriate co-solvent for my reaction?
Answer:
The rational selection of a co-solvent is crucial for a successful enzymatic hydrolysis.
-
Substrate Solubility: The primary reason for using a co-solvent is often to increase the solubility of a hydrophobic substrate like this compound.[7][11][12] Therefore, the chosen co-solvent must effectively dissolve the substrate.
-
Enzyme Compatibility: The co-solvent should not irreversibly denature or inhibit the enzyme. A good starting point is to consult literature for solvents that have been successfully used with your specific enzyme or enzyme class (e.g., lipases).[13][14]
-
Solvent Polarity (LogP): The hydrophobicity of a solvent, often quantified by its LogP value, is a key predictor of its effect on enzyme activity. Generally, more hydrophobic solvents (higher LogP) are less disruptive to the enzyme's essential water layer and are often preferred.[13] However, polar aprotic solvents like DMF and acetone have also been shown to be effective in some cases.[7][13]
-
Process Considerations: Downstream processing, environmental impact, and safety are also important factors. "Green" bio-derived solvents are becoming increasingly popular alternatives to traditional organic solvents.[15][16]
Experimental Workflow for Co-solvent Selection:
Caption: A stepwise approach to selecting an optimal co-solvent.
Question 3: My reaction yield is high, but the enantioselectivity has decreased. What could be the cause?
Answer:
A decrease in enantioselectivity in the presence of a co-solvent can be attributed to several factors:
-
Changes in Enzyme Flexibility: Co-solvents can alter the conformational flexibility of the enzyme.[17] Increased flexibility in the active site may lead to a less precise fit for the substrate, thereby reducing the enzyme's ability to discriminate between enantiomers.
-
Solvent-Substrate Interactions: The co-solvent can alter the way the substrate partitions into the active site. This can affect the orientation of the substrate at the catalytic site, leading to a decrease in enantioselectivity.
-
Water Content: As with activity, water content can also influence enantioselectivity. The optimal water activity for high enantioselectivity may differ from that for maximum activity.[8]
Troubleshooting Steps:
-
Re-evaluate Co-solvent Choice: Test co-solvents that are known to maintain or enhance enantioselectivity for your class of enzyme.
-
Fine-tune Co-solvent Concentration: A lower concentration of the co-solvent might be sufficient to improve solubility without negatively impacting enantioselectivity.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity by reducing the flexibility of the enzyme.
-
Adjust Water Activity: Systematically vary the water content in your reaction to find the optimal level for enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a co-solvent in the enzymatic hydrolysis of this compound?
The primary role of a co-solvent in this reaction is to increase the solubility of the relatively hydrophobic substrate, this compound, in the aqueous reaction medium.[7][11] This overcomes mass transfer limitations and can lead to a significant increase in the overall reaction rate.[7]
Q2: Which enzymes are commonly used for the hydrolysis of this compound?
Lipases are the most commonly used enzymes for this transformation, with Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, being particularly effective due to its high activity and enantioselectivity.[7][18]
Q3: Can co-solvents affect the optimal pH and temperature of the enzymatic reaction?
Yes, co-solvents can shift the optimal pH and temperature for an enzymatic reaction. The presence of an organic solvent can alter the pKa values of the ionizable groups in the enzyme's active site, thereby changing the optimal pH. Similarly, co-solvents can affect the thermal stability of the enzyme, which may alter the optimal reaction temperature. It is advisable to re-optimize these parameters after selecting a co-solvent.
Q4: Are there any "green" or more environmentally friendly co-solvent options?
Absolutely. There is a growing interest in using bio-derived solvents and deep eutectic solvents (DESs) as green alternatives to traditional organic solvents in biocatalysis.[12][15] These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources.[12][19]
Data Summary: Effect of Co-solvents on the Hydrolysis of this compound by Novozym 435
| Co-solvent (5% v/v) | Substrate Solubility (mg/L) | Yield of S-(+)-DMCPA (%) | Reference |
| Buffer only | 112.0 | - | [7] |
| DMF | 362.4 | Increased | [7] |
| 1,2-dihydroxypropane | - | Increased | [7] |
| Formaldehyde | - | Increased | [7] |
Note: This table is compiled from data on the enzymatic resolution of racemic this compound.[7] The yield of the desired S-(+)-acid was enhanced in the presence of these co-solvents.
General Experimental Protocol for Enzymatic Hydrolysis with a Co-solvent
-
Reaction Setup:
-
To a suitable reaction vessel, add a phosphate buffer (e.g., 1 M, pH 7.2).
-
Add the chosen co-solvent to the desired final concentration (e.g., 5-15% v/v).
-
Add the substrate, this compound, to the desired concentration (e.g., 50-65 mmol/L).[7]
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) with agitation (e.g., 200 rpm).[7]
-
-
Enzyme Addition:
-
Initiate the reaction by adding the enzyme (e.g., Novozym 435, 0.16 g in 10 mL reaction volume).[7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples using an appropriate analytical technique (e.g., HPLC, GC) to determine the conversion of the substrate and the formation of the product, 2,2-dimethylcyclopropanecarboxylic acid.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
Acidify the reaction mixture to a pH of approximately 1-2 with an acid (e.g., concentrated HCl).[20]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[20]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[20]
-
Purify the product if necessary, for example, by column chromatography or distillation.[20]
-
Mechanism of Co-solvent Influence on Enzyme Activity
Caption: Dual impact of co-solvents on enzymatic reactions.
References
-
Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media. The Journal of biological chemistry, 263(17), 8017-8021. [Link]
-
Gao, W., et al. (2012). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+). Biotechnology & Biotechnological Equipment, 26(6), 3412-3419. [Link]
-
Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media. ResearchGate. [Link]
-
Mozhaev, V. V., et al. (1989). The effect of water content and nature of organic solvent on enzyme activity in low-water media. A quantitative description. European Journal of Biochemistry, 184(3), 597-602. [Link]
-
Zieniuk, B., & Fabiszewska, A. (2019). Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B. Biocatalysis and Biotransformation, 38(4), 285-294. [Link]
-
Yang, Z., & Robb, D. A. (2009). Enzyme Activity in Organic Media. ResearchGate. [Link]
-
Nair, S. K., et al. (2014). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate. ACS Catalysis, 4(11), 4099-4108. [Link]
-
Schoffelen, S., & van Hest, J. C. M. (2021). Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines. Green Chemistry, 23(8), 2849-2864. [Link]
-
Klibanov, A. M. (2001). Biocatalysis in organic solvents. Journal of Chemical Education, 78(4), 490. [Link]
-
Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1328906. [Link]
-
Taka, A., et al. (2024). Harnessing the potential of deep eutectic solvents in biocatalysis: design strategies using CO2 to formate reduction as a case study. Biotechnology for Biofuels and Bioproducts, 17(1), 1-16. [Link]
-
Dwivedee, A., et al. (2022). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. [Link]
-
Singh, R. K., et al. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 25(6), 1148-1158. [Link]
-
Durand, E., et al. (2012). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 101-109. [Link]
-
Brask, J., et al. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6464-6476. [Link]
-
Dwivedee, A., et al. (2022). Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 40(15), 6891-6902. [Link]
-
Krishna, S. H., & Karanth, N. G. (2002). LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW. Critical Reviews in Biotechnology, 22(2), 153-196. [Link]
-
Clark, J. H., et al. (2016). Case Study: Biocatalysis in Bio-derived Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Kumar, A., et al. (2016). Lipase catalysis in organic solvents: advantages and applications. Biological Procedures Online, 18(1), 2. [Link]
-
Kumar, A., et al. (2016). Lipase catalysis in organic solvents: advantages and applications. Biological Procedures Online, 18(1), 2. [Link]
-
Westphal, M. V., et al. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ChemCatChem, 9(1), 136-143. [Link]
-
Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(12), 2823-2836. [Link]
-
Weikl, F., et al. (2019). Combined pressure and cosolvent effects on enzyme activity – a high-pressure stopped-flow kinetic study on α-chymotrypsin. Physical Chemistry Chemical Physics, 21(34), 18641-18649. [Link]
-
Liskova, V., et al. (2020). Organic Co-solvents Affect Activity, Stability and Enantioselectivity of Haloalkane Dehalogenases. ResearchGate. [Link]
-
Gode, C., et al. (2021). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. ChemBioChem, 22(18), 2736-2741. [Link]
-
Scheeren, J. W., et al. (1981). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate. [Link]
-
Martinez, A., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 27(18), 6035. [Link]
-
Iyer, R., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 86(2), 554-562. [Link]
-
Shahmohammadi, S., et al. (2022). Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. ResearchGate. [Link]
-
Iyer, R., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]
- 12. Harnessing the potential of deep eutectic solvents in biocatalysis: design strategies using CO2 to formate reduction as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 15. Case Study: Biocatalysis in Bio-derived Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
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- 19. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Degradation pathways of "Ethyl 2,2-dimethylcyclopropanecarboxylate" under different conditions
Welcome to the technical support center for Ethyl 2,2-dimethylcyclopropanecarboxylate (EDMCC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this versatile chemical intermediate. As a key precursor in the synthesis of pharmaceuticals like Cilastatin and pyrethroid insecticides, understanding its degradation pathways is critical for process optimization, stability testing, and impurity profiling.[1]
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is hydrolysis of the ethyl ester bond to form 2,2-dimethylcyclopropanecarboxylic acid and ethanol. This reaction can be catalyzed by acid, base, or enzymes (such as lipases).[1][2]
Q2: Is the cyclopropane ring stable under typical reaction conditions?
A2: The cyclopropane ring possesses significant ring strain (~27 kcal/mol), which makes it more susceptible to ring-opening reactions than larger cycloalkanes, especially under harsh conditions (e.g., strong acids, high temperatures, or catalytic hydrogenation).[1] However, under standard hydrolytic conditions, the ester linkage is significantly more reactive, and degradation typically occurs there, leaving the cyclopropane ring intact.
Q3: What are the expected products of hydrolysis?
A3: The primary products are 2,2-dimethylcyclopropanecarboxylic acid and ethanol.
Caption: Primary hydrolysis of this compound.
Q4: How can I monitor the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to control ionization) can effectively separate the parent ester from the more polar carboxylic acid degradant. Gas Chromatography (GC-MS) is also suitable for the volatile parent compound.[3][4]
Troubleshooting Guide: Hydrolytic Degradation
Hydrolysis is the most frequently encountered degradation pathway. Below are common issues and solutions for both base- and acid-mediated pathways.
Scenario 1: Incomplete Basic Hydrolysis (Saponification)
Q: I am attempting to saponify this compound to the corresponding acid using NaOH in ethanol, but my reaction is slow and incomplete. What's wrong?
A: This is a common issue. Saponification is a second-order reaction, and several factors can limit its completion.[5][6] Let's troubleshoot the potential causes.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Water | Saponification is a hydrolysis reaction; water is a key reactant. Anhydrous or low-water alcoholic solvents can significantly slow the reaction rate. | Use a mixture of an alcoholic solvent (e.g., methanol or ethanol) and water. A 1:1 mixture is a good starting point to ensure solubility of both the ester and the hydroxide base.[7] |
| Stoichiometric Base | While the reaction is 1:1 stoichiometrically, using a molar equivalent of base may not be sufficient to drive the reaction to completion, especially if other acidic impurities are present or if the reaction is slow. | Use a molar excess of the hydroxide base (e.g., 2-4 equivalents of NaOH or KOH) to ensure the forward reaction is favored and proceeds at a reasonable rate.[7][8] |
| Low Temperature | The activation energy for hydrolysis of this sterically hindered ester may not be overcome at room temperature. | Heat the reaction mixture to reflux. This will significantly increase the reaction rate. Typical saponification reactions are refluxed for several hours.[7][8] |
| Incorrect Work-up | The product of saponification is the sodium or potassium salt of the carboxylic acid, which is water-soluble. If you attempt to extract the product directly with an organic solvent, it will remain in the aqueous layer. | After the reaction is complete, the mixture should be poured into water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous phase must then be acidified with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylate salt, making the neutral carboxylic acid which will precipitate or can be extracted into an organic solvent.[7] |
Workflow for a Successful Saponification Experiment
Caption: Step-by-step workflow for saponification.
Scenario 2: Ring-Opening or Side-Reactions
Q: I am concerned about the stability of the cyclopropane ring under my reaction conditions. When should I be worried about ring-opening?
A: While the ester is the primary site of reactivity, the strained cyclopropane ring can open under certain conditions.
-
Harsh Acidic Conditions: While typical acid-catalyzed hydrolysis (e.g., dilute H₂SO₄ at reflux) primarily targets the ester, prolonged exposure to very strong, hot acids could potentially lead to ring-opening side products.
-
Catalytic Hydrogenation: If you are performing a reaction that involves catalytic hydrogenation (e.g., reducing another functional group in the molecule), the cyclopropane ring is susceptible to hydrogenolysis (cleavage by hydrogen).
Preventative Measures: To preserve the cyclopropane ring, use the mildest conditions possible to achieve your desired transformation. For hydrolysis, enzymatic or standard basic saponification are the safest routes.
Other Degradation Pathways
While hydrolysis is dominant, researchers should be aware of other potential degradation routes, especially when formulating products or designing manufacturing processes.
Enzymatic Degradation
-
Mechanism: Esterase and lipase enzymes, commonly found in biological systems, can efficiently catalyze the hydrolysis of the ester bond. This is a form of biodegradation.[1][9]
-
Significance: This pathway is highly relevant in pharmaceutical development, as in vivo metabolism will rapidly convert the ester to the active carboxylic acid.[10][11] It is also exploited synthetically; for instance, lipase Novozyme 435 is used for the enantioselective hydrolysis of racemic EDMCC to produce the S-(+)-enantiomer of the carboxylic acid, a key intermediate for Cilastatin.[2]
-
Troubleshooting: Inconsistent results in enzymatic reactions are often due to incorrect pH, temperature, or enzyme denaturation. The optimal conditions for Novozyme 435-catalyzed hydrolysis are a pH of 7.2 and a temperature of 30°C.[2]
Photolytic Degradation
-
Predicted Mechanism: While specific studies on EDMCC are scarce, related compounds like pyrethroids undergo photodegradation. The mechanism likely involves the absorption of UV radiation, leading to the formation of radical species.[12] Degradation could proceed via cleavage of the ester bond or reactions involving the cyclopropane ring. In the presence of photosensitizers or reactive oxygen species (ROS) like hydroxyl radicals (•OH), degradation can be accelerated.[13]
-
Significance: This is a critical consideration for the storage of the material and for the environmental fate of related agrochemicals.[14] Materials should be stored in amber vials or protected from direct sunlight.
-
Troubleshooting Analysis: Detecting photolytic degradants can be challenging due to the low concentrations and diverse structures that may be formed. LC-MS/MS is the preferred technique for identifying these trace-level products.[4][15]
Analytical Protocols & Troubleshooting
Protocol: HPLC Method for Monitoring Hydrolysis
-
System: Reversed-Phase HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution: The product, 2,2-dimethylcyclopropanecarboxylic acid, is more polar and will elute earlier than the parent ester.
Analytical FAQs
Q: My HPLC peak for the carboxylic acid product is broad and shows poor shape. Why?
A: This is often caused by the interaction of the carboxylic acid with residual, unpassivated silanol groups on the silica-based column packing. The solution is to lower the pH of the mobile phase by adding an acid (like formic or phosphoric acid). At a pH well below the pKa of the carboxylic acid (~4-5), the molecule will be fully protonated and less likely to interact ionically with the column, resulting in sharper peaks.
Q: I am trying to use GC-MS, but I don't see my carboxylic acid product.
A: Carboxylic acids are generally not volatile enough and are too polar for direct analysis by GC. They tend to stick to the column and produce poor peak shapes or may not elute at all. To analyze the acid by GC, you must first derivatize it to a more volatile ester form, for example, by reacting it with diazomethane or a silylating agent like BSTFA.
References
- Ethyl 2,2-dimethylcyclopropanecarboxyl
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchG
- Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)
- Saponification-Typical procedures - OperaChem. (URL: )
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. (URL: )
- A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. (URL: )
- A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. (URL: )
- Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis - ResearchG
- A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degrad
- Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review - MDPI. (URL: )
- Saponification of Ethyl Acet
- Austin Chemical Engineering. (URL: )
- The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River W
- Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PubMed. (URL: )
- Metabolism and Metabolic Effects of Ethanol, Including Interaction With Drugs, Carcinogens and Nutrition - PubMed. (URL: )
- Pharmacology of ethanol - Wikipedia. (URL: )
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- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 9. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International Commission for Protection against Environmental Mutagens and Carcinogens. ICPEMC Working Paper No. 15/2. Metabolism and metabolic effects of ethanol, including interaction with drugs, carcinogens and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
Removal of unreacted starting materials from "Ethyl 2,2-dimethylcyclopropanecarboxylate"
Welcome to the technical support guide for the purification of Ethyl 2,2-dimethylcyclopropanecarboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product. The guidance herein is grounded in established chemical principles and practical, field-proven experience.
Introduction: Understanding the Purification Challenge
This compound is commonly synthesized via the catalyzed cyclopropanation of 2-methylpropene (isobutylene) with ethyl diazoacetate (EDA).[1] While effective, this synthesis route presents a specific set of purification challenges. The crude product is typically a mixture containing:
-
Target Product: this compound
-
Unreacted Starting Materials: Primarily ethyl diazoacetate (EDA) and residual catalyst.
-
Byproducts: Diethyl maleate and diethyl fumarate, formed from the dimerization of carbene intermediates derived from EDA.[2]
The primary purification goal is the effective and safe removal of these impurities, each requiring a specific strategy. This guide is structured to address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture has a distinct yellow color. What is it, and is it dangerous?
A1: The yellow color is almost certainly due to unreacted ethyl diazoacetate (EDA). EDA is a yellow oil and is both toxic and potentially explosive, especially when heated.[3] It is critical to neutralize or remove residual EDA before proceeding with any heat-based purification steps like distillation. Traces of acid must be eliminated before concentrating any solution containing EDA, as acid promotes its decomposition.[4][5]
Q2: How can I safely remove unreacted ethyl diazoacetate (EDA) before distillation?
A2: The safest method is a chemical quench. Acetic acid is effective for safely neutralizing EDA by converting it into the non-hazardous byproduct, ethyl hydroxyacetate.[6] A common procedure involves the slow, controlled addition of the crude reaction mixture to a solution of aqueous acetic acid. This process should be performed with vigorous stirring in an open or well-ventilated system to safely dissipate the evolved nitrogen gas.[6] An alternative is to wash the organic layer with a dilute acid, but this must be done cautiously and rapidly, as prolonged contact can be hazardous.[4]
Q3: I suspect my product is contaminated with isomeric byproducts. How can I confirm this and remove them?
A3: The most common byproducts are diethyl maleate and diethyl fumarate, resulting from EDA dimerization.[2] These have significantly higher boiling points than the target product (see Table 1). Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical method to confirm their presence.[7][8][9][10] Due to the large boiling point difference, fractional distillation under reduced pressure is highly effective for separation.
Q4: Can I use a simple aqueous wash (workup) to purify my product?
A4: A standard aqueous workup is a crucial first step but is insufficient for complete purification. Washing the crude mixture with water or brine will remove water-soluble impurities like catalyst salts. A subsequent wash with a sodium bicarbonate solution is often used to neutralize any remaining acid from the reaction or quenching step.[5][11] However, this will not remove organic-soluble impurities like EDA or its dimers. Distillation or chromatography is required for final purification.
Troubleshooting Guides
Guide 1: Systematic Purification Workflow
This guide presents a systematic workflow for purifying this compound, from the initial workup to the final product.
Workflow Diagram
Caption: A systematic workflow for purifying this compound.
Step-by-Step Protocol
-
Safety First - Quenching Unreacted EDA:
-
Rationale: EDA is thermally unstable and can decompose explosively.[3] It must be removed before any heating.
-
Protocol: Prepare a solution of 50% acetic acid in water. While stirring vigorously in a well-ventilated fume hood, slowly add the crude reaction mixture to the acetic acid solution. Monitor for controlled gas (N₂) evolution. Continue stirring for 1 hour after the addition is complete to ensure full quenching.[6]
-
-
Aqueous Workup:
-
Rationale: To remove water-soluble catalysts, salts, and the acetic acid/ethyl hydroxyacetate from the quench step.
-
Protocol: Transfer the quenched mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash sequentially with:
-
Water (2x)
-
Saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases, to neutralize all acid.[11]
-
Saturated brine solution (1x) to break emulsions and remove excess water.
-
-
-
Drying and Concentration:
-
Rationale: Removal of residual water is crucial to prevent interference during distillation.
-
Protocol: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Do not heat the flask excessively at this stage.
-
-
Purification by Fractional Distillation:
-
Rationale: The components of the crude mixture have distinct boiling points, making distillation an excellent purification method.[11] Operating under reduced pressure lowers the required temperature, preventing thermal degradation of the product.
-
Protocol:
-
Set up a fractional distillation apparatus.
-
Add the concentrated crude oil to the distillation flask along with boiling chips.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction corresponding to the boiling point of this compound (refer to Table 1). The temperature should remain stable during the collection of the pure fraction.[12]
-
-
-
Purity Verification:
-
Rationale: To confirm the identity and purity of the final product.
-
Protocol: Analyze the collected fraction using GC-MS to check for the absence of starting materials and byproducts.[13] ¹H NMR spectroscopy can be used to confirm the structure.
-
Data Table: Physical Properties for Separation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 142.20[1] | ~77 °C @ 68 mmHg[14] |
| Ethyl Diazoacetate (EDA) | 114.10[15] | 140-141 °C @ 720 mmHg[3][16][17] |
| Diethyl Maleate (Byproduct) | 172.18[18] | 220-225 °C @ 760 mmHg[19][20] |
| Diethyl Fumarate (Byproduct) | 172.18 | 218-219 °C @ 760 mmHg |
Note: Boiling points are pressure-dependent. The significant difference between the product and byproducts allows for efficient separation via fractional distillation.
Guide 2: Troubleshooting Distillation Problems
This guide addresses common issues encountered during the final distillation step.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common distillation issues.
Detailed Explanations
-
Problem: Poor Product Purity
-
Cause: This often results from "flooding" in the distillation column, where excessive vapor flow carries higher-boiling impurities upwards, or from distilling too quickly, which prevents proper vapor-liquid equilibrium.[21][22]
-
Solution: Reduce the heating rate to ensure a slow, steady collection of distillate. Ensure the fractionating column is packed correctly and is appropriate for the scale of the distillation. Increasing the reflux ratio can also improve separation.[23]
-
-
Problem: Low Yield
-
Cause: A common cause is an incorrect thermometer placement. The top of the thermometer bulb must be level with the side arm leading to the condenser to accurately measure the temperature of the vapor being distilled.[11][12] Leaks in the vacuum system are also a frequent culprit.
-
Solution: Verify the thermometer placement before heating. Check all glass joints and tubing for leaks to ensure the system can hold a stable vacuum.
-
-
Problem: Unstable Vacuum
-
Cause: Leaks are the most common reason for a fluctuating vacuum. This can occur at glass joints, hose connections, or through the vacuum pump itself.
-
Solution: Carefully inspect all connections. Use a small amount of vacuum grease on all ground glass joints to ensure a proper seal. Check the pump oil and ensure the pump is in good working order.
-
-
Problem: Bumping / Unstable Boiling
-
Cause: This violent boiling is caused by superheating of the liquid, which can occur without nucleation sites.
-
Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. If you stop the distillation, you must cool the flask before adding new boiling chips. Ensure the heating mantle or oil bath provides even heating to the flask.[11]
-
References
-
PubChem. (n.d.). Diethyl Maleate. National Center for Biotechnology Information. Retrieved from [Link]
-
Weifang Integratechem. (n.d.). Diethyl Maleate (CAS No. 141-05-9). Retrieved from [Link]
-
The Good Scents Company. (n.d.). diethyl maleate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Ethyl diazoacetate. Retrieved from [Link]
-
Stenutz, R. (n.d.). Diethyl Maleate. Internet Drug Index. Retrieved from [Link]
-
Stenutz, R. (n.d.). ethyl diazoacetate. Internet Drug Index. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]
-
ACS Symposium Series. (2014). Development of a Multi-Kilogram Procedure To Prepare, Use, and Quench Ethyl Diazoacetate. American Chemical Society. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 2-methylcyclopropanecarboxylate (CAS 20913-25-1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]
-
ACS Omega. (2018). Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. American Chemical Society. Retrieved from [Link]
-
CBMS. (2012). GENERATION, SEPARATION, AND REACTIONS OF ETHYL DIAZOACETATE USING INTEGRATED MICROFLUIDIC SYSTEM. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-methylcyclopropanecarboxylate. Retrieved from [Link]
-
University of Alberta. (n.d.). Esters. An Introduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting Information For Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic s. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Retrieved from [Link]
-
Aus-e-tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
- Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
-
ChemSynthesis. (n.d.). ethyl 2-(1,2-dihydroxy-2-methylpropyl)cyclopropanecarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
MDPI. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Retrieved from [Link]
-
Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Retrieved from [Link]
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- 3. Ethyl diazoacetate | 623-73-4 [chemicalbook.com]
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- 23. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Ethyl 2,2-dimethylcyclopropanecarboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical cyclopropanation reaction. By understanding the root causes of catalyst failure, you can enhance reaction efficiency, improve yield, and ensure the scalability of your process.
The synthesis of this compound, a key intermediate for valuable pharmaceuticals and pyrethroid insecticides, typically involves the metal-catalyzed reaction of an alkene with a diazo compound, such as ethyl diazoacetate (EDA).[1][2][3][4] Catalysts based on rhodium and copper are most prevalent for this transformation.[2][5] However, the high reactivity of the required metal carbene intermediates also makes the catalytic system susceptible to various deactivation pathways.[6][7] This guide provides in-depth, field-proven insights to diagnose and mitigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve challenges in your experiments.
Question 1: My reaction yield has suddenly dropped, or the reaction is not proceeding at all. What is the likely cause?
A sudden loss of activity is one of the most common issues and often points to catalyst poisoning or improper reaction setup.
Possible Cause 1: Catalyst Poisoning Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the metal catalyst, rendering them inactive.[8][9][10] This is often an irreversible process.
-
Underlying Mechanism: Poisons, such as compounds containing sulfur, phosphorus, or halogens, have high affinity for the transition metal center (e.g., Rh, Cu).[9][11] They bind more strongly than the diazo substrate, preventing the formation of the essential metal-carbene intermediate. Water and oxygen can also act as inhibitors for many sensitive catalytic systems.[11][12]
-
Troubleshooting & Solutions:
-
Feedstock Purity Analysis: Rigorously purify all reactants and solvents. Ensure your alkene substrate is free from residual thiols or other sulfur-containing compounds. Use freshly distilled solvents.
-
Inert Atmosphere: Many cyclopropanation catalysts are sensitive to air and moisture.[12] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All glassware should be oven- or flame-dried immediately before use.
-
Control Experiment: Run the reaction with a fresh, high-purity batch of reagents and catalyst from a trusted supplier to confirm that the issue is with your materials and not the protocol itself.
-
Possible Cause 2: Thermal Degradation (Sintering) Exposing the catalyst to excessively high temperatures can cause the fine metal particles to agglomerate, a process known as sintering.[9][10][11]
-
Underlying Mechanism: Sintering reduces the active surface area of the catalyst.[13] With fewer accessible active sites, the overall reaction rate diminishes significantly. This is particularly problematic for heterogeneous catalysts.
-
Troubleshooting & Solutions:
-
Temperature Control: Precisely monitor and control the reaction temperature. Avoid localized "hot spots" by ensuring efficient stirring.
-
Optimize Conditions: Operate at the lowest temperature that still provides a desirable reaction rate.[9] For highly exothermic reactions, consider slower addition of the diazo compound to manage the heat output.
-
Question 2: The reaction starts efficiently but stops before completion. What's happening?
When a reaction stalls, it often indicates a gradual deactivation process, such as fouling or leaching.
Possible Cause 1: Catalyst Fouling (Coking) Fouling is the physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface.[8][9][13]
-
Underlying Mechanism: Side reactions, such as the polymerization of the alkene or decomposition of the diazo compound, can form insoluble organic materials that coat the catalyst's active sites and block its pores.[13]
-
Troubleshooting & Solutions:
-
Optimize Reactant Concentrations: Avoid excessively high concentrations of the diazo compound, which can favor self-decomposition pathways. A slow, controlled addition via syringe pump is standard practice.
-
Solvent Selection: Ensure your solvent can dissolve all reactants and intermediates effectively to prevent precipitation on the catalyst.
-
Catalyst Regeneration: For heterogeneous catalysts, a fouled catalyst can sometimes be regenerated. This may involve carefully washing with a solvent to remove soluble deposits or a more aggressive treatment like calcination (controlled burning) to remove coke.[9][14][15]
-
Possible Cause 2: Leaching of the Active Metal In heterogeneous catalysis, the active metal component may dissolve from its solid support into the reaction medium.[9]
-
Underlying Mechanism: Certain solvents or impurities can form soluble complexes with the catalyst's metal atoms, causing them to detach from the support. This leads to a continuous loss of active sites.
-
Troubleshooting & Solutions:
-
Support and Solvent Compatibility: Ensure the catalyst support material (e.g., alumina, silica) is stable in your chosen reaction medium.
-
Post-Reaction Analysis: After the reaction, filter the catalyst and analyze the liquid phase for traces of the dissolved metal (e.g., using ICP-MS). If leaching is significant, a different catalyst support or solvent system may be required.
-
Question 3: My enantioselective or diastereoselective reaction is producing poor stereochemical outcomes. Why?
Loss of stereocontrol points to a disruption of the catalyst's precisely organized chiral environment.
Possible Cause 1: Ligand Degradation or Modification For asymmetric catalysis, the chiral ligands that dictate the stereochemical outcome can be altered or displaced.
-
Underlying Mechanism: Certain impurities can act as competing ligands, binding to the metal center and disrupting the carefully designed chiral pocket. Additives or even the solvent can sometimes influence the catalyst's conformation.[16]
-
Troubleshooting & Solutions:
-
Screen for Additive Effects: If using additives, run a control without them to see if they are the source of the issue. Some additives are known to selectively deactivate poisonous nucleophiles and can have profound effects on enantioselectivity.[16]
-
Verify Ligand Purity: Ensure the chiral ligand used to prepare the catalyst is of high purity and has not degraded during storage.
-
Solvent Screening: The polarity of the solvent can significantly impact enantioselectivity.[12] It may be necessary to screen a range of solvents to find the optimal one for your specific substrate-catalyst combination.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation I should be aware of?
The primary mechanisms of catalyst deactivation are broadly classified as chemical, thermal, and mechanical.[6][10]
-
Chemical Deactivation: Includes poisoning (strong adsorption of impurities) and fouling (physical deposition of materials like coke).[8][9][10]
-
Thermal Deactivation: Involves structural changes due to high temperatures, such as sintering (particle agglomeration) or decomposition of the catalyst support.[9][10][13]
-
Mechanical Deactivation: Refers to the physical loss of catalyst material through attrition or crushing, which is primarily a concern in large-scale industrial reactors.[10][13]
Q2: Can a deactivated catalyst be regenerated?
Yes, depending on the deactivation mechanism, regeneration is often possible.[7][17]
-
For Fouling/Coking: Regeneration typically involves a controlled burn-off of carbonaceous deposits in air or oxygen, followed by reduction.[15] Solvent washing can also remove adsorbed organic residues.[15]
-
For Reversible Poisoning: Some poisons can be removed by treating the catalyst under specific temperature and gas flow conditions. For example, water washing can successfully remove accumulated potassium, which acts as a poison on some catalysts.[14]
-
For Sintering: This is generally irreversible. However, some advanced techniques involving oxychlorination and reduction can re-disperse the metal particles.[18]
Q3: What are the key considerations when scaling up a cyclopropanation reaction?
Scaling up from the lab bench to a pilot or industrial scale introduces new challenges.[19]
-
Heat Transfer: Cyclopropanation reactions using diazo compounds are often highly exothermic. What is easily managed in a small flask can become a dangerous runaway reaction in a large reactor.[19] Reactor design must account for efficient heat removal.
-
Mass Transfer: Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and catalyst deactivation.[19]
-
Catalyst Handling: The physical stability (mechanical strength) of the catalyst becomes more important to prevent it from breaking down during stirring or in a packed-bed reactor.[13]
Visualized Workflows and Mechanisms
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the general catalytic cycle for rhodium-catalyzed cyclopropanation and highlights where common deactivation mechanisms interfere.
Caption: Catalytic cycle and points of deactivation.
Troubleshooting Flowchart for Low Reaction Yield
This decision tree provides a logical path to diagnose the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
Summary of Key Parameters
| Parameter | Recommendation | Rationale for Preventing Deactivation |
| Atmosphere | High-purity inert gas (Ar, N₂) | Prevents oxidation of the catalyst and reaction with moisture, which can act as a poison.[12] |
| Reagent Purity | Use purified substrates and freshly distilled, anhydrous solvents. | Removes potential catalyst poisons like sulfur, water, and other nucleophilic impurities.[9] |
| Temperature | Maintain lowest effective temperature; ensure uniform heating. | Avoids thermal degradation and sintering of the catalyst, which reduces active surface area.[9][11] |
| Diazo Addition | Slow, controlled addition via syringe pump. | Minimizes side reactions like dimerization and decomposition that can lead to fouling/coking.[5] |
| Stirring | Vigorous and efficient. | Ensures good mass and heat transfer, preventing localized hot spots and concentration gradients.[19] |
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Validation & Comparative
"Ethyl 2,2-dimethylcyclopropanecarboxylate" vs. methyl 2,2-dimethylcyclopropanecarboxylate in synthesis
In the landscape of fine chemical synthesis, the choice of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of a process. Among the myriad of building blocks available to the modern chemist, cyclopropane-containing molecules hold a special place due to their unique stereochemical properties and their prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of two closely related and widely used intermediates: ethyl 2,2-dimethylcyclopropanecarboxylate and mthis compound .
This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of their synthesis, comparative reactivity, and applications, supported by experimental data and established protocols, to aid in the rational selection of the optimal reagent for your synthetic needs.
Introduction: Key Intermediates in Pharmaceuticals and Agrochemicals
Both ethyl and mthis compound are valuable precursors to 2,2-dimethylcyclopropanecarboxylic acid, a chiral building block essential for the synthesis of a range of important molecules. Their primary applications lie in two major sectors:
-
Pharmaceuticals: As a key chiral precursor in the synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with certain carbapenem antibiotics to prevent their degradation and enhance their therapeutic efficacy.
-
Agrochemicals: As a fundamental structural unit in the industrial synthesis of synthetic pyrethroid insecticides, such as permethrin and cypermethrin. These compounds are widely used in crop protection and public health.
The choice between the ethyl and methyl ester can have significant implications for reaction kinetics, purification strategies, and overall process efficiency.
Physical and Chemical Properties: A Head-to-Head Comparison
While structurally very similar, the seemingly minor difference of a methyl versus an ethyl group can influence the physical and chemical properties of these esters.
| Property | This compound | Mthis compound |
| Molecular Formula | C₈H₁₄O₂ | C₇H₁₂O₂ |
| Molecular Weight | 142.20 g/mol | 128.17 g/mol |
| CAS Number | 16783-11-2 | 932-58-1 |
Synthesis of 2,2-Dimethylcyclopropanecarboxylate Esters
The synthesis of both esters typically proceeds from a common precursor, 2,2-dimethylcyclopropanecarboxylic acid, or through direct cyclopropanation methods.
Common Synthetic Pathways
One prevalent method for the synthesis of the cyclopropane ring is the Simmons-Smith cyclopropanation or its modifications. This reaction involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to react with an alkene.
Experimental Protocol: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid
A representative synthesis of the parent carboxylic acid, which can then be esterified to either the methyl or ethyl ester, is as follows:
-
Esterification of 2-methyl-2-butenoic acid: 2-methyl-2-butenoic acid is esterified to its corresponding methyl or ethyl ester.
-
Cyclopropanation: The resulting ester undergoes cyclopropanation. A common method involves the use of zinc powder and copper(I) chloride-acetyl chloride as catalysts with dibromomethane.
-
Hydrolysis: The cyclopropanated ester is then hydrolyzed to yield racemic 2,2-dimethylcyclopropanecarboxylic acid.
Caption: General synthetic workflow for 2,2-dimethylcyclopropanecarboxylate esters.
Comparative Reactivity: A Tale of Two Esters
The primary difference in reactivity between the ethyl and methyl esters stems from steric and electronic effects. Generally, methyl esters are more reactive in nucleophilic acyl substitution reactions than their ethyl counterparts. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the approaching nucleophile.
Enzymatic Hydrolysis in Pharmaceutical Synthesis
A compelling example of the differential reactivity is observed in the enzymatic resolution of these esters for the synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, the key chiral intermediate for Cilastatin.
In a screening of microbial esterases, it was found that while several strains could hydrolyze racemic this compound (DMCPE), one particular strain, Rhodococcus sp. ECU1013, exhibited high enantioselectivity towards the hydrolytic resolution of mthis compound (DMCPM) , affording the desired (S)-product in 92% enantiomeric excess (ee). Further optimization of the process with the methyl ester in a biphasic system with isooctane led to an isolation yield of 38% and an impressive 99% ee.
Conversely, a study focusing on the enzymatic resolution of This compound using the commercial lipase Novozym 435 achieved a 45.6% yield and 99.2% ee, but this required a longer reaction time of 64 hours. The authors noted that the poor solubility of the ethyl ester in water led to mass transfer limitations.
These findings suggest that for enzymatic resolutions, the choice between the methyl and ethyl ester is highly dependent on the specific enzyme used. However, the methyl ester may offer advantages in terms of reaction rates and solubility in certain biotransformation systems.
Experimental Protocol: Enzymatic Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate
The following is a summary of a typical protocol for the enzymatic resolution of the ethyl ester:
-
Reaction Setup: Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (50 mmol/L) and Novozym 435 (0.16 g) are added to a phosphate buffer (10 ml, 1 mol/L, pH 7.2).
-
Incubation: The reaction mixture is incubated at 30°C with shaking (200 r/min) for a specified period (e.g., 24-64 hours).
-
Work-up and Analysis: Samples are periodically drawn, extracted with ethyl acetate, and analyzed by gas chromatography (GC) to determine the conversion and enantiomeric excess.
Caption: Comparison of enzymatic hydrolysis of ethyl and methyl esters.
Application in Agrochemical Synthesis
The choice between the two in an industrial setting may therefore be influenced by factors beyond simple reaction kinetics, such as:
-
Cost and availability of the starting materials.
-
Boiling points and ease of separation from the reaction mixture.
-
Compatibility with the chosen solvent and catalyst system.
Conclusion: Making an Informed Decision
The selection between ethyl and mthis compound is a nuanced decision that should be based on the specific requirements of the synthetic route.
-
For pharmaceutical applications , particularly enzymatic resolutions for the synthesis of Cilastatin, the methyl ester has shown promise with certain microbial esterases, potentially offering faster reaction times and higher enantioselectivity. However, the ethyl ester has also been successfully employed with commercially available lipases. The optimal choice is therefore enzyme-dependent, and screening of both substrates is recommended.
-
For agrochemical synthesis , where transesterification is a key step, the methyl ester is likely to be the more reactive substrate. This could lead to shorter reaction times or allow for milder reaction conditions. However, practical considerations such as cost, purification, and overall process economics will ultimately dictate the preferred intermediate.
References
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Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid. (URL: [Link])
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Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013. PubMed. (URL: [Link])
-
An Efficient Synthesis of Pyrethroid Insecticides Containing Spiro-fused Cyclopropane Carboxylate. Synthetic Communications. (URL: [Link])
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Understanding the Chemistry: Synthesis Pathways for Pyrethroid Insecticides. Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])
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Polyenylcyclopropane carboxylic esters with high insecticidal activity. PubMed. (URL: [Link])
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Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. (URL: [Link])
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One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. MDPI. (URL: [Link])
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Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. (URL: [Link])
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. (URL: [Link])
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Enantioselective production of 2,2-dimethylcyclopropane carboxylic acid from 2,2-dimethylcyclopropane carbonitrile using the nitrile hydratase and amidase of Rhodococcus erythropolis ATCC 25544. Odesa I. I. Mechnikov National University. (URL: [Link])
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Cilastatin. PubChem. (URL: [Link])
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Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications. (URL: [Link])
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. (URL: [Link])
-
Enantioselective synthesis of hydroxyalkylcyclopropanecarboxylic acid derivatives. Tetrahedron: Asymmetry. (URL: [Link])
- Preparation method for (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid.
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Kinetics of the thermal isomerization of cis-methylcyclopropane carboxylic acid. ResearchGate. (URL: [Link])
-
Methyl 2,2-dimethylcyclopropane-1-carboxylate. PubChem. (URL: [Link])
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Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. (URL: [Link])
- Conformation and reactivity. Part VII.
Comparison of different catalysts for "Ethyl 2,2-dimethylcyclopropanecarboxylate" synthesis
An In-Depth Guide to Catalytic Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate
Introduction: The Significance of the Cyclopropane Moiety
This compound is a pivotal chemical intermediate whose strained three-membered ring structure is a cornerstone for various high-value molecules in the pharmaceutical and agrochemical industries.[1] Its primary application lies as a crucial building block in the industrial synthesis of synthetic pyrethroid insecticides, such as permethrin and cypermethrin, which are valued for their potent activity and favorable safety profiles.[1][2] Furthermore, it serves as a key precursor for S-(+)-2,2-dimethylcyclopropanecarboxylic acid, an essential intermediate in the production of Cilastatin, a renal dehydropeptidase inhibitor co-administered with certain antibiotics to enhance their therapeutic efficacy.[1]
The efficient construction of this cyclopropane ring is therefore a subject of considerable interest. The most prevalent and atom-economical method involves the catalytic decomposition of a diazo compound, typically ethyl diazoacetate, in the presence of an alkene—in this case, isobutylene (2-methylpropene). The choice of catalyst is paramount, as it dictates the reaction's efficiency, yield, and overall economic viability. This guide provides a comparative analysis of the two most prominent classes of catalysts for this transformation: rhodium and copper complexes.
Core Reaction: Metal-Catalyzed Cyclopropanation
The fundamental transformation involves the reaction between isobutylene and ethyl diazoacetate, where a metal catalyst facilitates the extrusion of dinitrogen gas from the diazo compound to generate a metal-carbene intermediate. This highly reactive species then adds across the double bond of the alkene to form the desired cyclopropane ring.
Performance and Experimental Data: Rhodium catalysts are renowned for their high turnover numbers and ability to function at very low catalyst loadings. [3]They are effective for a wide array of alkenes, from electron-rich to electron-poor systems. [4][5]
| Catalyst System | Alkene | Yield | Conditions | Catalyst Loading | Reference |
|---|---|---|---|---|---|
| Rh(I) iminocarbene/AgOTf | Styrene | 99% | Dichloromethane, RT | 1 mol% | [6] |
| Rh₂(OAc)₄ | Ethenylcyclopropane | 80% | Pentane, RT | Not specified | [7] |
| Rh₂(OAc)₄ | Electron-deficient alkenes | Good | Varies | Catalytic | [8]|
Advantages:
-
High Activity & Efficiency: Generally provides higher yields and faster reaction rates compared to other systems.
-
Broad Substrate Scope: Highly versatile for various alkene and diazo compound combinations. [4]* High Selectivity: Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, offer excellent enantioselectivity for asymmetric syntheses. [9][10] Limitations:
-
Cost: Rhodium is a precious metal, making its catalysts significantly more expensive than copper-based alternatives. This can be a major consideration for large-scale industrial synthesis.
Copper(I) and Copper(II) Catalysts
Copper catalysts, used since the earliest days of metal-catalyzed cyclopropanation, remain highly attractive due to their low cost and environmental friendliness. [4][11]Modern systems often employ copper(I) salts like copper(I) triflate (CuOTf) or copper(II) salts like Cu(acac)₂ in combination with chiral ligands for asymmetric reactions. [12][13] Mechanism of Action: The mechanism is analogous to that of rhodium, proceeding through the formation of a copper-carbene intermediate. [14][15]The reaction involves the initial formation of the copper carbene, followed by a concerted, asynchronous addition to the alkene. [14]The coordination of the olefin to the copper center plays a significant role in the reaction pathway. [12]
Performance and Experimental Data: Copper catalysts, especially when paired with well-designed ligands like bisoxazolines (BOX), can achieve excellent yields and stereoselectivities, sometimes rivaling rhodium systems. [13]
| Catalyst System | Alkene | Yield | Conditions | Catalyst Loading | Reference |
|---|---|---|---|---|---|
| Cu(OTf)₂-Bisoxazoline | Styrene | 85% | 20°C, 3h | 0.1 mol% | [13] |
| Cu(I)-tBuBOX | (E)-styryl pinacolboronate | >90% conv. | DCE, RT, 6h | 5 mol% | [16] |
| Cu(acac)₂ | Electron-deficient alkenes | Good | Varies | Catalytic | [8]|
Advantages:
-
Cost-Effectiveness: Copper is significantly cheaper than rhodium, making it a preferred choice for industrial-scale production. [11]* High Enantioselectivity: A vast library of chiral ligands, particularly bisoxazolines, has been developed to achieve high levels of asymmetric induction. [13][17]* Low Toxicity: Copper is generally considered less toxic and more environmentally benign than heavier transition metals.
Limitations:
-
Reactivity: Diazomalonate derivatives, which are less reactive, often require higher reaction temperatures to generate the copper-carbene species. [18]* Catalyst Loading: May require higher catalyst loadings compared to the most active rhodium systems to achieve comparable results.
Head-to-Head Catalyst Comparison
| Feature | Dirhodium(II) Catalysts | Copper Catalysts | Rationale |
| Activity | Very High | High | Rhodium catalysts often exhibit higher turnover frequencies and operate efficiently at lower temperatures. [3] |
| Cost | High | Low | Rhodium is a precious metal, whereas copper is an abundant, inexpensive base metal. [11] |
| Scalability | Good | Excellent | The lower cost of copper makes it more economically viable for large-scale industrial processes. |
| Selectivity | Excellent | Excellent | Both systems can be rendered highly stereoselective with appropriate chiral ligands. [9][13] |
| Sensitivity | Generally robust | Can be sensitive to air/moisture | Copper(I) systems may require inert atmosphere conditions, though many modern catalysts are more robust. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Synthesis
This protocol describes a representative lab-scale synthesis using dirhodium(II) acetate.
Methodology:
-
Inert Atmosphere Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with dirhodium(II) acetate (e.g., 0.01 mol%) and a suitable solvent (e.g., dichloromethane).
-
Alkene Addition: Isobutylene is condensed into the flask at a low temperature or bubbled through the solution. An excess of the alkene is typically used.
-
Diazo Compound Addition: Ethyl diazoacetate (1.0 equivalent) is dissolved in the solvent and placed in the dropping funnel. This solution is added dropwise to the stirred reaction mixture at room temperature over a period of 2-4 hours. (CAUTION: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood. Avoid contact with strong acids or metals that could cause uncontrolled decomposition).
-
Reaction Monitoring: The reaction progress is monitored by the evolution of nitrogen gas and by techniques such as TLC or GC to track the consumption of the diazo compound.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to afford the pure this compound.
Protocol 2: General Procedure for Copper(I)-Catalyzed Asymmetric Synthesis
This protocol outlines a synthesis using a pre-formed or in-situ generated chiral Copper(I)-Bisoxazoline complex, illustrating a common modern approach.
Methodology:
-
Catalyst Preparation (In-Situ): In a flame-dried, nitrogen-purged flask, copper(I) triflate benzene complex (CuOTf·0.5C₆H₆, e.g., 1 mol%) and the chiral bisoxazoline ligand (e.g., 1.1 mol%) are dissolved in a dry solvent like dichloromethane or DCE. The mixture is stirred at room temperature for 30-60 minutes.
-
Alkene Addition: An excess of isobutylene is introduced into the reaction vessel.
-
Diazo Compound Addition: Ethyl diazoacetate (1.0 equivalent) is added slowly via syringe pump over several hours to the stirred catalyst solution. Maintaining a low concentration of the diazo compound is crucial for minimizing side reactions.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the diazo compound is fully consumed.
-
Workup and Purification: The reaction mixture is filtered through a short plug of silica gel to remove the catalyst, and the solvent is evaporated. The product is purified by vacuum distillation or column chromatography.
Conclusion and Outlook
The synthesis of this compound via catalytic cyclopropanation is a mature and efficient process. The choice between a rhodium-based or copper-based system is primarily driven by economic and scale considerations.
-
For large-scale industrial production , the significant cost advantage of copper catalysts makes them the preferred option. The development of highly active and selective copper-ligand systems continues to close the performance gap with their rhodium counterparts.
-
For small-scale synthesis, discovery chemistry, or when maximum efficiency and speed are critical , dirhodium(II) catalysts remain an outstanding choice, providing high yields and clean reactions under mild conditions.
Future research will likely focus on further enhancing the activity of copper catalysts and developing systems based on even more abundant and sustainable metals like iron, aiming to combine the high efficiency of precious metal catalysts with the economic and environmental benefits of base metals.
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Practical Copper-Catalyzed Asymmetric Synthesis of Chiral Chrysanthemic Acid Esters. Organic Process Research & Development - ACS Publications.
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Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. PubMed.
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This compound | 16783-11-2. Benchchem.
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Metal-catalyzed cyclopropanations. Wikipedia.
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Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.
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Guide to enantioselective dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates. The Davies Group - ScholarBlogs.
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Cu(OTf)₂-catalyzed multicomponent reactions. Beilstein Journals.
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Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry - ACS Publications.
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In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. NIH.
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Synthesis of chrysanthemic acid derivatives: A) Initial investigations... ResearchGate.
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Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate. Chem-Impex.
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Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH.
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Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC - NIH.
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Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. Journal of the American Chemical Society - ACS Publications.
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Application of a Chiral Copper-1,1-Bis{2-[(4S)-tert-butyloxazolinyl]}cyclopropan. scielo.br.
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Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. PubMed.
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Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PMC - NIH.
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Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate. TCI Chemicals.
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On the mechanism of the copper-catalyzed cyclopropanation reaction. PubMed.
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Enantioselective synthesis of chiral caronic esters : application to the syntheses of (1)-trans-chrysanthemic acid and its (1)-cis-dibromo vinyl analogue from dimethyl fumarates. Sci-Hub.
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Asymmetric synthesis of chrysanthemic acid. An application of copper carbenoid reaction. rdiscovery.com.
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Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
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On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate.
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Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ACS Publications.
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Rhodium(II)‐Catalyzed Cyclopropanation. ResearchGate.
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Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate.
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Catalytic enantioselective synthesis of alkylidenecyclopropanes. ResearchGate.
-
Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. ResearchGate.
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A Comparative Guide to Enantiomeric Excess Determination of Ethyl 2,2-dimethylcyclopropanecarboxylate by Chiral Gas Chromatography
In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate precise and reliable methods for determining enantiomeric excess (ee).[1][2] Ethyl 2,2-dimethylcyclopropanecarboxylate is a key chiral building block, notably in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I used in combination with the antibiotic imipenem.[3][4] This guide provides an in-depth, comparative analysis of chiral Gas Chromatography (GC) methods for the enantiomeric excess determination of this crucial intermediate.
The Central Role of Chiral GC
Chiral GC stands as a powerful and sensitive analytical technique for the separation of volatile enantiomers.[1][5] The direct approach, utilizing a chiral stationary phase (CSP), is often preferred over indirect methods that require derivatization with a chiral reagent.[6] The principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[2][5]
For this compound, its inherent volatility makes it an ideal candidate for chiral GC analysis without the need for derivatization, streamlining the analytical workflow.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective GC method. Cyclodextrin-based CSPs are widely recognized for their broad applicability and high enantioselectivity.[7][8][9] These cyclic oligosaccharides possess a chiral, hydrophobic cavity and a hydrophilic exterior, enabling a variety of interactions that lead to chiral recognition.[8]
Below is a comparative summary of commonly employed cyclodextrin-based CSPs for the separation of chiral esters, including compounds structurally similar to this compound.
| Chiral Stationary Phase (CSP) | Selector Type | Key Characteristics & Performance Insights | Potential for this compound |
| Beta-Cyclodextrin Derivatives (e.g., Rt-βDEXcst, CHIRALDEX® B-DM) | Derivatized β-Cyclodextrin | Offer a broad range of applications and are often the first choice for method development.[8][10] They demonstrate high shape selectivity.[7] The specific derivatization of the hydroxyl groups on the cyclodextrin rim significantly influences selectivity.[11] | High. The molecular dimensions and functional groups of the analyte are well-suited for interaction with the β-cyclodextrin cavity and its derivatives. |
| Gamma-Cyclodextrin Derivatives (e.g., γ-DEX 120) | Derivatized γ-Cyclodextrin | Possess a larger cavity than their beta counterparts, which can be advantageous for bulkier molecules.[7][8] | Moderate. While potentially effective, the smaller size of this compound may lead to weaker interactions compared to a β-cyclodextrin CSP. |
| Alpha-Cyclodextrin Derivatives (e.g., α-DEX 110) | Derivatized α-Cyclodextrin | Have the smallest cavity size, making them suitable for smaller chiral molecules.[7] They can exhibit unique selectivity for certain positional isomers and epoxides.[7] | Lower. The analyte may be too large for optimal interaction with the smaller α-cyclodextrin cavity. |
Expert Insight: For the separation of this compound, a derivatized beta-cyclodextrin stationary phase is the most promising starting point. The size of the cyclopropane ring and the ethyl ester group are well-matched to the dimensions of the β-cyclodextrin cavity, facilitating the necessary chiral recognition interactions.
Experimental Protocol: Chiral GC Analysis
This section outlines a robust, step-by-step protocol for the enantiomeric excess determination of this compound using a β-cyclodextrin-based chiral GC column.
1. Instrumentation and Column:
-
Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector is suitable.
-
Chiral GC Column: A fused silica capillary column coated with a derivatized β-cyclodextrin stationary phase is recommended (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
2. GC Conditions:
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure. Hydrogen often provides better efficiency and allows for faster analysis times.[12]
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: A temperature gradient is crucial for achieving optimal separation. A typical starting point would be:
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
3. Sample Preparation:
-
Dissolve the sample of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is free of particulate matter by filtering if necessary.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Workflow for Enantiomeric Excess Determination by Chiral GC
Caption: Workflow for ee determination by chiral GC.
Comparative Analysis with Alternative Methods
While chiral GC is a highly effective technique, it is essential to consider other analytical methods for a comprehensive understanding.
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.[13] | Versatile for a wide range of compounds, including non-volatile ones.[13] Well-established with a variety of available CSPs (e.g., polysaccharide-based).[14] | The analyte lacks a strong chromophore, necessitating derivatization for UV detection or the use of less common detectors. Method development can be more time-consuming. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, leading to chemically shifted signals for the enantiomers. | Rapid, non-separative technique. Provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods, especially for low ee values. Requires higher sample concentrations. Can be complex to interpret. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[15] | Can be used for high-throughput screening.[15] | Often requires calibration curves and may not be as accurate as chromatographic methods for precise ee determination.[15] |
References
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Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
-
Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium. ResearchGate. Available at: [Link]
-
Chiral GC Capillary Column, Rt-βDEXcst 30 m, 0.25 mm ID, 0.25 µm. Restek. Available at: [Link]
-
GC COLUMNS. Restek. Available at: [Link]
-
Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2-Dimethylcyclopropanecarboxamide. PubMed. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
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Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. SciSpace. Available at: [Link]
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Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Available at: [Link]
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The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. ScienceDirect. Available at: [Link]
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Determination of Enantiomeric Excess in Confined Aprotic Solvent. PMC. Available at: [Link]
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Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]
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Synthesis, separation and structural analysis of planar chiral carboxy substituted [2.2]metaCyclophanes. AperTO. Available at: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available at: [Link]
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Modeling of Chiral Gas Chromatographic Separation of Alkyl and Cycloalkyl 2-bromopropionates Using Cyclodextrin Derivatives as Stationary Phases. PubMed. Available at: [Link]
-
Chiral stationary phases and applications in gas chromatography. Wiley Online Library. Available at: [Link]
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Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. PMC. Available at: [Link]
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Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil. PubMed. Available at: [Link]
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A Comparative Guide to the Resolution of Ethyl 2,2-dimethylcyclopropanecarboxylate: Chemical vs. Enzymatic Methods
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of intermediates is paramount. Chiral cyclopropane derivatives, in particular, are valuable building blocks for a variety of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of two prominent methodologies for the chiral resolution of racemic ethyl 2,2-dimethylcyclopropanecarboxylate: classical chemical resolution via diastereomeric salt formation and modern enzymatic resolution. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of a resolution strategy.
Introduction: The Significance of Chiral 2,2-Dimethylcyclopropanecarboxylic Acid
This compound is a key precursor to the chiral molecule 2,2-dimethylcyclopropanecarboxylic acid. The enantiomers of this acid are critical components in the synthesis of various pharmaceuticals. The separation of the racemic mixture into its constituent enantiomers is a crucial step to ensure the desired therapeutic effect and to avoid potential off-target effects or reduced efficacy associated with the unwanted enantiomer.
This guide will dissect the underlying principles, experimental workflows, and performance metrics of both chemical and enzymatic resolution techniques for this specific substrate, offering a comprehensive framework for methodological selection.
Chemical Resolution: A Classical Approach
Chemical resolution through the formation of diastereomeric salts is a well-established and widely practiced method for separating enantiomers.[1][2] This technique leverages the different physical properties of diastereomers, such as solubility, to enable their separation by fractional crystallization.[2][3]
The Principle of Diastereomeric Salt Resolution
The core principle involves reacting the racemic carboxylic acid (obtained from the hydrolysis of this compound) with a single enantiomer of a chiral base. This reaction forms a mixture of two diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The purified diastereomeric salt is subsequently treated with an acid to release the desired enantiomer of the carboxylic acid.
Experimental Workflow: Chemical Resolution
Caption: Workflow for the chemical resolution of this compound.
Experimental Protocol: Chemical Resolution with L-carnitine oxalate
This protocol is a representative example for the chemical resolution of 2,2-dimethylcyclopropanecarboxylic acid.[4]
-
Hydrolysis of the Ester: The racemic this compound is first hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).
-
Formation of Diastereomeric Salts: The resulting racemic 2,2-dimethylcyclopropanecarboxylic acid is dissolved in a suitable solvent. The chiral resolving agent, L-carnitine oxalate, is then added to the solution.
-
Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to induce the crystallization of the less soluble diastereomeric salt. The crystallization process may be optimized by varying the solvent, temperature, and cooling rate.
-
Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched 2,2-dimethylcyclopropanecarboxylic acid.
-
Purification and Analysis: The final product is purified, for instance, by extraction and recrystallization. The enantiomeric excess (ee) is determined using chiral chromatography (HPLC or GC).
A reported yield for the preparation of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid using this method is 16.7%.[4]
Enzymatic Resolution: A Biocatalytic Alternative
Enzymatic resolution has emerged as a powerful and "green" alternative to classical chemical methods.[5] This approach utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[6] For the resolution of this compound, lipases are particularly effective.[4]
The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution relies on the principle that one enantiomer of a racemic substrate reacts significantly faster in an enzyme-catalyzed reaction than the other.[7] In the case of this compound, a lipase can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. This results in a product mixture containing one enantiomer as the acid and the other as the unreacted ester, which can then be separated.
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of this compound.
Experimental Protocol: Enzymatic Resolution with Novozym 435
The following is a detailed protocol for the lipase-catalyzed resolution of racemic this compound.
-
Reaction Setup: In a temperature-controlled reaction vessel, racemic this compound is suspended in a buffer solution (e.g., phosphate buffer).
-
Enzyme Addition: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the reaction mixture.[8]
-
Reaction Monitoring: The reaction is stirred at a specific temperature and pH. The progress of the reaction is monitored by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral HPLC or GC.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, the immobilized enzyme is removed by filtration for potential reuse.
-
Product Separation: The aqueous phase, containing the desired carboxylic acid enantiomer, is separated from the organic phase (unreacted ester). The carboxylic acid can be isolated by acidification of the aqueous phase and subsequent extraction with an organic solvent.
-
Purification and Analysis: The isolated carboxylic acid is purified, and its enantiomeric excess is determined. The unreacted ester can also be recovered and racemized for recycling.
Comparative Analysis
The choice between chemical and enzymatic resolution depends on a multitude of factors, including scalability, cost, environmental impact, and desired product purity.
| Feature | Chemical Resolution (Diastereomeric Salt Crystallization) | Enzymatic Resolution (Kinetic Resolution) |
| Principle | Formation and separation of diastereomers based on different physical properties (e.g., solubility).[3] | Enzyme-catalyzed selective transformation of one enantiomer.[7] |
| Selectivity | Dependent on the choice of resolving agent and crystallization conditions. Can be high but often requires optimization. | Generally very high enantioselectivity, often exceeding 99% ee.[4] |
| Yield | Theoretically limited to 50% for the desired enantiomer from the racemate. A reported yield for a similar process is 16.7%.[4] | Theoretically limited to 50% for each enantiomer. However, the unreacted enantiomer can be racemized and recycled, potentially leading to higher overall yields. |
| Reaction Conditions | Often requires stoichiometric amounts of a chiral resolving agent and may involve heating and cooling cycles. | Typically mild conditions (near-neutral pH, ambient to slightly elevated temperatures).[5] |
| Reagents | Requires a chiral resolving agent, which can be expensive. Solvents for crystallization are also needed. | Requires a catalytic amount of an enzyme. Enzymes can be expensive initially but are often reusable. |
| Environmental Impact | Can generate significant solvent waste. The recovery and recycling of the resolving agent can be complex. | Generally considered a "greener" technology due to the use of biodegradable catalysts and milder reaction conditions.[5] |
| Scalability | Well-established for large-scale industrial production.[1] | Readily scalable, with many industrial examples of enzymatic resolutions. |
| Process Development | Can be time-consuming to find the optimal resolving agent and crystallization conditions.[1] | Screening for a suitable enzyme and optimizing reaction conditions can be required. |
Logical Relationship: Experimental Choices and Outcomes
Caption: Factors influencing the choice between chemical and enzymatic resolution.
Conclusion and Future Perspectives
Both chemical and enzymatic resolution methods offer viable pathways to obtain enantiomerically pure 2,2-dimethylcyclopropanecarboxylic acid from its racemic ethyl ester.
Chemical resolution remains a robust and scalable technique, particularly when a suitable resolving agent and crystallization protocol are established. However, it can be resource-intensive and may present challenges in achieving very high enantiomeric excess without multiple recrystallization steps, which can significantly lower the overall yield.
Enzymatic resolution , on the other hand, stands out for its exceptional selectivity, mild reaction conditions, and favorable environmental profile. The ability to reuse the immobilized enzyme catalyst adds to its economic viability, especially at an industrial scale. While the theoretical yield per cycle is 50%, the integration of a racemization step for the unreacted enantiomer can lead to a highly efficient dynamic kinetic resolution process, pushing the overall yield significantly higher.
For the resolution of this compound, the high enantiomeric excess and operational simplicity reported for enzymatic methods using lipases like Novozym 435 make it a compelling choice for modern pharmaceutical and fine chemical manufacturing. The future of chiral resolution will likely see a continued trend towards biocatalytic methods, driven by the increasing demand for sustainable and highly efficient synthetic processes.
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Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
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- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
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Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Chiral resolution. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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- Application Notes and Protocols for the Enzymatic Synthesis of Dimethyl Azel
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"Ethyl 2,2-dimethylcyclopropanecarboxylate" as an alternative to other cyclopropane building blocks
An In-Depth Guide to Ethyl 2,2-dimethylcyclopropanecarboxylate: A Comparative Analysis for the Modern Synthetic Chemist
In the landscape of contemporary drug discovery and medicinal chemistry, the cyclopropane motif has emerged as a cornerstone for innovation. Its inherent three-dimensionality, conformational rigidity, and unique electronic properties offer a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target binding potency.[1] This guide provides a senior application scientist's perspective on this compound (EDMCC), a pivotal building block, and objectively compares its utility against other prevalent cyclopropane synthons and cyclopropanation strategies.
This compound (EDMCC): The Workhorse Building Block
This compound is a versatile and economically significant chemical intermediate, primarily valued for the gem-dimethyl substituted cyclopropane core it provides.[2] This structural element is a key pharmacophore in numerous commercial drugs and agrochemicals.[3]
Synthesis and Availability
The industrial synthesis of EDMCC is well-established, often involving the catalytic cyclopropanation of an appropriate alkene with a carbene precursor. One common and efficient method is the reaction of ethyl 2,2-dimethylacrylate with diazomethane, catalyzed by copper(I) chloride under mild conditions.[2] The availability of the starting materials and the efficiency of this transformation contribute to EDMCC's status as a readily accessible building block.
Caption: Synthesis of EDMCC via copper-catalyzed cyclopropanation.
Reactivity and Strategic Applications
The true value of EDMCC lies in its predictable reactivity, allowing for divergent synthesis of more complex molecules. The ester functionality serves as a versatile handle for a variety of transformations.
-
Pharmaceutical Synthesis: EDMCC is a key chiral precursor in the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid, which is a critical intermediate in the production of Cilastatin.[2] Cilastatin is a renal dehydropeptidase inhibitor co-administered with certain antibiotics to prevent their degradation and enhance therapeutic efficacy.[2] This pathway underscores the importance of the ester hydrolysis.
-
Agrochemicals: It serves as a crucial building block in the industrial synthesis of synthetic pyrethroid insecticides, such as permethrin and cypermethrin, which are valued for their high efficacy and relatively low mammalian toxicity.[2]
-
Chemical Derivatization: The ester group can undergo standard transformations, including reduction to the corresponding alcohol using reagents like lithium aluminum hydride, or nucleophilic substitution with amines to form amides.[2] These transformations open pathways to a wide array of derivatives for screening libraries. The ethyl group also enhances lipophilicity compared to its carboxylic acid counterpart, a factor that can be crucial for drug delivery.[2]
Caption: Divergent reactivity of the EDMCC building block.
A Comparative Look at Alternative Cyclopropane Building Blocks
While EDMCC is a powerful tool, the optimal choice of a cyclopropane synthon is dictated by the target molecule's required substitution and functionality. Several other classes of building blocks offer distinct synthetic advantages.
| Building Block Class | Key Features | Primary Applications | Limitations |
| This compound (EDMCC) | Provides a stable gem-dimethyl cyclopropane core; ester handle for functionalization. | Precursor to Cilastatin, pyrethroid insecticides.[2] | Substitution pattern is fixed; requires multi-step synthesis for other ring substitutions. |
| Donor-Acceptor (DA) Cyclopropanes | Vicinal electron-donating and withdrawing groups polarize a C-C bond, enabling regioselective ring-opening. | Synthesis of functionalized γ-butyrolactones, cyclopentanes, and other complex acyclic and heterocyclic systems.[4] | The inherent reactivity can be a liability if the cyclopropane ring needs to be retained. |
| Cyclopropanols / Cyclopropanones | Highly strained and reactive; serve as versatile three-carbon synthons for ring-opening and expansion reactions. | Access to β-substituted ketones, cyclobutanones (via semipinacol rearrangement), and other C3-elongated structures.[5] | Often unstable, requiring the use of synthetic equivalents; limited commercial availability.[5] |
| Nitrocyclopropanes | A specialized class of DA cyclopropanes where the nitro group acts as a powerful electron-withdrawing group and a versatile synthetic handle.[6] | Synthesis of aminocyclopropanes, ring expansion to larger heterocycles.[6] | Synthesis can be challenging; handling of nitro compounds requires specific precautions. |
| Cyclopropylboronates | The boronate group allows for subsequent Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification.[7] | Chemoenzymatic synthesis of diverse, enantiopure cyclopropane libraries for drug discovery.[7] | Requires access to specialized biocatalysts or multi-step chemical synthesis. |
Strategic Comparison of Cyclopropanation Methodologies
The choice of building block is intrinsically linked to the method used to construct the cyclopropane ring itself. Understanding these methods is crucial for designing an efficient synthesis.
| Method | Reagents/Catalyst | Key Characteristics & Best Use Cases |
| Transition-Metal Catalyzed (e.g., for EDMCC) | Diazo compounds (e.g., Ethyl Diazoacetate) + Rh(II) or Cu(I) catalysts. | Highly versatile and efficient. Offers excellent control over stereochemistry, including high enantioselectivity with chiral ligands. Broad substrate scope.[8] |
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) + Zinc-Copper Couple (or Diethylzinc).[9] | A classic, reliable, and stereospecific method. Excellent for the diastereoselective cyclopropanation of alkenes with directing groups, such as allylic alcohols. |
| Michael-Initiated Ring Closure (MIRC) | Sulfur ylides (Corey-Chaykovsky) or reaction of electron-deficient alkenes with nucleophilic carbanions.[10] | Excellent for synthesizing cyclopropanes bearing electron-withdrawing groups (e.g., ketones, esters). Can sometimes proceed without a metal catalyst.[10] |
| Kulinkovich Reaction | Grignard reagents + Esters with a Ti(IV) alkoxide catalyst.[9] | A unique method that directly synthesizes 1-substituted cyclopropanols from esters. |
| Photochemical Cyclopropanation | Diazo compounds + visible light/photocatalyst.[11] | Offers mild and sustainable reaction conditions, avoiding harsh reagents or high temperatures. Can provide unique selectivity. |
graph TD { A[Synthetic Target with Cyclopropane] --> B{Strategy Selection}; B --> C[Build Ring First: Cyclopropanation]; B --> D[Functionalize Existing Ring: Building Block Approach];C --> C1[Simmons-Smith]; C --> C2[Catalytic/Diazo]; C --> C3[MIRC]; D --> D1[EDMCC]; D --> D2[DA Cyclopropanes]; D --> D3[Cyclopropanols]; subgraph "Cyclopropanation Methods" C1; C2; C3; end subgraph "Building Block Synthons" D1; D2; D3; end style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
}
Caption: Decision workflow for incorporating cyclopropane motifs.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols.
Protocol 1: Hydrolysis of EDMCC to 2,2-dimethylcyclopropanecarboxylic acid
This protocol details the key step in synthesizing the core of Cilastatin from EDMCC.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in ethanol (5 mL per mmol of ester) in a round-bottom flask, add a 2 M aqueous solution of sodium hydroxide (2.0 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2,2-dimethylcyclopropanecarboxylic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of Geraniol
This protocol demonstrates a classic alternative for creating a cyclopropane ring on a molecule with a directing hydroxyl group.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add diethyl ether (10 mL) and a zinc-copper couple (2.2 equiv.). To this suspension, add diiodomethane (2.0 equiv.) dropwise via syringe. A gentle reflux should be observed. Stir the mixture for 30 minutes at room temperature to form the organozinc carbenoid.
-
Reaction Execution: Dissolve geraniol (1.0 equiv.) in diethyl ether (5 mL) and add it dropwise to the carbenoid suspension at 0 °C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS for the disappearance of geraniol.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the cyclopropanated product.
Conclusion
This compound is an exceptionally valuable and robust building block, particularly when the synthesis calls for a gem-dimethyl substituted cyclopropane core. Its utility is proven in large-scale industrial applications for both pharmaceuticals and agrochemicals. However, it represents one of many powerful tools available to the synthetic chemist. For syntheses requiring more complex substitution patterns or those leveraging ring-opening strategies, alternative building blocks like donor-acceptor cyclopropanes or cyclopropanols offer distinct advantages. A thorough understanding of both the available building blocks and the fundamental cyclopropanation reactions is paramount for the strategic and efficient design of novel, high-value molecules.
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Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate. (n.d.). Mol-Instincts. Retrieved January 13, 2026, from [Link]
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Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. (n.d.). Mol-Instincts. Retrieved January 13, 2026, from [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved January 13, 2026, from [Link]
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Synthesis and Applications of Cyclopropanones and Their Equivalents as Three-Carbon Building Blocks in Organic Synthesis - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Synthesis of ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylate. (n.d.). SureChEMBL. Retrieved January 13, 2026, from [Link]
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Commonly used methods for cyclopropanation reactions. - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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ethyl 2-methylcyclopropanecarboxylate - 20913-25-1, C7H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 13, 2026, from [Link]
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Cyclopropanation - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to the Spectroscopic Signatures of Ethyl 2,2-dimethylcyclopropanecarboxylate Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic agents. The seemingly subtle difference between cis and trans isomers can lead to vastly different pharmacological activities. This guide provides an in-depth comparison of the expected spectroscopic data for the cis and trans isomers of Ethyl 2,2-dimethylcyclopropanecarboxylate, a key building block in the synthesis of various pharmaceuticals and agrochemicals.
The Structural Landscape: Cis vs. Trans Isomers
The core difference between the cis and trans isomers of this compound lies in the spatial arrangement of the substituents on the cyclopropane ring. In the cis isomer, the ethyl carboxylate group and the substituent on the adjacent carbon are on the same face of the ring, leading to greater steric interaction. Conversely, in the trans isomer, these groups are on opposite faces, resulting in a less sterically hindered conformation. These structural nuances give rise to distinct spectroscopic fingerprints.
Caption: Molecular structures of cis and trans isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The key diagnostic features are the chemical shifts (δ) and the coupling constants (J) of the cyclopropyl protons.
Theoretical Underpinnings of ¹H NMR Differentiation
The cyclopropane ring possesses a unique electronic structure that creates a shielding cone along its perpendicular axis. Protons situated within this cone experience an upfield shift in their resonance frequency.[1][2] The positioning of the bulky ethyl carboxylate and methyl groups in the cis and trans configurations leads to predictable differences in the chemical shifts of the ring protons due to varying steric and anisotropic effects.[3]
Crucially, the vicinal coupling constants (³J) between protons on adjacent carbons of the cyclopropane ring are highly dependent on their dihedral angle. It is a well-established principle that the coupling constant for cis protons (dihedral angle of ~0°) is significantly larger than for trans protons (dihedral angle of ~120°).[4][5][6] This difference in ³J values is often the most definitive method for assigning stereochemistry in cyclopropane systems.
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Key Differentiator |
| H on C1 | More deshielded | Less deshielded | Steric compression from the adjacent ester group in the cis isomer causes deshielding. |
| H on C3 | Varies based on proximity to ester | Varies based on proximity to ester | |
| CH₂ (ethyl) | ~4.1 | ~4.1 | Little change expected. |
| CH₃ (ethyl) | ~1.2 | ~1.2 | Little change expected. |
| CH₃ (gem-dimethyl) | Two distinct singlets | Two distinct singlets | The chemical shifts of these methyl groups can be influenced by the orientation of the ester group. |
| ³J (H₁-H₃) | ~8-10 Hz | ~4-6 Hz | Definitive indicator: Jcis > Jtrans.[4][5] |
Disclaimer: These are predicted values based on established principles. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information about the carbon framework of the isomers.
Theoretical Basis for ¹³C NMR Distinction
The steric interactions that influence ¹H NMR also affect the ¹³C chemical shifts. The "gamma-gauche" effect is particularly relevant here. In the cis isomer, the steric compression between the ethyl carboxylate group and the substituents on the adjacent carbon can cause an upfield (shielding) shift for the involved carbons compared to the less hindered trans isomer.[7]
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Key Differentiator |
| C=O | Slightly upfield | Slightly downfield | Shielding in the cis isomer due to steric effects.[7] |
| C1 & C3 | Upfield | Downfield | The gamma-gauche effect in the cis isomer leads to shielding. |
| C2 | Similar in both | Similar in both | |
| CH₂ (ethyl) | ~60 | ~60 | Little change expected. |
| CH₃ (ethyl) | ~14 | ~14 | Little change expected. |
| CH₃ (gem-dimethyl) | Two distinct signals | Two distinct signals | The chemical shifts will differ slightly due to the different magnetic environments. |
Disclaimer: These are predicted values based on established principles. Actual values may vary depending on the solvent and other experimental conditions.
Caption: General experimental workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for stereoisomer differentiation in this case, subtle differences in the spectra can be expected.
Expected IR Spectral Features
The most prominent feature in the IR spectrum of both isomers will be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹.[8] The C-O stretching vibrations will also be present in the 1000-1300 cm⁻¹ region.[8]
The primary difference between the cis and trans isomers may manifest as slight shifts in the C=O stretching frequency. The increased steric strain in the cis isomer could potentially lead to a slight increase in the C=O bond length and a corresponding decrease in the stretching frequency compared to the trans isomer. However, this difference is expected to be small and may be difficult to resolve without high-resolution instrumentation.[9] The fingerprint region (below 1500 cm⁻¹) will also show unique patterns for each isomer, but these are often complex and difficult to assign without reference spectra.
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Patterns
Both isomers will exhibit the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₈H₁₄O₂). The fragmentation patterns are also expected to be very similar, as they are primarily dictated by the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl group.[10][11]
While the primary fragmentation will be similar, the relative abundances of certain fragment ions might differ slightly between the two isomers due to differences in their steric strain and overall stability. The more strained cis isomer might undergo certain fragmentations more readily than the trans isomer, leading to subtle variations in the mass spectrum.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Determine chemical shifts relative to a reference standard (e.g., TMS) and measure coupling constants from the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The definitive differentiation of cis and trans isomers of this compound relies heavily on a careful analysis of their ¹H NMR spectra. The significant and predictable difference in the vicinal coupling constants between the cyclopropyl protons serves as the most reliable diagnostic tool. Complementary information from ¹³C NMR, particularly the upfield shift of sterically hindered carbons in the cis isomer, further strengthens the structural assignment. While IR and MS can provide valuable confirmation of the overall structure and functional groups, their utility in distinguishing between these specific stereoisomers is more limited. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the stereochemistry of these important synthetic intermediates.
References
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ResearchGate. (n.d.). Increased steric strain adjacent to cyclopropane. Retrieved from [Link]
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ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
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ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
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Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, August 21). Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Retrieved from [Link]
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PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
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Sci-Hub. (1982). Polar substituent effects on 13 C NMR spectra in ethyl cis‐2‐substituted cyclopropane carboxylates. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between experimental and calculated IR spectra for the cis... Retrieved from [Link]
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ResearchGate. (n.d.). The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis. Retrieved from [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy: A Theoretical Study. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different... Retrieved from [Link]
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University of California, Irvine. (n.d.). Supporting Information. Retrieved from [Link]
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YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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The Stereochemical Imperative: A Comparative Guide to Racemic vs. Enantiomerically Pure Ethyl 2,2-dimethylcyclopropanecarboxylate in Drug Synthesis
In the intricate world of pharmaceutical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. This guide delves into the pivotal role of stereochemistry in the application of a key building block, Ethyl 2,2-dimethylcyclopropanecarboxylate, by comparing the use of its racemic mixture versus its enantiomerically pure form in the synthesis of active pharmaceutical ingredients (APIs). Through an in-depth analysis of the synthesis of the renal dehydropeptidase-I inhibitor, Cilastatin, and an exploration of its application in the development of novel anticonvulsants, we will illuminate the profound impact of chirality on drug efficacy and safety.
The Fork in the Road: Racemic Mixture vs. Single Enantiomer
This compound is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers: (S)-(+)-Ethyl 2,2-dimethylcyclopropanecarboxylate and (R)-(-)-Ethyl 2,2-dimethylcyclopropanecarboxylate. When synthesized through many conventional chemical methods, the result is a 50:50 mixture of these two enantiomers, known as a racemic mixture.
The critical decision for a medicinal chemist is whether to proceed with this racemic mixture or to invest in the separation or asymmetric synthesis of a single, enantiomerically pure compound. This decision is not merely a matter of chemical elegance; it is a fundamental consideration that dictates the biological activity, side-effect profile, and ultimately, the therapeutic success of the final drug product.
Case Study 1: Cilastatin - The Necessity of Enantiomeric Purity
Cilastatin is a crucial component of the blockbuster antibiotic combination, imipenem/cilastatin.[1][2][3][4] Imipenem is a powerful broad-spectrum carbapenem antibiotic that is rapidly metabolized and inactivated by the renal enzyme dehydropeptidase-I (DHP-I).[5] Cilastatin's role is to inhibit this enzyme, thereby protecting imipenem from degradation and ensuring its therapeutic efficacy.[5]
The synthesis of Cilastatin relies on the (S)-(+)-enantiomer of 2,2-dimethylcyclopropanecarboxylic acid, which is derived from the corresponding ethyl ester. Authoritative sources, including PubChem, specify the stereochemistry of the active Cilastatin molecule, highlighting the (1S) configuration of the cyclopropane ring.[5] Crucially, research has demonstrated that the enzyme-inhibitory activity of the 2,2-dimethylcyclopropyl moiety resides specifically with the 1S isomer .[6] This lock-and-key interaction between the drug and its target enzyme is highly stereospecific.
This specificity underscores the necessity of using enantiomerically pure (S)-(+)-Ethyl 2,2-dimethylcyclopropanecarboxylate in the synthesis of Cilastatin. The use of a racemic mixture would result in the synthesis of a mixture of Cilastatin diastereomers, with only one being pharmacologically active. The inactive isomer would not only be a superfluous chemical entity but could also potentially contribute to unforeseen side effects or place an unnecessary metabolic burden on the patient.
The Synthetic Strategy: From Racemate to Enantiopure Precursor
The industrial production of the enantiomerically pure precursor for Cilastatin typically involves a two-stage process: the synthesis of the racemic ester followed by a chiral resolution step.
A common and effective method for the synthesis of cyclopropanes is the reaction of an alkene with a diazo compound in the presence of a metal catalyst. For this compound, this involves the reaction of 2-methylpropene with ethyl diazoacetate.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
Ethyl diazoacetate
-
2-Methylpropene (isobutylene)
-
Anhydrous copper(II) sulfate or other suitable copper catalyst
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Activation: In a flame-dried reaction vessel under an inert atmosphere, suspend anhydrous copper(II) sulfate in the chosen anhydrous solvent.
-
Reaction Setup: Cool the reaction vessel to a suitable temperature (e.g., 0 °C) and introduce a stream of 2-methylpropene gas into the stirred suspension.
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate in the anhydrous solvent to the reaction mixture dropwise over a period of several hours. Caution: Ethyl diazoacetate is a potentially explosive and toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the ethyl diazoacetate.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure to yield racemic this compound.
With the racemic ester in hand, the next critical step is to isolate the desired (S)-(+)-enantiomer. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for achieving this. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For the resolution of racemic this compound, the lipase Novozym 435 (immobilized Candida antarctica lipase B) is widely used.[5] The enzyme selectively hydrolyzes the (S)-(+)-ester to the corresponding (S)-(+)-carboxylic acid, while leaving the (R)-(-)-ester largely untouched.
Experimental Protocol: Enzymatic Resolution of Racemic this compound
Materials:
-
Racemic this compound
-
Immobilized Lipase (Novozym 435)
-
Phosphate buffer (e.g., pH 7.2)
-
Organic co-solvent (e.g., N,N-dimethylformamide - DMF)
-
Acid for work-up (e.g., HCl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 1 M phosphate buffer, pH 7.2). Add an organic co-solvent like DMF (e.g., up to 15% v/v) to improve the solubility of the substrate.
-
Addition of Substrate and Enzyme: Add the racemic this compound to the buffered solution, followed by the addition of Novozym 435.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-56 hours).
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product and remaining substrate using chiral high-performance liquid chromatography (HPLC).
-
Work-up and Separation:
-
Filter to remove the immobilized enzyme (which can often be washed and reused).
-
Acidify the aqueous phase with HCl to a pH of approximately 2-3 to protonate the (S)-(+)-carboxylic acid.
-
Extract the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with an organic solvent like ethyl acetate.
-
The unreacted (R)-(-)-Ethyl 2,2-dimethylcyclopropanecarboxylate will remain in the organic phase from the initial reaction or can be extracted separately.
-
-
Purification: The separated (S)-(+)-acid and (R)-(-)-ester can be further purified by standard techniques if required.
Performance Comparison: Cilastatin Synthesis
| Feature | Racemic Precursor Approach | Enantiomerically Pure Precursor Approach |
| Active Drug Yield | Low (theoretically 50% max) | High |
| Product Purity | Mixture of diastereomers | Single, active diastereomer |
| Downstream Purification | Complex and costly separation of diastereomers | Simplified |
| Pharmacological Profile | Inconsistent, potential for side effects from inactive isomer | Consistent, optimized therapeutic effect |
| Regulatory Approval | Highly unlikely for a new drug application | Standard requirement for chiral drugs |
}
Synthetic pathways for Cilastatin.
Case Study 2: Anticonvulsant Drug Discovery - A Role for the Racemate
While the synthesis of a specific, single-isomer drug like Cilastatin demands an enantiomerically pure starting material, the story is different in the early stages of drug discovery. Here, the goal is often to screen a library of compounds for a desired biological activity. In this context, using a racemic mixture can be a more time- and resource-efficient strategy.
Research has shown that derivatives of this compound exhibit promising anticonvulsant activity.[6][7] In a study exploring new anticonvulsants, a series of 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives were synthesized from the racemic ester and evaluated for their ability to protect against seizures in animal models.
Rationale for Using a Racemic Mixture in Initial Screening
-
Efficiency: Synthesizing and testing a racemic mixture is faster and less expensive than resolving the enantiomers of each new derivative.
-
Broad Screening: This approach allows for the rapid assessment of the general pharmacophore to identify "hits" with promising activity.
-
Deconvolution at a Later Stage: If a racemic "hit" is identified, the individual enantiomers can then be synthesized or resolved and tested to determine which one is responsible for the activity (the "eutomer") and to assess the activity of the other enantiomer (the "distomer").
Experimental Data: Anticonvulsant Activity
In one such study, several racemic compounds showed significant anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. For instance, the most active compound, designated 6m , exhibited a median effective dose (ED₅₀) of 9.8 mg/kg in the MES test and a median toxic dose (TD₅₀) of 332.2 mg/kg, resulting in a protective index (PI = TD₅₀/ED₅₀) of 33.9.[7]
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
| 6g | 22.1 | 289.5 | 13.1 |
| 6m | 9.8 | 332.2 | 33.9 |
| 6w | 25.6 | 312.7 | 12.2 |
Data adapted from He et al., Eur J Med Chem. 2012.[7]
This data clearly demonstrates that the racemic mixture possesses significant biological activity. While it is highly probable that one enantiomer is more active than the other, the initial screening of the racemate successfully identified a promising lead for further development.
}
Drug discovery workflow for anticonvulsants.
Conclusion: A Tale of Two Synthetic Strategies
The case of this compound beautifully illustrates the context-dependent nature of choosing between a racemic mixture and an enantiomerically pure compound in drug synthesis.
-
For a well-defined, stereospecific target like the enzyme DHP-I, the use of an enantiomerically pure precursor is not just advantageous, it is essential. The synthesis of Cilastatin from (S)-(+)-Ethyl 2,2-dimethylcyclopropanecarboxylate ensures the production of a single, active pharmaceutical ingredient, maximizing therapeutic benefit and minimizing potential risks associated with inactive isomers.
-
In the exploratory phase of drug discovery, the use of a racemic mixture can be a pragmatic and effective strategy. The initial screening of racemic derivatives of this compound for anticonvulsant activity allows for the rapid identification of promising chemical scaffolds, which can then be further investigated in their enantiomerically pure forms.
Ultimately, a deep understanding of the biological target and the principles of stereochemistry is paramount for making informed decisions in the synthesis of novel therapeutics. The choice between a racemate and a single enantiomer is a strategic one that can significantly impact the trajectory of a drug development program.
References
- Kropp, H., et al. (1985). Inhibition of the mammalian beta-lactamase renal dipeptidase (dehydropeptidase-I) by (Z)-2-(acylamino)-3-substituted-propenoic acids. Journal of Medicinal Chemistry, 28(7), 891-895.
- He, X., et al. (2012). Synthesis and Anticonvulsant Activity of Ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate Derivatives. European Journal of Medicinal Chemistry, 54, 542-548.
- Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical Biology & Drug Design, 84(2), 234-241.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6435415, Cilastatin. Retrieved from [Link].
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Organic Syntheses. (n.d.). Ethyl diazoacetate. Organic Syntheses Procedure. Retrieved from [Link].
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Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link].
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- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Imipenem-Cilastatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Buckley, M. M., Brogden, R. N., & Heel, R. C. (1992). Imipenem/cilastatin: an update of its antibacterial activity, pharmacokinetics and therapeutic efficacy in the treatment of serious infections. Drugs, 44(3), 408-444.
- Wang, L., et al. (2012). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium. Biotechnology & Biotechnological Equipment, 26(6), 3412-3417.
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A Senior Application Scientist's Guide to Benchmarking Purification Methods for Ethyl 2,2-dimethylcyclopropanecarboxylate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Ethyl 2,2-dimethylcyclopropanecarboxylate, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Achieving high purity of this compound is critical for ensuring the desired reaction outcomes, yields, and the safety and efficacy of the final products. This guide provides an in-depth comparison of common purification methods for this compound, supported by experimental insights and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.
Introduction: The Importance of Purity
This compound is a volatile, liquid ester. Its purification is often complicated by the presence of structurally similar impurities, unreacted starting materials, and byproducts from its synthesis. The choice of purification method depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available equipment. In this guide, we will explore three primary purification techniques: Fractional Distillation, Preparative Gas Chromatography (GC), and Low-Temperature Crystallization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation for developing any successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Boiling Point | 90 °C at 15 Torr | ChemBK |
| Appearance | Colorless to slightly yellow clear liquid | |
| Solubility | Soluble in most organic solvents such as acetone, ethanol, ether, and xylene; sparingly soluble in water. | [3] |
Fractional Distillation: The Workhorse for Volatile Compounds
Fractional distillation is a powerful technique for separating liquids with close boiling points and is a primary method for purifying volatile esters like this compound.[4][5] The process relies on the establishment of a temperature gradient along a fractionating column, allowing for multiple successive distillations and a more efficient separation of components with different volatilities.
The "Why": Causality in Experimental Choices
The key to successful fractional distillation is exploiting the difference in vapor pressures of the components in the mixture. For this compound, which has a reported boiling point of 90 °C at 15 Torr, vacuum distillation is essential. Lowering the pressure reduces the boiling point, preventing potential thermal degradation of the compound and allowing for a safer and more controlled separation. The choice of the fractionating column (e.g., Vigreux, packed) and its length will determine the number of theoretical plates and, consequently, the separation efficiency. A longer column with a higher number of theoretical plates is necessary for separating impurities with boiling points very close to that of the product.
Experimental Protocol: Fractional Distillation
Objective: To purify crude this compound to >99% purity.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and gauge
Procedure:
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Assemble the Apparatus: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Apply Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure of approximately 15 Torr.
-
Heating: Begin heating the flask gently. The stirring should be vigorous to ensure smooth boiling.
-
Equilibration: As the mixture begins to boil, a vapor front will slowly ascend the fractionating column. It is crucial to heat the mixture at a rate that allows for a clear temperature gradient to be established in the column.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction. This will contain more volatile impurities. The temperature at the distillation head will be lower than the expected boiling point of the product.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (around 90 °C at 15 Torr), switch to a clean receiving flask to collect the purified product.
-
Tailings: As the distillation proceeds, a drop in temperature or a change in the appearance of the distillate may indicate the end of the main fraction. Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential hazards.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
Workflow Diagram: Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Preparative Gas Chromatography (Prep GC): For High-Purity Isolation
For achieving the highest possible purity or for separating isomeric impurities that are difficult to resolve by distillation, preparative gas chromatography (Prep GC) is an excellent, albeit more resource-intensive, option.[1][6][7][8][9] This technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
The "Why": Causality in Experimental Choices
Prep GC offers superior separation power compared to fractional distillation. The choice of the stationary phase is critical and should be based on the polarity of the target compound and its impurities. For a moderately polar ester like this compound, a mid-polarity stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) is often a good starting point. The temperature program of the GC oven is optimized to achieve the best separation in the shortest possible time. A slower temperature ramp can improve resolution but will increase the run time. The injection volume and concentration are also key parameters that need to be optimized to avoid column overloading, which would lead to poor separation.
Experimental Protocol: Preparative Gas Chromatography
Objective: To obtain ultra-pure (>99.9%) this compound for use as an analytical standard or in sensitive applications.
Apparatus:
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate GC column (e.g., DB-17, DB-225, or similar mid-polarity column)
-
Autosampler (recommended for multiple injections)
-
Collection vials
Procedure:
-
Method Development (Analytical Scale): Initially, develop a separation method on an analytical GC-MS to identify the retention times of the target compound and its impurities.[10][11] This will help in optimizing the temperature program and selecting the appropriate column for the preparative scale.
-
Sample Preparation: Prepare a solution of the crude this compound in a volatile solvent (e.g., hexane or diethyl ether).
-
Instrument Setup:
-
Install the preparative GC column.
-
Set the injector and detector temperatures.
-
Program the oven temperature ramp based on the analytical method.
-
Set the carrier gas flow rate.
-
Program the fraction collector to collect the eluent at the retention time of the target compound.
-
-
Injection and Collection: Inject the sample onto the column. The fraction collector will automatically collect the purified compound as it elutes from the column. For larger quantities, multiple automated injections may be required.
-
Solvent Removal: After collection, the volatile solvent is removed from the collected fractions, typically by gentle evaporation under a stream of nitrogen, to yield the pure this compound.
-
Purity Verification: Analyze the purified product using analytical GC to confirm its purity.
Workflow Diagram: Preparative Gas Chromatography
Caption: Workflow for the purification of this compound by preparative gas chromatography.
Low-Temperature Crystallization: An Option for Oily Esters
While this compound is a liquid at room temperature, low-temperature crystallization can sometimes be employed to purify oily compounds.[12][13][14][15] This technique relies on finding a suitable solvent in which the target compound has a significantly lower solubility at reduced temperatures, allowing it to crystallize while impurities remain in the solution.
The "Why": Causality in Experimental Choices
The success of low-temperature crystallization hinges on the differential solubility of the target compound and its impurities at low temperatures. A good solvent will dissolve the crude material at or near room temperature, and upon cooling to a much lower temperature (e.g., in a dry ice/acetone bath), the desired compound will selectively crystallize. The rate of cooling is a critical parameter; slow cooling generally leads to the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization if spontaneous nucleation is slow.
Experimental Protocol: Low-Temperature Crystallization
Objective: To enrich the purity of this compound by removing impurities that are more soluble at low temperatures.
Apparatus:
-
Schlenk flask or a round-bottom flask with a septum
-
Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Filtration apparatus for low-temperature use (e.g., a pre-cooled Büchner funnel or a filter cannula)
Procedure:
-
Solvent Screening: In small test tubes, dissolve a small amount of the crude ester in various solvents (e.g., pentane, hexane, diethyl ether, or mixtures thereof). Cool the solutions to a low temperature (e.g., -78 °C) to identify a solvent system from which the ester crystallizes.
-
Dissolution: Dissolve the crude this compound in the chosen solvent at room temperature. Use the minimum amount of solvent necessary to fully dissolve the compound.
-
Cooling and Crystallization: Slowly cool the solution in the low-temperature bath. Agitation is generally avoided to promote the growth of larger crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once a significant amount of crystals has formed, quickly filter the cold mixture to separate the crystals from the mother liquor. The filtration apparatus should be pre-cooled to prevent the crystals from dissolving.
-
Washing: Wash the crystals with a small amount of the pre-cooled, pure solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Analyze the purified crystals and the mother liquor by GC to determine the purity and recovery.
Workflow Diagram: Low-Temperature Crystallization
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A comparative analysis of the insecticidal activity of pyrethroids derived from "Ethyl 2,2-dimethylcyclopropanecarboxylate"
A Comparative Guide to the Insecticidal Efficacy of Cyclopropanecarboxylate-Derived Pyrethroids
Executive Summary
Synthetic pyrethroids, structural analogues of natural pyrethrins, represent a cornerstone of modern pest control due to their high insecticidal potency and relatively low mammalian toxicity.[1][2] A significant class of these compounds is derived from the chrysanthemic acid core, which can be synthesized from precursors like Ethyl 2,2-dimethylcyclopropanecarboxylate.[3][4] This guide provides a comparative analysis of the insecticidal activity of prominent pyrethroids sharing this common structural heritage: Allethrin, Permethrin, Cypermethrin, and Deltamethrin. We will delve into their shared mechanism of action, quantitatively compare their lethal efficacy, and provide the detailed experimental protocols necessary for their evaluation. This analysis is designed to equip researchers, entomologists, and drug development professionals with the critical data and methodologies required for informed decision-making in insecticide research and application.
The Pyrethroid Mechanism of Action: Targeting the Insect Nervous System
The insecticidal power of pyrethroids stems from their targeted action on the nervous systems of insects.[5] They function as potent neurotoxins by binding to voltage-gated sodium channels (VGSCs) in the nerve cell membranes.[6][7] In a healthy neuron, these channels rapidly open and close to allow sodium ions (Na+) to enter, propagating a nerve impulse. Pyrethroids bind to these channels, locking them in an open state.[8][9] This action prevents the channels from closing, leading to a continuous influx of Na+ ions, which causes repetitive, uncontrolled nerve discharges.[10][11] The initial hyperactivity and muscle spasms, often termed the "knockdown" effect, progress to paralysis and, ultimately, the death of the insect.[6][12]
There are two major classes of pyrethroids, distinguished by their chemical structure and the specific symptoms they produce:[13][14]
-
Type I Pyrethroids (e.g., Allethrin, Permethrin): These lack an α-cyano group and typically cause repetitive nerve impulses, leading to tremors and hyperexcitability (T-syndrome).[9][14]
-
Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin): These possess an α-cyano group on the alcohol moiety, which significantly enhances their potency. They cause a more prolonged depolarization of the nerve membrane, leading to choreoathetosis (sinuous writhing) and salivation (CS-syndrome) in addition to paralysis.[9][13]
The remarkable selectivity of pyrethroids—high toxicity to insects but lower toxicity to mammals—is partly due to differences in the sensitivity of sodium channel isoforms between species and the faster metabolic breakdown of the compounds in mammals.[1][6]
Caption: General Experimental Workflow for Insecticide Bioassays.
Protocol 1: Topical Application Bioassay for LD50 Determination
This method directly applies a precise dose of insecticide to individual insects, allowing for an accurate determination of intrinsic toxicity. [15] Causality: Topical application bypasses variations in insect behavior (e.g., grooming, avoidance) and ensures each insect receives a known quantity of the active ingredient, making it the gold standard for calculating LD50 values.
Methodology:
-
Insect Preparation: Select healthy, adult female houseflies (3-5 days old) of a susceptible laboratory strain. Anesthetize the flies briefly using carbon dioxide or by chilling them on a cold plate.
-
Insecticide Dilution: Prepare a stock solution of the technical-grade pyrethroid in a high-purity solvent like acetone. Perform serial dilutions to create a range of at least five concentrations expected to produce mortalities between 10% and 90%. A solvent-only control is also required.
-
Application: Using a calibrated micro-applicator, deliver a precise volume (typically 1 µL) of each insecticide dilution to the dorsal thorax of each anesthetized fly. Treat at least 3-4 replicates of 20-25 flies per concentration level.
-
Incubation: Place the treated flies in clean holding cages with access to food (e.g., a sugar-water solution on a cotton pad). Maintain the cages at a constant temperature (e.g., 25°C ± 2°C) and humidity for 24 hours.
-
Mortality Assessment: After 24 hours, record the number of dead or moribund (unable to move) flies in each replicate. Flies in the control group should exhibit minimal mortality (<10%).
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals. [16]
Protocol 2: Knockdown Effect (KD) Bioassay
This assay measures the speed of action of an insecticide, a critical performance metric for products intended for rapid pest control.
Causality: This method simulates exposure through contact with a treated surface, which is a common route of exposure in the field. It quantifies the time required to incapacitate insects, providing a measure of the insecticide's speed of action.
Methodology:
-
Vial Coating: Use 20 mL glass scintillation vials. [17]For each concentration of pyrethroid (prepared in acetone), pipette a known volume (e.g., 0.5 mL) into a vial. [18]2. Solvent Evaporation: Place the vials on a hot dog roller (with the heating element off) to rotate them, ensuring an even coating of the insecticide on the inner surface as the acetone evaporates. [19]Leave the vials uncapped in a fume hood for at least 2-3 hours to ensure all solvent has evaporated. Prepare acetone-only vials as a control.
-
Insect Exposure: Introduce a cohort of 20-25 non-anesthetized adult houseflies into each vial and cap it with mesh or perforated foil to allow for air circulation.
-
Observation: Record the number of flies knocked down (incapacitated and unable to stand or fly) at regular intervals (e.g., every 5 minutes for the first hour, then at longer intervals).
-
Data Analysis: Analyze the time-response data using probit analysis to determine the KD50—the time required to knock down 50% of the test population.
Conclusion
The family of pyrethroids derived from the cyclopropanecarboxylate core showcases a remarkable evolution in insecticidal design. The progression from early compounds like Allethrin to the highly potent α-cyano pyrethroids such as Cypermethrin and Deltamethrin highlights the success of targeted chemical modification. Quantitative analysis confirms that Type II pyrethroids are an order of magnitude more toxic to target insects like the housefly than their Type I predecessors. [16]This increased potency, however, must be managed carefully to mitigate the development of insect resistance and potential impacts on non-target organisms. [20]The standardized protocols provided herein offer a robust framework for researchers to continue evaluating and comparing these essential compounds, ensuring the development of more effective and selective pest management strategies in the future.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-dimethylcyclopropanecarboxylate
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like Ethyl 2,2-dimethylcyclopropanecarboxylate requires not just adherence to protocol, but a deep understanding of the chemical's behavior and the regulations that govern its lifecycle. This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the immediate risks is paramount. This compound is not a benign substance; it is a flammable liquid that can be harmful upon contact, inhalation, or ingestion.[1]
Personal Protective Equipment (PPE): Your primary defense is a physical barrier. Always wear:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect against splashes.
-
Lab coat: To prevent skin contact.
All handling, including preparation for disposal, should occur within a certified chemical fume hood to minimize vapor inhalation.[2] In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
Ingestion: If swallowed, seek immediate medical assistance.[1]
Chemical Profile for Disposal
Understanding the specific properties of this compound is critical for classifying and segregating its waste stream correctly. This ester's flammability is its most significant characteristic from a disposal standpoint.
| Property | Value | Significance for Disposal |
| CAS Number | 16783-11-2 | Unique identifier for accurate waste manifest documentation.[3][4] |
| Appearance | Colorless to light yellow liquid | Helps in visual identification of the waste.[1][5] |
| Flash Point | 18 °C / 64.4 °F | Crucial: This low flash point classifies it as a highly flammable liquid.[1] |
| EPA Hazardous Waste Code | D001 (Ignitability) | This is the federal classification for flammable liquid wastes with a flash point <140°F (60°C).[6][7][8] |
| Incompatibilities | Acids, bases, strong oxidizing agents, strong reducing agents | Dictates waste segregation protocols to prevent dangerous reactions in the waste container.[1] |
Standard Disposal Procedure: A Step-by-Step Protocol
The disposal of both unused (surplus) and contaminated this compound follows the same hazardous waste stream. Under no circumstances should this chemical be poured down the drain. [7][9]
Step 1: Container Selection
-
Select a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[7][10]
-
The container must have a secure, screw-on cap to prevent leaks and vapor escape.[11]
-
If reusing a container, ensure it previously held a compatible chemical and has been triple-rinsed. Never use a container that held an incompatible substance like an acid or oxidizer.[12]
Step 2: Waste Collection
-
Working inside a fume hood, carefully transfer the waste this compound into the designated waste container.
-
Do not mix this waste with incompatible chemicals. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents, and certainly for acids, bases, or oxidizers.[11][13][14]
-
Do not overfill the container. Leave at least 10% of headspace (a 2-inch headspace for larger drums) to allow for vapor expansion.[11]
Step 3: Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[14]
-
Use a "Hazardous Waste" label as required by your institution and local regulations.
-
Clearly write the full chemical name: "Waste this compound." Vague descriptions like "Solvent Waste" are non-compliant.[7]
-
List all constituents and their approximate percentages if it is a mixed waste.
-
Indicate the "D001" characteristic for ignitability.
Step 4: Temporary Storage
-
Keep the waste container tightly closed at all times, except when adding waste.[7][11]
-
Store the container in a designated hazardous waste accumulation area within the lab, which should be away from heat, sparks, or open flames.[14]
-
Ensure the storage area has secondary containment to control any potential leaks.
Step 5: Arranging for Pickup
-
Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal company.[10][15]
-
This process is regulated by the EPA and requires a manifest system to track the waste from your lab to its final disposal facility.[16]
Disposal Decision Workflow
Caption: Workflow for proper collection and disposal of the chemical waste.
Emergency Spill Management
A spill of this compound constitutes a significant fire and exposure hazard. The response protocol depends on the volume of the spill.
Minor Spill (Manageable by lab personnel):
-
Alert & Secure: Alert personnel in the immediate area. Eliminate all sources of ignition (unplug hot plates, turn off equipment).[17][18]
-
Don PPE: Wear your full PPE, including gloves, goggles, and a lab coat.
-
Contain: Create a dike around the spill using a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[17][19] Work from the outside in to prevent the spill from spreading.
-
Absorb: Cover the spill with the absorbent material. Do NOT use paper towels or other combustible materials.[17]
-
Collect: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the contaminated absorbent material.[1]
-
Package: Place the collected material into a heavy-duty plastic bag or a sealable container.[20]
-
Dispose: Label the container as "Debris contaminated with this compound (D001)" and dispose of it as hazardous waste.
-
Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials for disposal as hazardous waste.[18]
Major Spill (Requires external assistance):
-
Evacuate: Immediately evacuate the area. If there is a fire or explosion risk, pull the fire alarm.[18][21]
-
Isolate: Close the doors to the affected area to confine the vapors.
-
Notify: Call your institution's emergency response number (e.g., Environmental Health & Safety) and 911.[18]
-
Assist: Await the arrival of the trained response team in a safe location and be prepared to provide them with the Safety Data Sheet (SDS) for the chemical.
Spill Response Logic
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Personal protective equipment for handling Ethyl 2,2-dimethylcyclopropanecarboxylate
Essential Safety and Handling Guide for Ethyl 2,2-dimethylcyclopropanecarboxylate
Disclaimer: A specific, verified Safety Data Sheet (SDS) with a complete Globally Harmonized System (GHS) classification for this compound (CAS No. 16783-11-2) was not publicly available at the time of this writing. The following guidance is therefore constructed on a conservative risk assessment framework. This framework incorporates data from structurally similar compounds, its known application as a chemical intermediate, and established laboratory safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[1][2] These protocols should be adapted as necessary upon review of a substance-specific SDS from your chemical supplier.
Hazard Analysis and Risk Profile
This compound is a key chemical intermediate used in the synthesis of pharmaceuticals, such as Cilastatin, and in the industrial production of pyrethroid insecticides like permethrin and cypermethrin.[1] While the final insecticide products have well-documented neurotoxic and environmental hazards, the risk profile of this precursor ester is distinct.[3][4][5] Our assessment must focus on the inherent properties of the ester itself.
Structurally similar esters, such as Ethyl cyclopropanecarboxylate, are classified as highly flammable liquids that are harmful if swallowed, inhaled, or in contact with skin.[6] Another related compound, Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate, is classified as a combustible liquid. Given these precedents, it is prudent to handle this compound as a potentially flammable liquid with potential for moderate toxicity .
The primary exposure routes of concern are inhalation of vapors, skin absorption, and eye contact. The causality for this concern stems from the general nature of organic esters, which can be irritating to the skin and respiratory tract and may be absorbed systemically.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE plan is foundational to safe handling. The selection of PPE must directly counteract the anticipated hazards of flammability, skin/eye contact, and inhalation. All PPE should be selected and used in accordance with the OSHA standard on Personal Protective Equipment (29 CFR 1910.132).
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) | Causality and Rationale |
| Eye and Face | Chemical splashes, vapor irritation | ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield should be worn over safety glasses when handling larger quantities (>1L) or when there is a significant splash risk. | Protects the eyes from direct liquid contact and irritating vapors. The face shield offers a broader barrier against splashes. |
| Skin and Body | Direct contact, potential absorption, irritation | Nitrile or neoprene gloves. A flame-resistant lab coat. Closed-toe shoes made of a non-porous material. | Nitrile/neoprene gloves provide good resistance to organic esters. A flame-resistant lab coat protects against accidental splashes and provides a barrier in case of a flash fire.[6] |
| Respiratory | Inhalation of vapors | Handling should be conducted in a certified chemical fume hood to minimize vapor inhalation. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | Esters can have significant vapor pressure. Engineering controls (fume hood) are the primary defense. Respirators provide personal protection when engineering controls cannot guarantee exposure remains below permissible limits.[2][7] |
Operational Plan: From Receipt to Disposal
A self-validating safety protocol ensures that checks and safe practices are integrated into every step of the workflow. This procedural guide is designed to minimize risk at each stage of handling this compound.
Chemical Storage and Segregation
Proper storage is the first line of defense against accidents.[8]
-
Location: Store in a dedicated, well-ventilated flammable liquids cabinet.[6]
-
Temperature: Store in a cool, dry place, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[6] A supplier recommends storage in a refrigerator at 2-8°C.[9]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent exothermic or violent reactions.[6]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[8]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as detailed in the table above.
-
Prepare all necessary equipment (glassware, stir plates, etc.) within the fume hood.
-
Ensure an appropriate spill kit and a Class B fire extinguisher are readily accessible.
-
-
Aliquotting and Transfer:
-
Ground and bond containers when transferring significant quantities to prevent static electricity discharge, a potential ignition source.[6]
-
Use spark-proof tools for all transfers.[6]
-
Perform all transfers slowly and carefully to minimize splashing and vapor generation.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Clean the work area within the fume hood.
-
Remove PPE carefully, avoiding contamination of skin or clothing.
-
The following diagram illustrates the logical workflow for safely handling this chemical.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2,2-dimethylhydrocinnamal | C13H18O | CID 105513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cypermethrin (Ref: OMS 2002) [sitem.herts.ac.uk]
- 5. Permethrin (Ref: OMS 1821) [sitem.herts.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
